molecular formula C27H44O4S B196361 Cholecalciferol sulfate CAS No. 10529-43-8

Cholecalciferol sulfate

Cat. No.: B196361
CAS No.: 10529-43-8
M. Wt: 464.7 g/mol
InChI Key: CAVKNZYPPDUUIT-YHJXBONMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cholecalciferol sulfate, also known as this compound, is a useful research compound. Its molecular formula is C27H44O4S and its molecular weight is 464.7 g/mol. The purity is usually ≥98%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin D - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O4S/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(14-11-20(23)3)31-32(28,29)30/h12-13,19,21,24-26H,3,6-11,14-18H2,1-2,4-5H3,(H,28,29,30)/b22-12+,23-13-/t21-,24-,25-,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAVKNZYPPDUUIT-YHJXBONMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OS(=O)(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](CCC3=C)OS(=O)(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10529-43-8
Record name Vitamin D3 sulfoconjugate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010529438
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

Cholecalciferol Sulfate: A Comprehensive Technical Review of its Synthesis and Evolving Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Cholecalciferol (Vitamin D3) is a prohormone essential for calcium homeostasis and a multitude of other physiological processes. While its canonical activation pathway involving hydroxylation to calcitriol (B1668218) is well-established, the role of its sulfated conjugate, cholecalciferol sulfate (B86663), has been a subject of evolving research. Historically considered an inactive, water-soluble excretion product, recent evidence suggests a more complex role for cholecalciferol sulfate as a potential storage form and a substrate for specific metabolic enzymes. This technical guide provides an in-depth review of the chemical and endogenous synthesis of this compound, details its metabolic fate, and presents a quantitative analysis of its biological activity. We include detailed experimental protocols and pathway visualizations to serve as a resource for researchers in endocrinology, drug development, and nutritional science.

Synthesis of this compound

The availability of pure this compound is crucial for studying its biological effects. It can be produced through chemical synthesis or formed endogenously in the body.

Chemical Synthesis

The primary method for laboratory synthesis of cholecalciferol-3β-sulfate involves the use of a sulfating agent, commonly pyridine (B92270) sulfur trioxide, with cholecalciferol as the substrate.[1][2] This process creates the 3β-sulfate ester of vitamin D3. The purity of the synthesized compound is critical and is typically verified using high-performance liquid chromatography (HPLC) and spectral analysis methods.[1][2]

Experimental Protocol: Chemical Synthesis and Purification

This protocol is based on the methodology described by Reeve, DeLuca, and Schnoes.[1][2]

  • Reaction Setup:

    • Dissolve cholecalciferol (Vitamin D3) in a suitable anhydrous solvent (e.g., pyridine).

    • Add pyridine sulfur trioxide complex as the sulfate donor to the solution.

    • Allow the reaction to proceed at room temperature with stirring for a specified period.

  • Quenching and Extraction:

    • Stop the reaction by adding water or a buffer solution.

    • Extract the reaction mixture with an organic solvent (e.g., ethyl acetate) to separate the product from the aqueous phase.

  • Purification:

    • Evaporate the organic solvent to obtain the crude product.

    • Purify the crude this compound using preparative reversed-phase HPLC. A common mobile phase involves a gradient of methanol (B129727) and water containing a buffer like ammonium (B1175870) acetate.[1]

  • Characterization and Verification:

    • Confirm the identity and purity of the final product using multiple analytical techniques:

      • Ultraviolet (UV) Spectroscopy: To confirm the characteristic vitamin D chromophore.[1]

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and the position of the sulfate group.[1][2]

      • Infrared (IR) Spectroscopy: To identify the sulfate ester functional group, with characteristic peaks around 1240 cm⁻¹ and 1060 cm⁻¹.[3]

      • Mass Spectrometry (MS): To confirm the molecular weight of the sulfated compound.[1][2]

G cluster_workflow Chemical Synthesis Workflow A Reaction (Cholecalciferol + Pyridine SO3) B Quenching & Extraction A->B C Purification (Reversed-Phase HPLC) B->C D Characterization (UV, NMR, IR, MS) C->D E Pure this compound D->E

Caption: A workflow diagram for the chemical synthesis and purification of this compound.

Endogenous Synthesis

In the body, the sulfation of cholecalciferol and other vitamin D-related compounds is catalyzed by a superfamily of enzymes known as cytosolic sulfotransferases (SULTs).[4][5] These enzymes transfer a sulfonate group from the universal donor, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to the substrate.

Several human SULTs have been shown to act on vitamin D compounds:

  • SULT2A1: This is considered the most important sulfotransferase for vitamin D metabolism, as it demonstrates broad activity toward 7-dehydrocholesterol (B119134) (7-DHC), vitamin D3, 25-hydroxyvitamin D3 (25(OH)D3), and 1,25-dihydroxyvitamin D3 (calcitriol).[4][5][6]

  • SULT2B1b: Shows activity primarily towards 7-DHC.[5]

  • SULT1A1: Can sulfate calcitriol.[5]

The liver is a primary site for the sulfation of 25(OH)D3.[7] The expression of SULT2A1 can be stimulated by the Vitamin D Receptor (VDR), suggesting a feedback mechanism in vitamin D metabolism.[8]

G cluster_synthesis Endogenous Sulfation of Vitamin D3 D3 Cholecalciferol (Vitamin D3) SULT Sulfotransferases (e.g., SULT2A1) D3->SULT PAPS PAPS (Sulfonate Donor) PAPS->SULT D3S This compound SULT->D3S PAP PAP SULT->PAP byproduct

Caption: The enzymatic pathway for the endogenous synthesis of this compound.

Biological Role and Metabolism

The physiological significance of this compound has been reassessed over time. While early studies pointed towards minimal biological activity, a more nuanced picture is now emerging.

Comparative Biological Activity

Table 1: Quantitative Comparison of Biological Activity in Vitamin D-Deficient Rats

Biological Endpoint Cholecalciferol (Vitamin D3) This compound Reference(s)
Relative Activity
Intestinal Calcium Transport 100% ~1% [1][2]
Bone Calcium Mobilization 100% <5% [1][2]
Effective Dose (Oral)
Single Dose Activity as low as 260 pmol 208,000 - 416,000 pmol [7]
Chronic Daily Dosing 65 - 260 pmol/day 52,000 pmol/day [7][9]
Effective Dose (IV)

| Single Dose Activity | as low as 65 pmol | No activity up to 52,000 pmol |[7][9] |

Metabolism of Sulfated Vitamin D

Despite its low direct activity, this compound is not metabolically inert. It can be processed by certain cytochrome P450 (CYP) enzymes, suggesting it may serve as a substrate for a unique metabolic pathway or act as a circulating reservoir.[4][7]

  • CYP27A1 (25-hydroxylase): This liver enzyme can convert this compound to 25-hydroxyvitamin D3 3-sulfate (25(OH)D3-S).[4]

  • CYP11A1: This enzyme can also metabolize this compound, though to a lesser extent than CYP27A1.[4][7]

  • CYP2R1 (25-hydroxylase): Does not appear to act on this compound.[4][7]

  • CYP27B1 (1α-hydroxylase): The key activating enzyme that produces calcitriol does not metabolize 25(OH)D3-S.[4][7]

  • CYP24A1 (24-hydroxylase): The key catabolic enzyme does not metabolize 25(OH)D3-S.[4][7]

This metabolic profile indicates that 25(OH)D3-S cannot be directly converted to the active hormone calcitriol or be degraded by the primary catabolic pathway. This supports the hypothesis that sulfated forms may act as a pool that can be desulfated by sulfatases at specific tissues to release the unconjugated form for activation when needed.[4][7]

Table 2: Enzyme Kinetics for 25-Hydroxylation

Substrate Enzyme Catalytic Efficiency (kcat/Km) Note Reference(s)
Cholecalciferol CYP27A1 ~2x Catalytic efficiency is approx. double that for the sulfated form. [4]

| this compound | CYP27A1 | ~1x | Converted to 25(OH)D3 3-Sulfate. |[4] |

G cluster_pathways Vitamin D3 Metabolism: Canonical vs. Sulfation Pathways D3 Cholecalciferol (Vitamin D3) SULTs SULTs D3->SULTs CYP27A1 CYP27A1 D3->CYP27A1 CYP2R1 CYP2R1 D3->CYP2R1 OHD3 25(OH)D3 (Calcifediol) CYP27B1 CYP27B1 OHD3->CYP27B1 CYP24A1 CYP24A1 OHD3->CYP24A1 Calcitriol 1,25(OH)2D3 (Calcitriol - Active Hormone) Calcitriol->CYP24A1 D3S Cholecalciferol Sulfate D3S->CYP27A1 25-Hydroxylation OHD3S 25(OH)D3 Sulfate OHD3S->CYP27B1 No action OHD3S->CYP24A1 Sulfatase Sulfatase (Hypothesized) OHD3S->Sulfatase Inactive Inactive Metabolites SULTs->D3S Sulfation CYP27A1->OHD3 CYP27A1->OHD3S CYP2R1->OHD3 CYP27B1->Calcitriol Activation CYP24A1->Inactive Catabolism Sulfatase->OHD3

Caption: Comparative metabolic pathways for cholecalciferol and this compound.

Methodologies for Analysis

Experimental Protocol: In Vivo Biological Activity Assessment

This protocol outlines the general steps used to determine the biological activity of vitamin D compounds in a rat model.[2][7]

  • Animal Model:

    • Use weanling male albino rats from a vitamin D-deficient colony.

    • Raise the rats on a vitamin D-deficient diet with controlled levels of calcium and phosphorus for several weeks to induce deficiency, confirmed by low serum calcium levels.

  • Dosing:

    • Divide rats into groups: a negative control (vehicle only), a positive control (various doses of cholecalciferol), and experimental groups (various doses of this compound).

    • Administer compounds via the desired route (e.g., oral gavage, intravenous injection) either as a single dose or chronically over several days.

  • Sample Collection:

    • After the dosing period, collect blood samples via cardiac puncture for serum analysis.

    • Excise the small intestine (duodenum) for transport assays and long bones (femur/tibia) for analysis.

  • Endpoint Measurement:

    • Serum Calcium & Phosphorus: Measure concentrations using atomic absorption spectrophotometry or colorimetric assays.

    • Intestinal Calcium Transport: Measure the active transport of ⁴⁵Ca across everted duodenal sacs.

    • Bone Ash: Determine the percentage of ash in dried, fat-extracted bones to assess mineralization.

Experimental Protocol: Quantification in Biological Matrices

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying this compound and other metabolites in samples like milk or serum.[10]

  • Sample Preparation:

    • Add an internal standard (e.g., deuterated vitamin D3 sulfate) to the sample.

    • Perform protein precipitation using a solvent like acetonitrile (B52724) or ethanol (B145695) to remove interfering proteins.[10]

    • Alternatively, use liquid-liquid extraction (LLE) with a solvent mixture (e.g., n-hexane:ethyl acetate) to isolate the analytes.[10]

    • For complex matrices like milk, saponification may be used to remove lipids, although it can negatively affect recovery.[10]

  • Chromatographic Separation:

    • Inject the extracted sample into an HPLC or UHPLC system.

    • Use a C18 reversed-phase column to separate this compound from other metabolites.

  • Mass Spectrometric Detection:

    • Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection and quantification.

Conclusion and Future Directions

This compound, once dismissed as a minor, inactive metabolite, is now understood to be an integral part of the complex vitamin D metabolic network. While its direct biological activity on calcium homeostasis is minimal compared to calcitriol, its formation via SULT enzymes and its specific metabolism by CYP27A1 point to a distinct physiological purpose. The prevailing hypothesis is that this compound and its downstream product, 25(OH)D3-S, constitute a circulating, water-soluble reservoir of vitamin D that is protected from direct activation or degradation.

For researchers and drug development professionals, several key areas warrant further investigation:

  • Tissue-Specific Sulfatases: The identification and characterization of sulfatases that can hydrolyze vitamin D sulfates back to their unconjugated forms are critical to proving the reservoir hypothesis.

  • Non-Canonical Roles: The potential roles of sulfated vitamin D metabolites in tissues outside of the classic calcium-regulating organs (e.g., skin, immune cells, prostate) remain largely unexplored.

  • Pharmacokinetics: A deeper understanding of the pharmacokinetics of sulfated vs. non-sulfated vitamin D could inform novel therapeutic strategies for managing vitamin D deficiency, particularly in conditions with malabsorption.

The continued study of this once-overlooked metabolite promises to add significant new layers to our understanding of vitamin D physiology and its therapeutic potential.

References

The Discovery and History of Cholecalciferol Sulfate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholecalciferol, or vitamin D3, is a crucial prohormone primarily recognized for its role in calcium homeostasis and bone metabolism. While the lipophilic nature of cholecalciferol and its hydroxylated metabolites is well-established, a water-soluble form, cholecalciferol sulfate (B86663), has been a subject of scientific inquiry for decades. This technical guide provides a comprehensive overview of the discovery, history, and key experimental findings related to cholecalciferol sulfate, offering a valuable resource for researchers in nutrition, dermatology, and drug development.

Discovery and Historical Context

The story of this compound is intertwined with the quest to understand the full spectrum of vitamin D's presence and function in biological systems, particularly in human milk.

Early Evidence of a Water-Soluble Form of Vitamin D

The initial clues pointing towards a water-soluble form of vitamin D emerged from studies on the vitamin D content of mammalian milk. In 1969, a pioneering study by Sahashi and colleagues reported the isolation of a water-soluble form of vitamin D from fresh cow's and human milk, which they identified as vitamin D sulfate.[1] Their findings suggested that a significant portion of vitamin D in milk existed in this conjugated form.

The Controversy of the 1970s and 1980s

The initial discovery by Sahashi et al. sparked a debate within the scientific community that lasted for over a decade. Several research groups attempted to replicate and quantify the presence of vitamin D sulfate in human milk, with conflicting results. Some studies supported the existence of this compound in milk whey, while others failed to detect it, leading to a period of uncertainty and controversy.[2][3][4] This debate highlighted the analytical challenges in accurately measuring this water-soluble conjugate in complex biological matrices.

Confirmation and Modern Understanding

With the advent of more sensitive and specific analytical techniques, particularly high-performance liquid chromatography (HPLC) and later, liquid chromatography-tandem mass spectrometry (LC-MS/MS), the presence of this compound in biological fluids was definitively confirmed.[5] While its concentration in human milk is now understood to be much lower than initially proposed, its existence as an endogenous metabolite is undisputed.

Biochemical Synthesis of this compound

The sulfation of cholecalciferol is an enzymatic process catalyzed by sulfotransferases (SULTs). These enzymes transfer a sulfonate group from the universal donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of cholecalciferol.

Key Sulfotransferase Enzymes

Research has identified specific cytosolic sulfotransferases involved in the sulfation of vitamin D and its precursors.

  • SULT2B1b: This enzyme, highly expressed in the skin, prostate, and placenta, is known to sulfate cholesterol and 3β-hydroxysteroids.[1][6] Given that 7-dehydrocholesterol (B119134), the precursor to cholecalciferol, is a substrate for SULT2B1b, it is a primary candidate for the sulfation of cholecalciferol's immediate precursor.[7][8]

  • SULT2A1: This sulfotransferase, predominantly found in the liver and adrenal glands, has been shown to sulfate 25-hydroxyvitamin D3.[7][8]

The direct sulfation of cholecalciferol is also likely mediated by these or other related sulfotransferases, though the primary enzyme responsible may vary depending on the tissue.

Biochemical Pathway

The synthesis of this compound can occur through two potential pathways:

  • Direct Sulfation: Cholecalciferol is directly sulfated at the 3β-hydroxyl position by a sulfotransferase enzyme.

  • Sulfation of Precursors: 7-dehydrocholesterol is sulfated by SULT2B1b in the skin, and this sulfated precursor is then converted to this compound upon exposure to UVB radiation.

Cholecalciferol_Sulfate_Synthesis cluster_skin Skin cluster_liver Liver/Other Tissues 7-DHC 7-Dehydrocholesterol Cholecalciferol Cholecalciferol 7-DHC->Cholecalciferol UVB 7-DHC_Sulfate 7-Dehydrocholesterol Sulfate 7-DHC->7-DHC_Sulfate SULT2B1b, PAPS -> PAP Cholecalciferol_Sulfate_Liver This compound Cholecalciferol->Cholecalciferol_Sulfate_Liver SULT, PAPS -> PAP Cholecalciferol_Sulfate_Skin This compound 7-DHC_Sulfate->Cholecalciferol_Sulfate_Skin UVB UVB UVB SULT2B1b SULT2B1b SULT Sulfotransferase PAPS PAPS PAP PAP

Biochemical pathways for the synthesis of this compound.

Physiological Roles and Biological Activity

The physiological significance of this compound is an area of ongoing research. Unlike its non-sulfated counterpart, this compound exhibits very low affinity for the vitamin D receptor (VDR), suggesting that it does not directly regulate gene transcription in the same manner as calcitriol.[9][10]

Role in Keratinocyte Differentiation

Emerging evidence suggests a role for sulfated steroids, including potentially this compound, in epidermal differentiation. The skin maintains a gradient of cholesterol sulfate, which is involved in regulating the expression of key structural proteins of the epidermis.

  • Filaggrin and Loricrin: These proteins are essential for the formation of the cornified envelope, the outermost layer of the epidermis that provides a crucial barrier function. Studies have shown that cholesterol sulfate can induce the expression of filaggrin.[11] While direct evidence for this compound is still being gathered, its structural similarity to cholesterol sulfate suggests a potential role in regulating the expression of these and other differentiation markers.[12]

Keratinocyte_Differentiation Cholecalciferol_Sulfate Cholecalciferol Sulfate Unknown_Receptor Putative Membrane Receptor/ Signaling Pathway Cholecalciferol_Sulfate->Unknown_Receptor Signal_Transduction Intracellular Signaling Cascade Unknown_Receptor->Signal_Transduction Transcription_Factors Activation of Transcription Factors Signal_Transduction->Transcription_Factors Gene_Expression Increased Gene Expression Transcription_Factors->Gene_Expression Structural_Proteins Filaggrin, Loricrin, Involucrin Gene_Expression->Structural_Proteins Barrier_Function Enhanced Skin Barrier Function Structural_Proteins->Barrier_Function

Proposed signaling pathway for this compound in keratinocyte differentiation.
Role in Fetal Development

This compound is found in the fetal circulation, often at higher concentrations than in the maternal circulation, suggesting a potential role during development.[2] The placenta is capable of metabolizing vitamin D and its metabolites, and it is hypothesized that the sulfated form may serve as a readily transportable, water-soluble source of vitamin D for the fetus.[5][13] However, the exact mechanisms of its transport across the placenta and its direct effects on fetal bone development are still under investigation.[5]

Quantitative Data

The biological activity of this compound has been compared to that of cholecalciferol in several studies. The data consistently show that the sulfated form has significantly lower potency.

Biological Activity AssayCholecalciferol (Vitamin D3)This compoundReference
Intestinal Calcium Transport~100%~1%[14]
Bone Calcium Mobilization~100%<5%[14]
Bone Calcification~100%~1%[14]
Serum Phosphorus Elevation~100%~1%[14]

Experimental Protocols

Synthesis of this compound

A common method for the chemical synthesis of this compound involves the use of a sulfur trioxide-pyridine complex as the sulfating agent.

Materials:

  • Cholecalciferol (Vitamin D3)

  • Anhydrous pyridine

  • Sulfur trioxide-pyridine complex

  • Anhydrous diethyl ether

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Dissolve cholecalciferol in anhydrous pyridine.

  • Add a molar excess of sulfur trioxide-pyridine complex to the solution.

  • Stir the reaction mixture at room temperature for a specified time (e.g., 1-2 hours).

  • Quench the reaction by adding water.

  • Extract the aqueous phase with diethyl ether to remove unreacted cholecalciferol.

  • Wash the aqueous phase containing the sodium salt of this compound with saturated sodium chloride solution.

  • Lyophilize the aqueous phase to obtain the crude product.

  • Purify the this compound by HPLC.[14]

Synthesis_Workflow Start Cholecalciferol in Anhydrous Pyridine Sulfation Add Sulfur Trioxide- Pyridine Complex Start->Sulfation Reaction Stir at Room Temperature Sulfation->Reaction Quench Add Water Reaction->Quench Extraction Extract with Diethyl Ether Quench->Extraction Washing Wash Aqueous Phase with Saturated NaCl Extraction->Washing Lyophilization Lyophilize Aqueous Phase Washing->Lyophilization Purification HPLC Purification Lyophilization->Purification End Pure Cholecalciferol Sulfate Purification->End

Workflow for the chemical synthesis of this compound.
Extraction and Quantification of this compound from Biological Fluids (e.g., Breast Milk) by LC-MS/MS

This protocol is adapted from Newman et al. (2022).[5]

Materials:

  • Breast milk sample

  • Methanol (B129727) (MeOH)

  • Internal standard (e.g., deuterated this compound)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • To a known volume of breast milk, add a known amount of the internal standard.

    • Add four volumes of cold methanol to precipitate proteins.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with a low percentage of methanol in water to remove polar interferences.

    • Elute the this compound with a high percentage of methanol.

  • LC-MS/MS Analysis:

    • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

    • Inject the sample onto a C18 HPLC column.

    • Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol).

    • Detect and quantify this compound and the internal standard using a tandem mass spectrometer in negative ion mode, monitoring for the specific precursor-to-product ion transitions.

ParameterValue
LC Column C18
Mobile Phase A 5 mM Ammonium Acetate in Water
Mobile Phase B 5 mM Ammonium Acetate in Methanol
Gradient Typically a gradient from lower to higher percentage of B
MS Ionization Mode Negative Electrospray Ionization (ESI-)
Precursor Ion (m/z) 463.3
Product Ion (m/z) 365.3 (loss of SO3)

Conclusion

The discovery and history of this compound illustrate a fascinating journey of scientific inquiry, from initial controversial findings to its confirmation as an endogenous metabolite. While its biological activity in classical vitamin D pathways is limited, its presence in key tissues like the skin and in the fetal circulation suggests unique physiological roles that are yet to be fully elucidated. For researchers and drug development professionals, understanding the biochemistry and analytical methodologies associated with this compound is crucial for exploring its potential as a biomarker or a therapeutic target in various physiological and pathological conditions. Further research into its specific signaling pathways and physiological functions will undoubtedly shed more light on the diverse and complex world of vitamin D metabolism.

References

An In-depth Technical Guide to Cholecalciferol Sulfate Metabolism in Humans

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cholecalciferol, or vitamin D3, is a prohormone crucial for calcium homeostasis and bone metabolism. Its metabolic activation via hydroxylation to 25-hydroxyvitamin D3 (25(OH)D3) and subsequently to the active hormone 1,25-dihydroxyvitamin D3 (calcitriol) is well-documented. However, a parallel metabolic pathway involving the sulfation of cholecalciferol and its metabolites has garnered increasing interest. This technical guide provides a comprehensive overview of cholecalciferol sulfate (B86663) metabolism in humans, focusing on its synthesis, physiological relevance, and analytical quantification. Understanding this pathway is critical for a complete picture of vitamin D homeostasis and may have implications for drug development and clinical diagnostics.

Metabolic Pathway of Cholecalciferol Sulfation

The sulfation of cholecalciferol and its metabolites is a detoxification process and a potential mechanism for creating a water-soluble, transportable, and readily available reservoir of vitamin D. This biotransformation is catalyzed by a family of enzymes known as sulfotransferases (SULTs), which are present in various tissues, including the liver, adrenal glands, and skin.

Key Enzymes and Reactions

The primary enzymes responsible for the sulfation of vitamin D3-related compounds are cytosolic SULTs. These enzymes transfer a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of the substrate.

  • SULT2A1: This is the principal enzyme involved in the sulfation of a broad range of vitamin D3 compounds. It displays activity towards 7-dehydrocholesterol (B119134) (the precursor to vitamin D3), cholecalciferol itself, and 25-hydroxyvitamin D3[1].

  • SULT2B1b: This enzyme shows a more specific activity, primarily targeting 7-dehydrocholesterol for sulfation[1].

  • SULT1A1: This sulfotransferase is exclusively involved in the sulfation of the active form of vitamin D3, calcitriol[1].

The metabolic cascade can be initiated either by the sulfation of 7-dehydrocholesterol in the skin, which can then be converted to cholecalciferol sulfate, or by the direct sulfation of cholecalciferol and its hydroxylated metabolites in the liver and other tissues. The resulting sulfated compounds, such as cholecalciferol-3-sulfate and 25-hydroxyvitamin D3-3-sulfate, are water-soluble and can circulate in the bloodstream.

dot

Cholecalciferol_Sulfation_Pathway 7-DHC 7-Dehydrocholesterol Cholecalciferol Cholecalciferol (Vitamin D3) 7-DHC->Cholecalciferol UVB 7-DHC-S 7-Dehydrocholesterol Sulfate 7-DHC->7-DHC-S 25(OH)D3 25-Hydroxyvitamin D3 Cholecalciferol->25(OH)D3 CYP2R1, CYP27A1 (Liver) Cholecalciferol-S Cholecalciferol Sulfate Cholecalciferol->Cholecalciferol-S SULT2A1 1,25(OH)2D3 1,25-Dihydroxyvitamin D3 (Calcitriol) 25(OH)D3->1,25(OH)2D3 CYP27B1 (Kidney) 25(OH)D3-S 25-Hydroxyvitamin D3 Sulfate 25(OH)D3->25(OH)D3-S SULT2A1 1,25(OH)2D3-S 1,25-Dihydroxyvitamin D3 Sulfate 1,25(OH)2D3->1,25(OH)2D3-S SULT1A1 Biliary Excretion Biliary Excretion Cholecalciferol-S->Biliary Excretion 25(OH)D3-S->Biliary Excretion 1,25(OH)2D3-S->Biliary Excretion

Caption: Metabolic pathway of cholecalciferol sulfation.

Physiological Significance

The biological activity of sulfated vitamin D metabolites is significantly lower than their non-sulfated counterparts. Studies in rats have shown that vitamin D3-sulfate has less than 5% of the activity of vitamin D3 in mobilizing calcium from bone and approximately 1% of its ability to stimulate intestinal calcium transport[2]. This suggests that sulfation is a mechanism to inactivate and modulate the levels of active vitamin D hormones.

The current hypothesis is that sulfated vitamin D metabolites, particularly 25-hydroxyvitamin D3-3-sulfate, may serve as a circulating, water-soluble reservoir of vitamin D. This reservoir could be hydrolyzed by steroid sulfatases to release the active form when needed, although evidence for efficient desulfation of vitamin D sulfate in humans is limited[3]. The primary route of elimination for sulfated vitamin D metabolites appears to be through biliary excretion into the feces[4].

There is currently no strong evidence to suggest that this compound or its metabolites have their own distinct signaling pathways mediated by a specific receptor. Their primary role appears to be within the broader context of vitamin D homeostasis as inactivation and storage forms.

Quantitative Data

Table 1: Enzyme Kinetics of Human Sulfotransferases in Cholecalciferol Metabolism
EnzymeSubstrateApparent Km (μM)Reference
SULT2A17-Dehydrocholesterol1.8[1]
SULT2A1Cholecalciferol3.3[1]
SULT2A125-Hydroxyvitamin D30.9[1][5]
SULT2A11,25-Dihydroxyvitamin D32.5[1]
SULT2B1b7-Dehydrocholesterol0.6[1]
SULT1A11,25-Dihydroxyvitamin D31.1[1]

Note: Kinetic parameters can vary depending on the experimental conditions.

Table 2: Plasma Concentrations of Sulfated Vitamin D Metabolites in Humans
MetaboliteMean Concentration (ng/mL)PopulationReference
25-Hydroxyvitamin D3 Sulfate16.7 ± 7.160 patients[6]
This compoundNot typically reported--
25-Hydroxyvitamin D2 SulfateNot typically reported--

Note: Concentrations can be highly variable depending on factors such as sun exposure, diet, and individual genetics.

Experimental Protocols

Quantification of Sulfated Vitamin D Metabolites by LC-MS/MS

The analysis of sulfated vitamin D metabolites in biological fluids is challenging due to their low concentrations and the presence of interfering substances. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate and sensitive quantification.

dot

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample Human Plasma/Serum Sample (e.g., 250 µL) Precipitation Protein Precipitation (e.g., Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporation to Dryness Supernatant->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS System Reconstitution->Injection Chromatography Chromatographic Separation (e.g., C18 column) Injection->Chromatography Ionization Electrospray Ionization (ESI) (Negative Mode) Chromatography->Ionization MS_Analysis Tandem Mass Spectrometry (MRM) Ionization->MS_Analysis Quantification Quantification using Stable Isotope-Labeled Internal Standards MS_Analysis->Quantification

Caption: Experimental workflow for LC-MS/MS quantification.

1. Sample Preparation (Protein Precipitation)

  • To a 250 µL aliquot of human serum or plasma, add 500 µL of ice-cold acetonitrile (B52724) to precipitate proteins[7].

  • Vortex the mixture vigorously for 2 minutes.

  • Incubate the samples at room temperature for 15 minutes to ensure complete protein precipitation.

  • Centrifuge the samples at 4000 x g for 10 minutes.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in 50 µL of the initial mobile phase composition[7].

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used for separation.

    • Mobile Phase: A binary solvent system is employed, for example:

    • Gradient: A gradient elution is used to separate the analytes, for instance, starting with a high percentage of solvent A and gradually increasing the percentage of solvent B[7].

    • Flow Rate: A typical flow rate is 0.2 mL/min.

    • Injection Volume: 20 µL of the reconstituted sample is injected.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) in the negative ion mode is preferred for the detection of sulfated compounds.

    • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each sulfated vitamin D metabolite and their corresponding stable isotope-labeled internal standards.

3. Quantification

  • Stable isotope-labeled internal standards for each analyte should be added to the samples before protein precipitation to account for matrix effects and variations in extraction efficiency and instrument response.

  • A calibration curve is generated using known concentrations of the sulfated vitamin D standards.

  • The concentration of the endogenous sulfated vitamin D metabolites in the samples is determined by comparing the peak area ratios of the analyte to its internal standard against the calibration curve.

Conclusion and Future Directions

The sulfation of cholecalciferol and its metabolites represents an important, yet often overlooked, aspect of vitamin D metabolism. While the biological activity of these sulfated forms is low, their presence in circulation suggests a role in the inactivation and storage of vitamin D. For researchers and drug development professionals, a thorough understanding of this pathway is essential for accurately interpreting vitamin D status and for the development of new therapeutic agents that may target vitamin D metabolism.

Future research should focus on elucidating the mechanisms of desulfation in vivo, which would clarify the role of sulfated metabolites as a true physiological reservoir. Furthermore, investigating the potential for direct, non-classical signaling roles of these sulfated compounds could open new avenues in vitamin D research. The continued development and refinement of analytical methods for the simultaneous quantification of both sulfated and non-sulfated vitamin D metabolites will be crucial for advancing our understanding in this field.

References

The Physiological Function of Sulfated Vitamin D3: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vitamin D3, a critical regulator of calcium homeostasis and pleiotropic signaling molecule, exists in both its well-studied free form and as a sulfated conjugate. This technical guide provides a comprehensive overview of the physiological function of sulfated vitamin D3 (D3-S), synthesizing current scientific understanding of its metabolism, biological activity, and analytical measurement. While traditionally considered an inactive metabolite, emerging research suggests a more nuanced role for D3-S, potentially as a storage depot or a molecule with distinct, yet to be fully elucidated, functions. This document details the significantly lower potency of D3-S in classical vitamin D pathways, outlines its metabolic fate, and provides detailed experimental protocols for its study.

Introduction: The Enigma of Sulfated Vitamin D3

Vitamin D3 (cholecalciferol) undergoes a series of hydroxylation steps to become the biologically active hormone, 1,25-dihydroxyvitamin D3 (calcitriol). However, a portion of vitamin D3 and its metabolites can be sulfated, primarily at the 3β-hydroxyl position, to form vitamin D3-3β-sulfate. This sulfoconjugation dramatically increases the water solubility of the lipophilic vitamin D molecule, leading to altered pharmacokinetics and biological activity. For decades, D3-S was largely dismissed as an inactive excretion product. However, its consistent presence in circulation and in human breast milk has prompted a re-evaluation of its physiological significance.

Comparative Biological Activity: Sulfated vs. Non-Sulfated Vitamin D3

A substantial body of evidence from in vivo studies, primarily in rat models of vitamin D deficiency, demonstrates that sulfated vitamin D3 exhibits significantly lower biological activity compared to its non-sulfated counterpart in regulating calcium and bone metabolism.

Key Findings:

  • Intestinal Calcium Transport: Vitamin D3-sulfate is approximately 1% as active as cholecalciferol in stimulating intestinal calcium absorption[1].

  • Bone Calcium Mobilization: The ability of D3-S to mobilize calcium from bone is less than 5% of that of non-sulfated vitamin D3[1].

  • Bone Calcification and Serum Phosphorus: D3-S has a negligible effect on supporting bone calcification and elevating serum phosphorus levels, showing approximately 1% of the activity of cholecalciferol[1].

Data Presentation: Comparative Biological Potency
Biological ActivityVitamin D3-Sulfate (Relative Potency)Cholecalciferol (Relative Potency)Reference
Intestinal Calcium Transport~1%100%[1]
Bone Calcium Mobilization<5%100%[1]
Bone Calcification Support~1%100%[1]
Serum Phosphorus Elevation~1%100%[1]

Metabolism of Sulfated Vitamin D3

The metabolic pathway of vitamin D3-sulfate differs significantly from that of free vitamin D3, primarily due to the substrate specificity of the key hydroxylating enzymes.

25-Hydroxylation

The initial and crucial activation step of vitamin D3 is its 25-hydroxylation in the liver. The mitochondrial enzyme CYP27A1 has been shown to metabolize vitamin D3-sulfate to 25-hydroxyvitamin D3-3-sulfate (25(OH)D3-S). However, the catalytic efficiency of this reaction is approximately half that of the conversion of non-sulfated vitamin D3 to 25-hydroxyvitamin D3[2]. In contrast, CYP2R1 , another key vitamin D 25-hydroxylase, does not appear to act on vitamin D3-sulfate[2].

1α-Hydroxylation and Catabolism

The subsequent activation step to the hormonal form, 1,25-dihydroxyvitamin D3, is catalyzed by CYP27B1 . Studies have shown that 25(OH)D3-S is not a substrate for CYP27B1, meaning it cannot be converted to the active hormone 1,25(OH)2D3-S[2]. Furthermore, the primary catabolic enzyme for vitamin D metabolites, CYP24A1 , also does not metabolize 25(OH)D3-S[2].

These findings suggest that 25(OH)D3-S may represent a metabolically inactive circulating reservoir that requires desulfation by sulfatases to re-enter the activation pathway of vitamin D.

Signaling Pathway: Vitamin D Metabolism

VitaminD_Metabolism D3 Vitamin D3 (Cholecalciferol) OHD3 25(OH)D3 (Calcifediol) D3->OHD3 CYP27A1, CYP2R1 (Liver) D3S Vitamin D3-Sulfate D3->D3S SULTs diOHD3 1,25(OH)2D3 (Calcitriol) OHD3->diOHD3 CYP27B1 (Kidney) Inactive_Metabolites Inactive Metabolites OHD3->Inactive_Metabolites CYP24A1 OHD3S 25(OH)D3-Sulfate OHD3->OHD3S SULTs diOHD3->Inactive_Metabolites CYP24A1 D3S->OHD3S CYP27A1 (less efficient) CYP2R1 (no activity) Inactive_S_Metabolites Metabolically Inactive (Requires Desulfation) OHD3S->Inactive_S_Metabolites CYP27B1 (no activity) CYP24A1 (no activity) VDR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Calcitriol 1,25(OH)2D3 VDR_cyto VDR Calcitriol->VDR_cyto High Affinity Binding VDR_RXR VDR-RXR Heterodimer VDR_cyto->VDR_RXR Translocation & Heterodimerization D3S Vitamin D3-Sulfate D3S->VDR_cyto Very Low to No Affinity Binding VDRE VDRE (on DNA) VDR_RXR->VDRE Binding Gene_Transcription Target Gene Transcription VDRE->Gene_Transcription Activation/ Repression Biological Response Biological Response Gene_Transcription->Biological Response Synthesis_Workflow Start Start: Vitamin D3 + Pyridine Step1 Add Sulfur Trioxide Pyridine Complex Start->Step1 Step2 Stir at Room Temperature (12-18h) Step1->Step2 Step3 Monitor by TLC Step2->Step3 Step4 Quench with Water & Extract with Diethyl Ether Step3->Step4 Step5 Separate Aqueous Phase (contains D3-S) Step4->Step5 Step6 Purify by Reverse-Phase Chromatography Step5->Step6 Step7 Characterize by HPLC, Mass Spec, NMR Step6->Step7 End End: Pure Vitamin D3-Sulfate Step7->End

References

"cholecalciferol sulfate as a water-soluble vitamin D metabolite"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Cholecalciferol sulfate (B86663), a water-soluble metabolite of vitamin D3, has long been a subject of scientific inquiry. Unlike its fat-soluble parent compound, cholecalciferol sulfate exhibits distinct physicochemical properties that influence its biological role. This technical guide provides a comprehensive overview of this compound, consolidating current knowledge on its synthesis, metabolism, physiological concentrations, and biological activity. Detailed experimental protocols for its synthesis and quantification are presented, alongside a critical analysis of its purported functions. Signaling and metabolic pathways are visualized to offer a clear understanding of its place within the broader vitamin D endocrine system. This document aims to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the therapeutic potential and physiological significance of this unique vitamin D metabolite.

Introduction

Vitamin D3 (cholecalciferol) is a crucial prohormone, primarily recognized for its central role in calcium and phosphate (B84403) homeostasis and bone health. Following its synthesis in the skin or ingestion from dietary sources, cholecalciferol undergoes a series of hydroxylations in the liver and kidneys to form its biologically active metabolite, 1α,25-dihydroxyvitamin D3 (calcitriol). However, another metabolic pathway exists: the sulfation of cholecalciferol and its hydroxylated derivatives. This process generates water-soluble sulfate conjugates, with cholecalciferol-3β-sulfate being a primary example. The water solubility of these sulfated forms starkly contrasts with the lipophilic nature of other vitamin D metabolites, suggesting a different physiological handling and purpose. This guide delves into the biochemistry and physiology of this compound, providing the detailed technical information required for advanced research and development.

Synthesis and Metabolism

The biotransformation of cholecalciferol to this compound is an enzymatic process, as is its subsequent metabolism.

Enzymatic Synthesis

The sulfation of cholecalciferol is catalyzed by a family of enzymes known as sulfotransferases (SULTs).

  • Key Enzyme: The primary enzyme responsible for the sulfation of vitamin D3 and its metabolites in humans is SULT2A1 .[1] SULT2A1 exhibits broad substrate specificity, catalyzing the sulfation of various vitamin D3-related compounds.

  • Other Involved Enzymes: While SULT2A1 is the major player, other sulfotransferases can also contribute to the sulfation of specific vitamin D metabolites. For instance, SULT1A1 can sulfate calcitriol, and SULT2B1b can act on 7-dehydrocholesterol, a precursor to vitamin D3.[1]

Metabolic Fate

Once formed, this compound can be further metabolized by cytochrome P450 (CYP) enzymes.

  • CYP27A1: This enzyme can convert vitamin D3 sulfate to 25-hydroxyvitamin D3 3-sulfate. The catalytic efficiency (kcat/Km) for this conversion is approximately half that of the non-sulfated form.[2][3]

  • CYP2R1: This 25-hydroxylase does not appear to act on vitamin D3 sulfate.[3]

  • CYP11A1: This enzyme can convert vitamin D3 sulfate to 20-hydroxyvitamin D3 3-sulfate, albeit at a considerably lower rate than the conversion of non-sulfated vitamin D3.[3]

  • CYP27B1 and CYP24A1: The activating enzyme CYP27B1 and the inactivating enzyme CYP24A1 do not metabolize 25-hydroxyvitamin D3 3-sulfate.[3] This suggests that the sulfated form may be protected from activation to the hormonal form and from degradation, supporting its role as a potential storage form.

Quantitative Data

The following tables summarize the available quantitative data regarding this compound and related metabolites.

Table 1: Circulating Concentrations of Vitamin D Metabolites

MetaboliteSpeciesFluidConcentrationReference
Vitamin D3 Sulfate (D3-S)HumanBreastmilkPresent (quantified)[4]
25-hydroxyvitamin D3 Sulfate (25(OH)D3-S)HumanSerumPredominant sulfated form[4]
Vitamin D2 Sulfate (D2-S)HumanBreastmilkPresent (quantified)[4]
25-hydroxyvitamin D2 Sulfate (25(OH)D2-S)HumanSerumDetected[4]

Table 2: Biological Activity of this compound vs. Cholecalciferol

Biological Activity AssayThis compound Activity (relative to Cholecalciferol)SpeciesReference
Intestinal Calcium Transport Stimulation~1%Rat[5][6]
Bone Calcium Mobilization<5%Rat[5][6]
Serum Phosphorus Elevation~1%Rat[5][6]
Bone Calcification Support~1%Rat[5][6]

Table 3: Kinetic Parameters of Vitamin D Sulfate Metabolism

EnzymeSubstrateProductCatalytic Efficiency (kcat/Km)NotesReference
CYP27A1Vitamin D3 Sulfate25(OH)D3 3-Sulfate~50% of non-sulfated Vitamin D3Purified enzyme[2][3]
CYP11A1Vitamin D3 Sulfate20(OH)D3 3-SulfateConsiderably lower than non-sulfated Vitamin D3Purified enzyme[3]

Experimental Protocols

This section provides detailed methodologies for key experiments related to this compound.

Chemical Synthesis of Cholecalciferol-3β-Sulfate

This protocol is adapted from Reeve et al. (1981).[5][6]

Materials:

  • Cholecalciferol (Vitamin D3)

  • Pyridine (B92270) sulfur trioxide complex

  • Anhydrous pyridine

  • Sodium chloride (NaCl)

  • High-Performance Liquid Chromatography (HPLC) system with a reverse-phase column (e.g., C18)

  • Acetonitrile (B52724)

  • Water

Procedure:

  • Suspend cholecalciferol and pyridine sulfur trioxide in anhydrous pyridine.

  • Allow the reaction to proceed. The original publication does not specify reaction time or temperature, which would need to be optimized.

  • After the reaction, wash the mixture with a saturated NaCl solution. This step facilitates the formation of the sodium salt of vitamin D3-sulfate.

  • Purify the resulting sodium salt of cholecalciferol-3β-sulfate using reverse-phase HPLC. A gradient of acetonitrile in water is typically used for elution.

  • Collect the fraction corresponding to this compound.

  • Verify the purity and identity of the synthesized compound using analytical techniques such as UV spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

Quantification of Vitamin D Sulfates in Biological Fluids by LC-MS/MS

This protocol is a generalized procedure based on methods described by Gomes et al. and others.[4][7][8]

Materials:

  • Biological fluid sample (e.g., serum, breastmilk)

  • Acetonitrile (ACN)

  • Internal standards (isotopically labeled vitamin D sulfates)

  • LC-MS/MS system with a suitable column (e.g., pentafluorophenyl - PFP)

  • Online Solid Phase Extraction (SPE) system (optional, for cleanup)

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To a known volume of the biological sample (e.g., 4 mL of milk), add a solution of internal standards.

    • Add a precipitating agent, such as acetonitrile (e.g., 8 mL), to precipitate proteins.[7] The ratio of solvent to sample may need optimization depending on the matrix.[8]

    • Vortex the mixture thoroughly and centrifuge to pellet the precipitated proteins.

    • Collect the supernatant containing the vitamin D metabolites.

  • LC-MS/MS Analysis:

    • Inject the supernatant into the LC-MS/MS system.

    • Employ a chromatographic column, such as a PFP column, for the separation of the different vitamin D metabolites, including the sulfated forms.[8]

    • Utilize an electrospray ionization (ESI) source, typically in negative ion mode for the detection of sulfated compounds.[4]

    • Set up the mass spectrometer for multiple reaction monitoring (MRM) to specifically detect and quantify the parent and fragment ions of each target vitamin D sulfate and internal standard.

  • Data Analysis:

    • Construct calibration curves using known concentrations of analytical standards.

    • Quantify the concentration of each vitamin D sulfate in the sample by comparing the peak area ratio of the analyte to its corresponding internal standard against the calibration curve.

Biological Activity Assay: Intestinal Calcium Transport

This in vivo protocol is based on the methodology used in studies assessing the biological activity of vitamin D metabolites in rats.[9][10]

Materials:

  • Vitamin D-deficient rats

  • This compound (test compound)

  • Cholecalciferol (positive control)

  • Vehicle (e.g., 33% aqueous ethanol (B145695) for oral administration)

  • Radioactive calcium (e.g., 45Ca)

  • Everted gut sac apparatus

Procedure:

  • Animal Model: Use weanling male rats fed a vitamin D-deficient, low-calcium diet for several weeks to induce vitamin D deficiency and hypocalcemia.

  • Dosing:

    • Administer the test compound (this compound) and the positive control (cholecalciferol) to different groups of rats. Dosing can be done orally or intravenously.

    • Include a vehicle control group.

    • Administer a range of doses to determine a dose-response relationship. For a single oral dose, amounts up to 416,000 pmol of this compound have been tested.[9] For chronic dosing, daily oral doses of 52,000 pmol have been used.[9]

  • Everted Gut Sac Preparation:

    • After a specified time post-dosing (e.g., 24 hours), euthanize the rats and excise the duodenum.

    • Prepare everted duodenal sacs as per standard laboratory procedures.

  • Calcium Transport Measurement:

    • Fill the everted sacs with a buffer solution and incubate them in a buffer containing a known concentration of radioactive calcium (45Ca).

    • After incubation, measure the amount of 45Ca transported into the sac.

    • Express the results as a ratio of the concentration of 45Ca inside the sac (serosal side) to that outside (mucosal side).

  • Data Analysis:

    • Compare the calcium transport ratios between the different treatment groups to determine the relative biological activity of this compound compared to cholecalciferol.

Signaling and Metabolic Pathways

The following diagrams illustrate the key pathways involving this compound.

VitaminD_Metabolism_and_Sulfation cluster_skin Skin cluster_liver Liver cluster_kidney Kidney/Other Tissues cluster_sulfation Sulfation Pathway 7-DHC 7-Dehydrocholesterol Cholecalciferol Cholecalciferol (Vitamin D3) 7-DHC->Cholecalciferol UVB Light 25(OH)D3 25-Hydroxyvitamin D3 (Calcifediol) Cholecalciferol->25(OH)D3 CYP2R1/CYP27A1 Cholecalciferol_Sulfate This compound Cholecalciferol->Cholecalciferol_Sulfate SULT2A1 1,25(OH)2D3 1,25-Dihydroxyvitamin D3 (Calcitriol) 25(OH)D3->1,25(OH)2D3 CYP27B1 Biological Effects Biological Effects 1,25(OH)2D3->Biological Effects VDR Binding 25(OH)D3_Sulfate 25(OH)D3 Sulfate Cholecalciferol_Sulfate->25(OH)D3_Sulfate CYP27A1 Inactive Pool Inactive Pool Cholecalciferol_Sulfate->Inactive Pool Storage/Transport? UVB UVB

Caption: Metabolic pathway of cholecalciferol including the sulfation route.

Experimental_Workflow_Quantification Sample Biological Sample (Serum, Milk) Spike Spike with Internal Standards Sample->Spike Precipitation Protein Precipitation (e.g., Acetonitrile) Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_MS LC-MS/MS Analysis (PFP Column, ESI-) Supernatant->LC_MS Quantification Quantification LC_MS->Quantification

References

In-Vivo Enzymatic Synthesis of Cholecalciferol Sulfate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vivo enzymatic synthesis of cholecalciferol sulfate (B86663) (Vitamin D3 sulfate), a significant metabolite in the vitamin D endocrine system. The document details the key enzymes involved, their kinetics, relevant metabolic pathways, and the experimental protocols for their investigation. All quantitative data are presented in structured tables for comparative analysis, and signaling pathways and experimental workflows are illustrated with diagrams.

Introduction

Cholecalciferol (Vitamin D3) undergoes extensive metabolism to exert its physiological effects. While hydroxylation pathways leading to the active hormone calcitriol (B1668218) are well-documented, the sulfation of vitamin D3 and its metabolites is an area of growing research interest. Cholecalciferol sulfate is present in the circulation and is thought to play a role in vitamin D homeostasis, potentially serving as a reservoir of the vitamin.[1][2] The enzymatic sulfation of cholecalciferol is primarily catalyzed by cytosolic sulfotransferases (SULTs), which transfer a sulfonyl group from the universal donor 3'-phosphoadenosine 5'-phosphosulfate (PAPS) to the hydroxyl group of the substrate.

Key Enzymes in Cholecalciferol Sulfation

The in-vivo sulfation of cholecalciferol and its metabolites is carried out by specific isoforms of the sulfotransferase family. The primary enzymes identified are SULT2A1 and SULT2B1.[3]

  • SULT2A1: Also known as dehydroepiandrosterone (B1670201) sulfotransferase (DHEA-ST), SULT2A1 is highly expressed in the liver and adrenal glands.[4] It exhibits broad substrate specificity, acting on various steroids and bile acids.[4] Research has shown that SULT2A1 is the principal enzyme responsible for the sulfation of 25-hydroxyvitamin D3, a major circulating form of vitamin D.[1][2]

  • SULT2B1: This sulfotransferase has two isoforms, SULT2B1a and SULT2B1b. SULT2B1b is predominantly expressed in the skin, prostate, and placenta. It preferentially sulfates cholesterol and oxysterols.[5] SULT2B1b has been shown to sulfate 7-dehydrocholesterol, the precursor of vitamin D3 in the skin.[3]

Quantitative Data on Enzymatic Activity

The following tables summarize the available quantitative data on the sulfation of cholecalciferol and related compounds by human SULT enzymes.

Table 1: Sulfating Activity of Human Cytosolic SULTs towards Vitamin D3-Related Compounds [3]

SubstrateSULT IsoformRelative Activity (%)
7-DehydrocholesterolSULT2B1b100
SULT2A115
Cholecalciferol (Vitamin D3)SULT2A15
25-Hydroxyvitamin D3SULT2A180
CalcitriolSULT1A110

Note: Relative activity is expressed as a percentage of the highest activity observed for each substrate with the panel of tested SULTs.

Table 2: Kinetic Parameters for 25-Hydroxyvitamin D3 Sulfation by Human Liver Cytosol and Recombinant SULT2A1 [1]

Enzyme SourceKm (μM)Vmax (pmol/min/mg protein)
Human Liver Cytosol (pooled)0.25 ± 0.0415.3 ± 0.5
Recombinant Human SULT2A10.18 ± 0.03125 ± 5

Signaling Pathways and Metabolic Network

The enzymatic synthesis of this compound is integrated into the broader vitamin D metabolic pathway. The following diagrams illustrate these connections.

VitaminD_Metabolism cluster_skin Skin cluster_liver Liver cluster_sulfation Sulfation Pathway 7-DHC 7-Dehydrocholesterol Pre-D3 Pre-Vitamin D3 7-DHC->Pre-D3 UVB Light 7-DHCS 7-Dehydrocholesterol Sulfate 7-DHC->7-DHCS D3 Cholecalciferol (Vitamin D3) Pre-D3->D3 Thermal Isomerization 25OHD3 25-Hydroxyvitamin D3 D3->25OHD3 CYP2R1/CYP27A1 D3S Cholecalciferol Sulfate D3->D3S 25OHD3S 25-Hydroxyvitamin D3 Sulfate 25OHD3->25OHD3S SULT2A1 SULT2A1 SULT2A1->D3S SULT2A1->25OHD3S SULT2B1b SULT2B1b SULT2B1b->7-DHCS PAPS PAPS PAPS->D3S PAPS->25OHD3S PAPS->7-DHCS

Caption: Overview of Vitamin D3 metabolism and sulfation pathways.

SULT_Regulation VDR Vitamin D Receptor (VDR) SULT2A1_gene SULT2A1 Gene VDR->SULT2A1_gene regulates transcription SULT2B1_gene SULT2B1 Gene VDR->SULT2B1_gene induces transcription Calcitriol Calcitriol (1,25(OH)2D3) Calcitriol->VDR binds SULT2A1_protein SULT2A1 Protein SULT2A1_gene->SULT2A1_protein translation SULT2B1_protein SULT2B1 Protein SULT2B1_gene->SULT2B1_protein translation

Caption: Regulation of SULT gene expression by the Vitamin D Receptor.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for studying the enzymatic synthesis of this compound.

Sulfotransferase Activity Assay

This protocol is adapted from studies investigating the sulfation of vitamin D metabolites by recombinant human SULTs and human liver cytosol.[1][3]

Objective: To determine the rate of sulfation of a vitamin D metabolite by a specific SULT enzyme or tissue preparation.

Materials:

  • Substrate: Cholecalciferol, 25-hydroxyvitamin D3, or other vitamin D metabolites (in ethanol (B145695) or DMSO).

  • Enzyme source: Recombinant human SULT enzyme (e.g., SULT2A1, SULT2B1b) or human liver cytosol.

  • Cofactor: 3'-phosphoadenosine 5'-phosphosulfate (PAPS).

  • Reaction buffer: 50 mM Tris-HCl, pH 7.5.

  • Quenching solution: Acetonitrile (B52724).

  • Internal standard for LC-MS/MS analysis.

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, enzyme source, and substrate in a microcentrifuge tube.

  • Pre-incubate the mixture at 37°C for 5 minutes to allow temperature equilibration.

  • Initiate the reaction by adding a pre-warmed solution of PAPS.

  • Incubate the reaction at 37°C for a specified time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to precipitate proteins.

  • Transfer the supernatant to a new tube for analysis.

  • Analyze the formation of the sulfated product using a validated LC-MS/MS method.

Data Analysis:

  • Quantify the amount of sulfated product formed based on a standard curve.

  • Calculate the reaction velocity (e.g., in pmol/min/mg protein).

  • For kinetic analysis, vary the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

SULT_Assay_Workflow start Start prepare_mix Prepare Reaction Mixture (Buffer, Enzyme, Substrate) start->prepare_mix pre_incubate Pre-incubate at 37°C prepare_mix->pre_incubate add_paps Add PAPS to Initiate pre_incubate->add_paps incubate Incubate at 37°C add_paps->incubate quench Quench with Acetonitrile + Internal Standard incubate->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze end End analyze->end

Caption: Experimental workflow for a sulfotransferase activity assay.

In Vivo Studies in Animal Models

While direct in-vivo protocols for cholecalciferol sulfation are less common in the provided literature, the general approach would involve administering the substrate and analyzing its metabolites.

Objective: To determine the in-vivo formation of this compound.

Materials:

  • Animal model (e.g., vitamin D-deficient rats).[6][7]

  • Cholecalciferol (labeled or unlabeled).

  • Vehicle for administration (e.g., corn oil).

  • Blood and tissue collection supplies.

  • Analytical instrumentation (HPLC, LC-MS/MS).

Procedure:

  • Acclimate the animals to the housing conditions.

  • Administer a single dose of cholecalciferol (e.g., via oral gavage or intravenous injection).

  • Collect blood samples at various time points post-administration.

  • At the end of the study, euthanize the animals and collect relevant tissues (e.g., liver, kidney, intestine).

  • Process the blood to obtain plasma or serum. Homogenize the tissues.

  • Extract the vitamin D metabolites from the plasma/serum and tissue homogenates using a suitable organic solvent extraction method.

  • Analyze the extracts for the presence and quantity of this compound using HPLC or LC-MS/MS.

Data Analysis:

  • Determine the concentration of this compound in plasma/serum and tissues over time.

  • Calculate pharmacokinetic parameters if time-course data is available.

Physiological Role and Future Directions

The physiological significance of cholecalciferol sulfation is still under investigation. It is hypothesized that sulfation may:

  • Serve as a reservoir: Vitamin D sulfate is bound by the vitamin D binding protein (VDBP) in circulation, protecting it from rapid renal excretion and potentially allowing for its conversion back to the unsulfated form when needed.[1][2]

  • Facilitate excretion: Sulfation generally increases the water solubility of compounds, which can facilitate their elimination. However, the high affinity of vitamin D sulfate for VDBP suggests this may not be its primary role.[1][2]

  • Modulate biological activity: Vitamin D3 sulfate itself has been shown to have significantly less biological activity compared to its unsulfated counterpart in terms of calcium mobilization and transport.[6][7]

Future research in this area will likely focus on elucidating the mechanisms of desulfation, further characterizing the regulation of SULT enzymes involved in vitamin D metabolism, and fully understanding the clinical implications of variations in cholecalciferol sulfation on vitamin D status and overall health. The induction of SULT2B1 by the vitamin D receptor suggests a potential feedback loop in vitamin D homeostasis.[5][8] Furthermore, the regulation of SULT2A1 by the vitamin D receptor has also been reported.[9] These findings open new avenues for therapeutic interventions targeting the sulfation pathway in vitamin D-related disorders.

References

The Enigmatic Role of Cholecalciferol Sulfate in Calcium Homeostasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholecalciferol, or vitamin D3, is a cornerstone in the regulation of calcium homeostasis. Its conversion to the active form, 1,25-dihydroxycholecalciferol, is a well-documented pathway essential for intestinal calcium absorption and bone metabolism. However, a lesser-understood metabolic route involves the sulfation of cholecalciferol, leading to the formation of cholecalciferol sulfate (B86663). This technical guide delves into the existing scientific literature to provide an in-depth analysis of the synthesis, metabolism, and physiological role of cholecalciferol sulfate in calcium homeostasis. It presents a comprehensive summary of quantitative data, detailed experimental protocols, and visual representations of key pathways to facilitate a deeper understanding for researchers and professionals in drug development. While traditionally considered a less active metabolite, emerging evidence suggests a potential role for this compound as a storage form or modulator of vitamin D activity, warranting further investigation.

Synthesis and Metabolism of this compound

The sulfation of cholecalciferol and its hydroxylated metabolites is a key metabolic pathway. This biotransformation is primarily catalyzed by a family of enzymes known as sulfotransferases (SULTs).

1.1. Enzymatic Synthesis

The principal enzyme responsible for the sulfation of vitamin D3 and its metabolites is Sulfotransferase 2A1 (SULT2A1), also known as dehydroepiandrosterone (B1670201) sulfotransferase (DHEA-ST).[1][2] SULT2A1 is highly expressed in the liver and intestine, the primary sites for this metabolic process.[3][4] The reaction involves the transfer of a sulfonate group from the universal donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of cholecalciferol or its derivatives.

Another sulfotransferase, SULT2B1b, has also been implicated in the sulfation of DHEA, a steroid precursor, and its expression is induced by the active form of vitamin D, calcitriol (B1668218).[5] While its direct role in cholecalciferol sulfation is less clear, it highlights the intricate relationship between vitamin D signaling and sulfation pathways.

1.2. Regulation by the Vitamin D Receptor (VDR)

The expression of SULT2A1 is, in part, regulated by the Vitamin D Receptor (VDR).[3][4][6][7] Calcitriol, the active form of vitamin D3, binds to the VDR, which then forms a heterodimer with the retinoid X receptor (RXR). This complex binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter region of target genes, thereby modulating their transcription.[8][9][10] The transcriptional activation of SULT2A1 by the VDR suggests a feedback mechanism where vitamin D can influence its own metabolic inactivation or storage through sulfation.

Quantitative Comparison of Biological Activity

Numerous studies have sought to elucidate the biological activity of this compound in comparison to its non-sulfated counterpart. The general consensus is that sulfation significantly attenuates the calcemic activity of vitamin D3.

Table 1: Comparative Biological Activity of Cholecalciferol vs. This compound

Biological ActivityCholecalciferolThis compoundReference
Intestinal Calcium Transport Active at doses as low as 260 pmol (single oral dose)Active only at high doses (208,000 - 416,000 pmol, single oral dose)[11][12]
Active at 65 - 260 pmol/day (chronic oral dosing)Active at 52,000 pmol/day (chronic oral dosing)[11][12]
Active at 65 pmol (single intravenous dose)No biological activity up to 52,000 pmol (single intravenous dose)[11][12]
Bone Calcium Mobilization Active at doses as low as 260 pmol (single oral dose)Active only at high doses (208,000 - 416,000 pmol, single oral dose)[11][12]
Serum Phosphorus Elevation Approximately 100 times more potent than the sulfated formRequires significantly higher doses for a similar response[1][6]
Bone Calcification Support High antirachitic potencyApproximately 1% of the ability of cholecalciferol[1][6]

Role in Calcium Homeostasis

The significantly reduced biological activity of this compound suggests that it does not directly participate in the acute regulation of serum calcium levels in the same manner as calcitriol. However, several hypotheses regarding its role have been proposed:

  • A Circulating Reservoir: The sulfated form is more water-soluble than cholecalciferol, which may facilitate its transport and storage in the body. It has been suggested that 25-hydroxyvitamin D3-3-O-sulfate, a major circulating metabolite, may serve as a reservoir that can be converted back to the active form when needed.[1]

  • Excretory Pathway: Sulfation is a common mechanism for increasing the water solubility of compounds, thereby facilitating their excretion. This suggests that sulfation might be a pathway for the elimination of excess vitamin D.

  • Modulator of Vitamin D Activity: By competing with cholecalciferol for metabolic enzymes or transport proteins, the sulfated form could indirectly modulate the availability and activity of the non-sulfated, more active forms.

It is important to note that vitamin D also plays a critical role in overall sulfate homeostasis, a function that appears to be independent of its role in calcium metabolism.[13][14][15][16]

Experimental Protocols

4.1. Synthesis of Cholecalciferol-3β-Sulfate

This protocol is adapted from the method described by Reeve et al. (1981).[17]

Materials:

Procedure:

  • Dissolve cholecalciferol in anhydrous pyridine.

  • Add pyridine sulfur trioxide to the solution and stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding methanol.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in chloroform).

  • Further purify the collected fractions containing the sulfated product by HPLC on a C18 column.

  • Characterize the final product using techniques such as UV spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry to confirm its identity and purity.

4.2. In Vivo Bioassay for Vitamin D Activity in Rats

This protocol is a generalized procedure based on assays described in the literature.[1][18]

Animals:

  • Weanling male albino rats, rendered vitamin D-deficient by feeding a vitamin D-deficient diet for several weeks.

Procedure:

  • Intestinal Calcium Transport Assay:

    • Administer the test compound (cholecalciferol or this compound) orally or intravenously to the vitamin D-deficient rats.

    • After a specified time, euthanize the rats and remove the duodenum.

    • Prepare everted gut sacs from the duodenum and incubate them in a buffer containing radiolabeled calcium (e.g., ⁴⁵Ca).

    • Measure the transport of radiolabeled calcium from the mucosal (inner) to the serosal (outer) side of the gut sac to determine the rate of active calcium transport.

  • Bone Calcium Mobilization Assay:

    • Administer the test compound to vitamin D-deficient rats.

    • Measure serum calcium concentrations at various time points after administration. An increase in serum calcium in the absence of dietary calcium indicates mobilization from bone.

  • Serum Phosphorus and Bone Mineralization Assays:

    • Administer the test compound to vitamin D-deficient, rachitic rats.

    • Measure serum phosphorus levels.

    • Assess bone mineralization by histological examination of the long bones (e.g., tibia or femur) and scoring the width of the epiphyseal growth plate (line test).

Signaling Pathways and Experimental Workflows

5.1. Cholecalciferol Sulfation Pathway

Cholecalciferol_Sulfation Cholecalciferol Cholecalciferol SULT2A1 SULT2A1 Cholecalciferol->SULT2A1 PAPS PAPS (3'-phosphoadenosine-5'-phosphosulfate) PAPS->SULT2A1 Cholecalciferol_Sulfate This compound SULT2A1->Cholecalciferol_Sulfate

Caption: Enzymatic sulfation of cholecalciferol by SULT2A1.

5.2. VDR-Mediated Regulation of SULT2A1 Expression

VDR_Regulation_SULT2A1 cluster_nucleus Nucleus Calcitriol Calcitriol (1,25(OH)₂D₃) VDR VDR (Vitamin D Receptor) Calcitriol->VDR VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR (Retinoid X Receptor) RXR->VDR_RXR VDRE VDRE (Vitamin D Response Element) VDR_RXR->VDRE SULT2A1_Gene SULT2A1 Gene VDRE->SULT2A1_Gene Transcription SULT2A1_mRNA SULT2A1 mRNA SULT2A1_Gene->SULT2A1_mRNA SULT2A1_Protein SULT2A1 Protein SULT2A1_mRNA->SULT2A1_Protein Translation

Caption: Transcriptional regulation of SULT2A1 by the VDR.

5.3. Experimental Workflow for Bioactivity Assessment

Bioactivity_Workflow Start Start: Vitamin D-Deficient Rats Dosing Administer Test Compound (Cholecalciferol or Sulfate) Start->Dosing Endpoint_Selection Select Endpoint Dosing->Endpoint_Selection Ca_Transport Intestinal Calcium Transport Assay Endpoint_Selection->Ca_Transport Gut Bone_Mobilization Bone Calcium Mobilization Assay Endpoint_Selection->Bone_Mobilization Blood Mineralization Bone Mineralization Assay (Line Test) Endpoint_Selection->Mineralization Bone Data_Analysis Data Analysis and Comparison Ca_Transport->Data_Analysis Bone_Mobilization->Data_Analysis Mineralization->Data_Analysis Conclusion Conclusion on Biological Activity Data_Analysis->Conclusion

Caption: Workflow for assessing the biological activity of vitamin D compounds.

Conclusion and Future Directions

The sulfation of cholecalciferol represents a significant, yet not fully understood, aspect of vitamin D metabolism. Current evidence strongly indicates that this compound possesses substantially lower calcemic activity compared to its non-sulfated precursor. This suggests that its primary role is not in the direct, acute regulation of calcium homeostasis. The VDR-mediated regulation of SULT2A1, the key enzyme in this pathway, points towards a sophisticated feedback mechanism controlling vitamin D activity.

Future research should focus on several key areas:

  • Investigating the potential for desulfation: Determining whether this compound can be enzymatically converted back to cholecalciferol in vivo is crucial to validate the "storage form" hypothesis.

  • Elucidating the role of 25-hydroxyvitamin D3 sulfate: As a major circulating metabolite, its specific functions and contribution to the overall vitamin D economy require further clarification.

  • Exploring the non-calcemic roles: The impact of this compound on other physiological processes regulated by vitamin D, such as immune function and cell proliferation, remains an open area of investigation.

A comprehensive understanding of the role of this compound will provide a more complete picture of vitamin D metabolism and could unveil novel therapeutic targets for managing disorders related to calcium homeostasis and vitamin D deficiency.

References

Presence of Cholecalciferol Sulfate in Human Breast Milk: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the presence, quantification, and potential physiological relevance of cholecalciferol sulfate (B86663) (Vitamin D3-S) and its metabolites in human breast milk. Historically, the existence and concentration of sulfated forms of vitamin D in breast milk have been subjects of scientific debate. However, recent advancements in analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have enabled more precise detection and quantification. This paper synthesizes current quantitative data, details the experimental protocols for analysis, and explores the biological implications for infant nutrition and health.

Introduction

Vitamin D is crucial for infant bone development and overall health.[1][2][3] While it is well-established that human breast milk contains cholecalciferol (Vitamin D3) and 25-hydroxyvitamin D3 (25(OH)D3), the concentrations are often insufficient to meet the infant's daily requirements, necessitating supplementation.[4][5] For decades, it has been hypothesized that a water-soluble form, cholecalciferol sulfate, might represent a significant and more bioavailable source of vitamin D for the nursing infant. Early reports suggested substantial quantities of vitamin D sulfate in human milk, though these findings were later contested by studies that failed to detect its presence.[6][7] This discrepancy was largely due to limitations in the analytical methods of the time.[8][9] Modern analytical methods have brought renewed clarity to this area of research.

Quantitative Analysis of this compound in Human Breast Milk

Recent studies utilizing sensitive LC-MS/MS methods have successfully quantified this compound and its hydroxylated metabolite in human breast milk. The data indicates that while present, their concentrations are notable, with Vitamin D3-S being distinctly abundant in breast milk compared to serum.[1]

Analyte Concentration in Breast Milk (mean ± SD) Concentration in Maternal Serum (mean ± SD) Analytical Method Reference
Vitamin D3-sulfate (VitD3-S)6.4 ± 3.9 nmol/L2.92 ± 0.70 nmol/LLC-MS/MSReynolds et al., 2024[1]
25-hydroxyvitamin D3-sulfate (25OHD3-S)0.47 ± 0.09 nmol/L91 ± 19 nmol/LLC-MS/MSReynolds et al., 2024[1]
Vitamin D3-sulfate (D3-S)Detected, major sulfated formDetectedLC-MS/MSGomes et al., 2016[9]
Vitamin D2-sulfate (D2-S)Detected, major sulfated formDetectedLC-MS/MSGomes et al., 2016[9]
25-hydroxyvitamin D2-sulfate (25(OH)D2-S)Not detectedDetectedLC-MS/MSGomes et al., 2016[9]
25-hydroxyvitamin D3-sulfate (25(OH)D3-S)DetectedPredominant sulfated formLC-MS/MSGomes et al., 2016[9]

Table 1: Quantitative Data of Sulfated Vitamin D Metabolites in Human Breast Milk and Serum.

A noteworthy finding from Reynolds et al. (2024) is that high-dose maternal supplementation with Vitamin D3 (5000 IU/day) significantly increased serum levels of Vitamin D3 and 25OHD3, but did not significantly alter the concentrations of their sulfated counterparts in either serum or breast milk.[1] This suggests a distinct regulatory mechanism for the sulfation and secretion of these metabolites into milk.

Experimental Protocols

The accurate quantification of this compound and its metabolites from a complex matrix like human breast milk requires robust and sensitive analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.[10]

Method by Reynolds et al. (2024) for VitD3-S and 25OHD3-S in Breast Milk

This method was specifically developed to account for the increased aqueous solubility of sulfated vitamin D metabolites.[11]

  • Sample Preparation:

    • Protein Precipitation: Proteins in the breast milk sample are precipitated using methanol.[11]

    • Solid Phase Extraction (SPE): The supernatant is then subjected to solid phase extraction to isolate and concentrate the analytes of interest.[11]

  • LC-MS/MS Analysis:

    • Chromatographic Separation: The prepared sample is injected into a liquid chromatography system for the separation of VitD3-S and 25OHD3-S from other milk components.

    • Mass Spectrometry Detection: A tandem mass spectrometer is used for the detection and quantification of the target analytes.[11]

Method by Gomes et al. (2016) for Four Sulfated Vitamin D Compounds

This method allows for the simultaneous quantification of vitamins D2- and D3-sulfate (D2-S and D3-S) and 25-hydroxyvitamin D2- and D3-sulfate (25(OH)D2-S and 25(OH)D3-S).[9][12]

  • Sample Preparation:

    • Internal Standard Addition: Isotopically labeled analogues for each of the four sulfated compounds are added to the sample to correct for matrix effects and variations in recovery.[12]

    • Extraction: The specific extraction procedure is not detailed in the abstract but would typically involve liquid-liquid extraction or solid-phase extraction to isolate the sulfated compounds.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: An optimized separation method is employed to minimize the co-elution of analytes with endogenous matrix compounds, which can cause ion suppression or enhancement.[12]

    • Ionization: The analysis is performed using electrospray ionization (ESI) in the negative ion mode, which was found to be superior for the underivatized forms of these sulfated compounds.[9][12]

    • Detection: The mass spectrometer is operated in a specific mode (not detailed in the abstract) to detect and quantify the four target analytes and their corresponding internal standards.

Visualized Experimental Workflow and Biological Considerations

Experimental Workflow for this compound Analysis

experimental_workflow sample Human Breast Milk Sample is_addition Addition of Isotopically Labeled Internal Standards sample->is_addition protein_precip Protein Precipitation (e.g., with Methanol) is_addition->protein_precip centrifugation Centrifugation protein_precip->centrifugation spe Solid Phase Extraction (SPE) of Supernatant centrifugation->spe lc_ms LC-MS/MS Analysis (Negative Ion Mode ESI) spe->lc_ms quant Data Acquisition and Quantification lc_ms->quant

Caption: Generalized workflow for the analysis of this compound in human breast milk.

Biological Role and Signaling

However, the distinct abundance of VitD3-S in breast milk compared to maternal serum suggests a potential specific physiological role during lactation for the nursing infant.[1] It is hypothesized that infants may possess sulfatase enzymes capable of hydrolyzing the sulfate group, thereby releasing the active form of vitamin D. Further research is needed to elucidate the metabolic fate and physiological relevance of this compound in infants.

biological_hypothesis milk This compound (in Breast Milk) ingestion Infant Ingestion milk->ingestion hydrolysis Hypothesized Hydrolysis (Infant Sulfatases) ingestion->hydrolysis free_d3 Free Cholecalciferol (Vitamin D3) hydrolysis->free_d3 liver Liver free_d3->liver oh25d3 25(OH)D3 liver->oh25d3 25-hydroxylation kidney Kidney oh1_25d3 1,25(OH)2D3 kidney->oh1_25d3 1α-hydroxylation bio_effect Biological Effects (e.g., Calcium Homeostasis) oh25d3->kidney oh1_25d3->bio_effect

References

An In-depth Technical Guide to the Chemical Structure and Properties of Cholecalciferol Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholecalciferol sulfate (B86663), a sulfated derivative of vitamin D3, is an endogenous metabolite found in biological fluids. While structurally similar to its precursor, the addition of a sulfate group at the 3β-hydroxyl position dramatically alters its physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological functions of cholecalciferol sulfate. Detailed experimental protocols for its synthesis and biological evaluation are provided, along with visualizations of key pathways and workflows to support further research and development in the field of vitamin D metabolism and its potential therapeutic applications.

Chemical Structure and Identification

This compound is a secosteroid, characterized by an open B-ring of the steroid nucleus, a feature common to all forms of vitamin D. The key structural feature that distinguishes it from cholecalciferol is the presence of a sulfate group esterified to the hydroxyl group at the C-3 position.

  • Molecular Formula: C₂₇H₄₄O₄S[1]

  • Systematic Name: (3β,5Z,7E)-9,10-Secocholesta-5,7,10(19)-trien-3-ol 3-sulfate

  • CAS Number: 10529-43-8[1]

  • Synonyms: Vitamin D3 sulfate, Cholecalciferol 3-sulfate[1]

The sulfation at the 3β-position significantly increases the polarity and water solubility of the molecule compared to the lipophilic nature of cholecalciferol.

Physicochemical Properties

Table 1: Physicochemical Properties of Cholecalciferol and this compound

PropertyCholecalciferolThis compound
Molecular Weight 384.64 g/mol [2]464.7 g/mol [1]
Melting Point 83-86 °C[2]Not reported
Solubility Practically insoluble in water; freely soluble in ethanol, methanol (B129727), and other organic solvents; slightly soluble in vegetable oils.[2]The sodium salt is water-soluble. Solubility in organic solvents is not extensively reported but is expected to be lower than cholecalciferol.
Appearance White, crystalline solidNot explicitly reported, likely a white to off-white solid.

Table 2: Spectroscopic Data for Characterization

While specific spectral data for this compound is sparse in publicly available literature, its synthesis has been confirmed using various spectroscopic methods.[3][4] The table below outlines the expected and reported characteristics used for its identification.

Spectroscopic TechniqueCholecalciferolThis compound (Expected/Reported)
UV-Vis Spectroscopy λmax ≈ 265 nm[5]Confirmed by UV spectroscopy, expected to have a similar chromophore and thus a similar λmax to cholecalciferol.[3]
Infrared (IR) Spectroscopy Characteristic peaks for O-H stretching (~3200-3400 cm⁻¹), C-H stretching (~2850-2950 cm⁻¹), and C=C stretching (~1650 cm⁻¹).[6][7]In addition to cholecalciferol's peaks, strong absorbance bands corresponding to the S=O and S-O stretching of the sulfate group are expected (~1210-1270 cm⁻¹ and ~1000 cm⁻¹, respectively). Confirmed by IR spectroscopy.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy Complex spectrum with characteristic signals for olefinic and steroidal protons and carbons.[8][9]The chemical shifts of protons and carbons near the C-3 position are expected to be significantly different from those in cholecalciferol due to the deshielding effect of the sulfate group. Confirmed by NMR spectroscopy.[3]
Mass Spectrometry (MS) Molecular ion peak (M+) at m/z 384.[10]Expected molecular ion peak (M-H)⁻ at m/z 463 in negative ion mode. A characteristic fragment ion corresponding to the loss of the sulfate group (SO₃) is also expected. Confirmed by mass spectrometry.[3][11]

Experimental Protocols

Synthesis of Cholecalciferol 3β-Sulfate

The synthesis of this compound is typically achieved by the sulfation of cholecalciferol using a suitable sulfating agent, such as a sulfur trioxide-pyridine complex.[3][4]

Materials:

Procedure:

  • Dissolve cholecalciferol in anhydrous pyridine.

  • Add the sulfur trioxide-pyridine complex to the solution. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures.

  • Monitor the reaction progress using TLC. The sulfated product will have a lower Rf value than the starting cholecalciferol.

  • Upon completion, add triethylamine to the reaction mixture to neutralize any excess acid and to form the triethylammonium (B8662869) salt of the sulfate, which can aid in its purification.

  • Remove the pyridine and triethylamine under reduced pressure.

  • Dissolve the residue in a suitable solvent system (e.g., chloroform-methanol mixture).

  • Purify the crude product by silica gel column chromatography. Elute with a gradient of methanol in chloroform.

  • Collect the fractions containing the purified this compound (as the triethylammonium salt).

  • The triethylammonium salt can be converted to other salt forms (e.g., sodium salt) by ion exchange chromatography if desired.

  • Confirm the identity and purity of the final product using spectroscopic methods (UV-Vis, IR, NMR, and Mass Spectrometry).

Synthesis_Workflow cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Cholecalciferol Cholecalciferol in Pyridine Reaction_Mixture Reaction Mixture Cholecalciferol->Reaction_Mixture SO3_Pyridine Sulfur Trioxide-Pyridine Complex SO3_Pyridine->Reaction_Mixture Neutralized_Mixture Neutralized Mixture Reaction_Mixture->Neutralized_Mixture Stirring Triethylamine Triethylamine Triethylamine->Neutralized_Mixture Evaporation Evaporation of Solvents Neutralized_Mixture->Evaporation Residue Crude Product Evaporation->Residue Column_Chromatography Silica Gel Column Chromatography Residue->Column_Chromatography Purified_Product Purified this compound Column_Chromatography->Purified_Product Spectroscopy Spectroscopic Analysis (UV, IR, NMR, MS) Purified_Product->Spectroscopy Biological_Activity_Workflow cluster_model Animal Model Preparation cluster_treatment Treatment cluster_endpoints Endpoint Analysis Rats Weanling Rats Diet Vitamin D-Deficient Diet Rats->Diet 4-6 weeks Deficient_Rats Vitamin D-Deficient Rats Diet->Deficient_Rats Grouping Divide into Experimental Groups Deficient_Rats->Grouping Administration Administer Test Compounds (Oral/IV) Grouping->Administration Blood_Sampling Blood Sampling Administration->Blood_Sampling Intestine_Harvest Intestine Harvest Administration->Intestine_Harvest Serum_Analysis Serum Ca & P Analysis Blood_Sampling->Serum_Analysis Gut_Sac Everted Gut Sac Assay Intestine_Harvest->Gut_Sac Bone_Analysis Bone Calcium Mobilization Serum_Analysis->Bone_Analysis Inference Signaling_Pathway cluster_main_pathway Primary Vitamin D Activation Pathway cluster_sulfate_pathway This compound Fate Cholecalciferol Cholecalciferol Calcifediol 25-Hydroxycholecalciferol (Calcifediol) Cholecalciferol->Calcifediol Liver (CYP2R1) Calcitriol 1,25-Dihydroxycholecalciferol (Calcitriol) Calcifediol->Calcitriol Kidney (CYP27B1) VDR Vitamin D Receptor (VDR) Calcitriol->VDR Binding Gene_Expression Gene Expression Modulation VDR->Gene_Expression Biological_Response Biological Response (Ca/P Homeostasis) Gene_Expression->Biological_Response Cholecalciferol_Sulfate This compound Cholecalciferol_Sulfate->Cholecalciferol Slow Hydrolysis (low efficiency) Cholecalciferol_Sulfate->VDR No significant binding

References

"biological significance of vitamin D sulfoconjugate"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Significance of Vitamin D Sulfoconjugate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitamin D, a critical prohormone for calcium homeostasis and myriad other physiological processes, is primarily metabolized through a well-documented hydroxylation pathway to its active form, 1,25-dihydroxyvitamin D₃. However, a parallel metabolic route, sulfoconjugation, produces water-soluble vitamin D sulfates. Historically, the biological role of these sulfated metabolites has been a subject of debate, with early hypotheses suggesting they represent a potent, water-soluble active form of the vitamin. Contemporary research, leveraging advanced analytical techniques, has largely refuted this claim, revealing a more nuanced and complex significance. This technical guide provides a comprehensive overview of the synthesis, metabolism, and biological functions of vitamin D sulfoconjugates, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying biochemical pathways. Evidence suggests that vitamin D sulfate (B86663) is not a direct, potent actor in calcium regulation but may function as a transport or storage form, participate in detoxification pathways, and play a role in systemic sulfate homeostasis, representing an important, yet distinct, facet of vitamin D metabolism.

Synthesis and Metabolism of Vitamin D Sulfoconjugates

The conversion of vitamin D and its metabolites to their sulfated forms is an enzymatic process primarily mediated by sulfotransferases.

The Role of Sulfotransferase SULT2A1

The key enzyme responsible for the sulfation of vitamin D and its related compounds is Sulfotransferase 2A1 (SULT2A1) .[1][2][3][4][5] SULT2A1 is a phase II detoxification enzyme predominantly expressed in the liver, intestine, and adrenal tissues.[1][2] It utilizes 3'-phospho-5'-adenylyl sulfate (PAPS) as a sulfonate donor to catalyze the sulfonation of a wide range of substrates.[5]

Studies using recombinant human SULT enzymes have demonstrated that SULT2A1 exhibits broad activity towards various vitamin D₃-related compounds, including:

  • 7-dehydrocholesterol (7-DHC)[6][7]

  • Vitamin D₃ (Cholecalciferol)[6]

  • 25-hydroxyvitamin D₃ (25(OH)D₃)[3][6][7]

  • 1α,25-dihydroxyvitamin D₃ (Calcitriol)[6][7]

While SULT2A1 is the primary enzyme, other sulfotransferases show limited, specific activity. For instance, SULT1A1 can sulfate calcitriol (B1668218), and SULT2B1b can act on 7-DHC.[6][7] The liver is considered a primary site for the formation of 25(OH)D₃-3-O-sulfate.[3][8]

Regulation by the Vitamin D Receptor (VDR)

The expression of the SULT2A1 enzyme is, in part, regulated by the active form of vitamin D itself. The ligand-activated Vitamin D Receptor (VDR) stimulates the transcription of the SULT2A1 gene.[1][2] This creates a feedback loop where vitamin D can upregulate the enzyme responsible for its own sulfation and the sulfation of other molecules like bile acids. This regulatory role suggests a protective function, potentially shielding tissues from the cytotoxic effects of excessive bile acids.[1][2]

Metabolism of Sulfated Vitamin D

Once formed, sulfated vitamin D metabolites are subject to further enzymatic action, though their processing differs significantly from their non-sulfated counterparts.

  • CYP27A1: This vitamin D 25-hydroxylase can convert vitamin D₃ sulfate to 25(OH)D₃ 3-sulfate with a catalytic efficiency approximately half that of the non-sulfated form.[8][9]

  • CYP11A1: This enzyme can convert vitamin D₃ sulfate to 20(OH)D₃ 3-sulfate, but at a much lower rate than its action on free vitamin D₃.[8][9]

  • CYP2R1: Another key 25-hydroxylase, CYP2R1, does not act on vitamin D₃ sulfate.[8][9]

  • CYP27B1 (1α-hydroxylase): The activating enzyme that converts 25(OH)D₃ to active calcitriol does not metabolize 25(OH)D₃ 3-sulfate.[8][9]

  • CYP24A1 (24-hydroxylase): The inactivating enzyme does not metabolize 25(OH)D₃ 3-sulfate.[8][9]

This metabolic profile suggests that 25(OH)D₃ 3-sulfate is relatively inert, potentially serving as a circulating reservoir that is protected from both activation and degradation.[9]

De-sulfation

For vitamin D sulfate to become biologically active in the classical sense, the sulfate group must be cleaved. However, studies have shown that steroid sulfatase, an enzyme that desulfates other steroids, does not act on vitamin D₃ sulfate.[10] The specific enzymes responsible for the potential reactivation of vitamin D sulfates in vivo remain to be identified.

Quantitative Data on Vitamin D Sulfoconjugates

Quantitative analysis is crucial for understanding the physiological relevance of these metabolites.

Table 1: Comparative Biological Activity of Vitamin D₃ vs. Vitamin D₃ Sulfate in Rats

Biological Effect Vitamin D₃ Effective Dose Vitamin D₃ Sulfate Effective Dose Relative Activity of Sulfate Form Source(s)
Single Oral Dose
Calcium Transport & Mobilization As low as 260 pmol 208,000 - 416,000 pmol Extremely low [8][11]
Chronic Oral Dosing (5 days)
General Biological Activity 65 - 260 pmol/day 52,000 pmol/day Considerably less active [11]
Single Intravenous Dose
General Biological Activity As low as 65 pmol No activity up to 52,000 pmol No activity observed [11]
General Assessment
Bone Calcium Mobilization 100% < 5% < 5% [12][13]
Intestinal Calcium Transport 100% ~ 1% ~ 1% [12][13]
Serum Phosphorus Elevation 100% ~ 1% ~ 1% [12][13]

| Bone Calcification Support | 100% | ~ 1% | ~ 1% |[12][13] |

Table 2: Concentrations of Sulfated Vitamin D Metabolites in Human Biological Fluids

Analyte Fluid Mean Concentration (nM) Range of Observed Concentrations Source(s)
Vitamin D₂-3-Sulfate (D₂-S) Serum 0.50 - [14]
Vitamin D₃-3-Sulfate (D₃-S) Serum 0.70 - [14]
25(OH)D₂-3-Sulfate (25(OH)D₂-S) Serum 1.5 - [14]
25(OH)D₃-3-Sulfate (25(OH)D₃-S) Serum 10.4 - [14]
Vitamin D₃-3-Sulfate (VitD₃-S) Breast Milk - 0.53 to 1.7 ng/mL [15]

| 25(OH)D₃-3-Sulfate (25OHD₃-S) | Breast Milk | - | ≤ 0.29 ng/mL |[15] |

Table 3: Enzyme Kinetics of Vitamin D Metabolite Metabolism

Enzyme Substrate Product Catalytic Efficiency (kcat/Km) Comparison Source(s)
CYP27A1 Vitamin D₃ Sulfate 25(OH)D₃ 3-Sulfate Approx. half the efficiency of converting Vitamin D₃ to 25(OH)D₃ [9]

| CYP11A1 | Vitamin D₃ Sulfate | 20(OH)D₃ 3-Sulfate | Considerably lower rate than converting Vitamin D₃ to 20(OH)D₃ |[9] |

Biological Roles and Significance

The data indicate that vitamin D sulfate's role is not what was once hypothesized. Its significance lies in several alternative functions.

Limited Role in Calcium Homeostasis

Contrary to early theories, extensive testing in rat models demonstrates that vitamin D₃ sulfate is substantially less potent than vitamin D₃.[11] It has less than 5% of the activity of vitamin D₃ in mobilizing calcium from bone and only about 1% of its ability to stimulate intestinal calcium transport, elevate serum phosphorus, or support bone calcification.[12][13] These findings disprove claims that vitamin D sulfate is a potent, water-soluble form of vitamin D for regulating calcium and phosphorus homeostasis.[12][13]

A Water-Soluble Transport and Storage Form

Sulfation dramatically increases the water solubility of vitamin D and cholesterol.[16] This allows vitamin D sulfate to be transported freely in the blood without requiring carrier lipid particles like LDL.[16] Sunlight exposure stimulates the synthesis of both vitamin D sulfate and cholesterol sulfate in the skin.[16] The fact that 25(OH)D₃ sulfate is resistant to both the activating enzyme CYP27B1 and the inactivating enzyme CYP24A1 supports the hypothesis that it may serve as a metabolically inactive, circulating pool of vitamin D₃ that could be released by hydrolysis when needed.[9]

Role in Systemic Sulfate Homeostasis

Vitamin D plays a critical, VDR-mediated role in regulating the body's sulfate levels. Studies in VDR knockout mice show a significant reduction in the expression of the renal sodium-sulfate cotransporter, NaSi-1.[17] This leads to a 42% increase in urinary sulfate excretion and a 50% reduction in serum sulfate concentration.[17] This regulation of sulfate metabolism by vitamin D appears to be independent of its role in calcium metabolism.[17] Therefore, vitamin D is crucial for maintaining systemic sulfate homeostasis, which is essential for numerous physiological processes.

Mandatory Visualizations

Diagram 1: Vitamin D Sulfoconjugation and Metabolism```dot

VitaminD_Sulfation_Metabolism cluster_skin Skin (Sunlight/UVB) cluster_liver Liver / Other Tissues cluster_kidney Kidney (Activation) cluster_inactivation Inactivation 7_DHC 7-Dehydrocholesterol VitD3 Vitamin D3 7_DHC->VitD3 25OHD3 25(OH)D3 VitD3->25OHD3 CYP2R1/ CYP27A1 VitD3_S Vitamin D3 Sulfate VitD3->VitD3_S 25OHD3_S 25(OH)D3 Sulfate 25OHD3->25OHD3_S Calcitriol 1,25(OH)2D3 (Active Vitamin D) 25OHD3->Calcitriol Inactive_Metabolites Inactive Metabolites 25OHD3->Inactive_Metabolites VitD3_S->25OHD3_S   20OHD3_S 20(OH)D3 Sulfate VitD3_S->20OHD3_S   CYP27B1 CYP27B1 25OHD3_S->CYP27B1 No action CYP24A1 CYP24A1 25OHD3_S->CYP24A1 No action SULT2A1_1 SULT2A1 SULT2A1_1->VitD3_S SULT2A1_2 SULT2A1 SULT2A1_2->25OHD3_S CYP27A1 CYP27A1 CYP27A1->25OHD3_S CYP11A1 CYP11A1 CYP11A1->20OHD3_S Calcitriol->Inactive_Metabolites CYP24A1 CYP27B1->Calcitriol CYP24A1->Inactive_Metabolites

Caption: VDR-mediated transcriptional regulation of the SULT2A1 enzyme.

Diagram 3: Experimental Workflow for LC-MS/MS Analysis

LCMS_Workflow A Sample Collection (Human Serum or Breast Milk) B Add Internal Standards (Isotopically Labeled Analogs) A->B C Protein Precipitation (e.g., with Acetonitrile (B52724)/Methanol) B->C D Centrifugation C->D E Supernatant Collection D->E F Optional: Solid Phase Extraction (SPE) E->F G LC Separation (e.g., C18 Column) F->G H Mass Spectrometry (Negative Ion Mode ESI, MRM) G->H I Data Analysis & Quantification H->I

Caption: Workflow for quantifying vitamin D sulfates by LC-MS/MS.

Key Experimental Protocols

Synthesis of Vitamin D₃-3β-Sulfate

A common method for the chemical synthesis of vitamin D₃-3β-sulfate involves using pyridine (B92270) sulfur trioxide as the sulfating agent. [12]1. Reactant Preparation: Vitamin D₃ is dissolved in a suitable anhydrous solvent (e.g., pyridine). 2. Sulfation Reaction: Pyridine sulfur trioxide complex is added to the vitamin D₃ solution. The reaction is typically carried out at room temperature with stirring for several hours. 3. Quenching and Extraction: The reaction is quenched, often with the addition of water or a bicarbonate solution. The product is then extracted into an organic solvent. 4. Purification: The crude product is purified to isolate the vitamin D₃-3β-sulfate. This is a critical step and often employs high-performance liquid chromatography (HPLC). 5. Verification: The purity and identity of the final product are confirmed using multiple analytical techniques, including HPLC, ultraviolet (UV) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry (MS). [12][13]

Quantification of Sulfated Vitamin D Metabolites by LC-MS/MS

This protocol outlines a highly sensitive and specific method for quantifying four sulfated forms of vitamin D (D₂-S, D₃-S, 25(OH)D₂-S, and 25(OH)D₃-S) in biological fluids. [14][18][19]1. Sample Preparation:

  • An aliquot of the biological sample (e.g., 250 µL serum or 4 mL breast milk) is taken. [19] * Isotopically labeled internal standards for each analyte are added to correct for matrix effects and procedural losses. [18][19] * Proteins are precipitated by adding a solvent like acetonitrile or methanol (B129727) (e.g., 8 mL acetonitrile to 4 mL milk). The mixture is vortexed thoroughly. [19][20] * The sample is centrifuged to pellet the precipitated proteins.
  • The supernatant containing the analytes is carefully collected.
  • Chromatography:
  • The prepared extract is injected into an HPLC system equipped with a C18 reverse-phase column. [20] * A gradient elution is performed, typically using a mobile phase consisting of an aqueous component (e.g., water with a modifier like formic acid) and an organic component (e.g., methanol or acetonitrile).
  • Mass Spectrometry:
  • The column eluent is introduced into a tandem mass spectrometer using an electrospray ionization (ESI) source operating in negative ion mode . [18][20]The negative mode provides superior ionization efficiency for the underivatized sulfated compounds. [14][18] * The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for each analyte and its corresponding internal standard, ensuring high specificity and sensitivity.
  • Data Analysis:
  • The peak areas for each analyte are integrated and normalized to the peak areas of their respective internal standards.
  • Concentrations are determined by comparing these normalized ratios to a standard curve prepared with known concentrations of the analytes. The limits of quantification are typically in the low ng/mL or fmol range. [15][18][20]

In Vivo Assessment of Biological Activity in Rats

This classic experimental design is used to compare the calcemic activity of vitamin D compounds. [8][11][12]1. Animal Model: Male weanling rats are fed a vitamin D-deficient diet for several weeks to induce vitamin D deficiency and hypocalcemia. 2. Dosing:

  • Rats are divided into groups and administered the test compounds (e.g., vitamin D₃ or vitamin D₃ sulfate) or a vehicle control.
  • Administration can be via a single oral or intravenous dose, or through chronic daily oral dosing for a set period (e.g., 5 days). [11]3. Sample Collection: At a specified time point after dosing (e.g., 24-72 hours), blood samples are collected for serum analysis, and intestinal segments (typically the duodenum) and bones (e.g., femur) are harvested.
  • Endpoint Measurements:
  • Intestinal Calcium Transport: Assessed using methods like the everted gut sac technique, where the active transport of ⁴⁵Ca across the duodenal mucosa is measured. [11] * Bone Calcium Mobilization: Determined by measuring changes in serum calcium levels in rats on a low-calcium diet. An increase in serum calcium indicates that calcium has been mobilized from bone. [11] * Serum Analysis: Serum is analyzed for total calcium and inorganic phosphorus concentrations.

Conclusion and Future Directions

The biological significance of vitamin D sulfoconjugate is multifaceted and distinct from that of the classical vitamin D endocrine system. It is now clear that vitamin D sulfate is not a potent, direct regulator of calcium homeostasis. Instead, the evidence points towards several key roles:

  • A Transport and Storage Molecule: Its water solubility facilitates transport without lipid carriers, and its resistance to metabolic activation and degradation makes it an ideal candidate for a circulating, inactive reservoir.

  • A Detoxification Metabolite: The sulfation process, regulated by VDR, is integral to the broader phase II detoxification system, particularly for bile acids.

  • A Key Element in Sulfate Homeostasis: The vitamin D system is a crucial regulator of the renal transporters that maintain the body's sulfate balance.

For drug development professionals and researchers, this understanding is critical. The presence and concentration of vitamin D sulfates could serve as biomarkers for specific metabolic states or exposures. Furthermore, the enzymes involved in vitamin D sulfation (SULT2A1) and potential de-sulfation represent novel targets for therapeutic intervention. Future research should focus on unequivocally identifying the de-sulfating enzymes that may reactivate this vitamin D pool, further clarifying its role in local tissue physiology (especially the skin), and exploring how genetic variations in SULT2A1 impact vitamin D homeostasis and disease risk.

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Cholecalciferol Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholecalciferol sulfate (B86663), a water-soluble metabolite of vitamin D3, has garnered increasing interest in research due to its potential physiological roles and its presence in biological fluids such as human milk and serum.[1][2] Accurate and sensitive quantification of this analyte is crucial for understanding its metabolic pathways, clinical significance, and for quality control in various applications. These application notes provide detailed protocols and performance data for the analysis of cholecalciferol sulfate, primarily focusing on the gold-standard technique of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods Overview

The determination of this compound and other sulfated vitamin D analogs is most effectively achieved using LC-MS/MS, which offers high sensitivity and specificity.[1][2][3] While High-Performance Liquid Chromatography (HPLC) with UV detection can be used, it generally lacks the sensitivity required for endogenous levels in biological matrices.[4][5] Immunoassays are widely used for 25-hydroxyvitamin D but their cross-reactivity and specificity for sulfated forms like this compound are not well established.

The LC-MS/MS methods detailed below have been successfully applied to the analysis of this compound in human serum and breast milk.[1][6][7] A key aspect of these methods is the use of negative ion mode electrospray ionization (ESI), which provides superior ionization efficiency for the underivatized sulfate conjugate compared to positive ion mode analysis of derivatized forms.[1][2]

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of this compound in Human Serum and Breast Milk

This protocol is adapted from a validated method for the simultaneous quantification of four sulfated vitamin D compounds, including this compound (Vitamin D3-S).[1][2]

1. Sample Preparation (Protein Precipitation)

  • For Human Serum:

    • Aliquot 250 µL of serum into a microcentrifuge tube.

    • Add an appropriate volume of an internal standard solution (e.g., isotope-labeled this compound).

    • Add 750 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

    • Vortex for 2 minutes.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

  • For Breast Milk:

    • Aliquot 4 mL of breast milk into a centrifuge tube.[2]

    • Add an appropriate volume of an internal standard solution.

    • Add 8 mL of acetonitrile and vortex for 2 minutes.[2][8]

    • Follow steps 1.5 to 1.7 from the serum preparation.

2. Liquid Chromatography Conditions

  • Column: A suitable reversed-phase column, such as a C18 or C8 column (e.g., Waters X-Bridge C8, 150 x 4.6 mm, 3.5 µm).[9]

  • Mobile Phase: A gradient of water with a modifier (e.g., 0.1% formic acid) and an organic solvent like methanol (B129727) or acetonitrile is typically used.

  • Flow Rate: A typical flow rate is between 0.2 and 0.8 mL/min.[2][9]

  • Injection Volume: 20 µL.[2]

  • Column Temperature: Maintained at a constant temperature, for example, 40°C.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.[1][2]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The specific precursor-to-product ion transitions for this compound and its internal standard need to be optimized on the specific mass spectrometer being used.

  • Instrument Parameters: Optimize parameters such as fragmentor voltage and collision energy to achieve the highest sensitivity for each analyte.[2]

Quantitative Data Summary

The following tables summarize the performance characteristics of the described LC-MS/MS methods for the analysis of this compound and related compounds.

Table 1: Performance of LC-MS/MS Method for Sulfated Vitamin D Analogs [1]

AnalyteLimit of Detection (fmol)Repeatability (RSD, %)Recovery (%)
Vitamin D2-Sulfate0.202.8 - 8.581.1 - 95.3
Vitamin D3-Sulfate0.283.5 - 10.285.4 - 102
25(OH)D2-Sulfate0.254.1 - 9.882.6 - 98.7
25(OH)D3-Sulfate0.223.2 - 9.188.9 - 101

Table 2: Limits of Quantification for Vitamin D3-Sulfate and 25(OH)D3-Sulfate in Breast Milk [6][7]

AnalyteLimit of Quantification (ng/mL)
Vitamin D3-Sulfate0.23
25(OH)D3-Sulfate0.20

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Serum or Milk) Add_IS Add Internal Standard Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation of Supernatant Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation Liquid Chromatography (Reversed-Phase) Reconstitution->LC_Separation MS_Detection Mass Spectrometry (ESI-, MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for this compound analysis.

Metabolic_Pathway Cholecalciferol Cholecalciferol (Vitamin D3) _25OHD3 25-Hydroxycholecalciferol (25(OH)D3) Cholecalciferol->_25OHD3 Liver (25-hydroxylase) D3_Sulfate This compound Cholecalciferol->D3_Sulfate Sulfotransferase _1_25OH2D3 1,25-Dihydroxycholecalciferol (Active Form) _25OHD3->_1_25OH2D3 Kidney (1α-hydroxylase)

Caption: Simplified metabolic pathway of cholecalciferol.

References

Quantification of Cholecalciferol Sulfate in Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholecalciferol sulfate (B86663) (Vitamin D3 sulfate) is a water-soluble metabolite of vitamin D3. While its physiological role is not as extensively characterized as its non-sulfated counterparts, there is growing interest in understanding its contribution to vitamin D metabolism and overall health. Accurate quantification of cholecalciferol sulfate in biological matrices such as serum, plasma, and milk is crucial for research into its biological functions and for potential applications in drug development and clinical diagnostics.

These application notes provide detailed protocols for the quantification of this compound, with a primary focus on the highly sensitive and specific method of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Information on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and immunoassays is also discussed.

Analytical Methodologies

The quantification of this compound in biological samples presents analytical challenges due to its low endogenous concentrations and the complexity of the biological matrix. The most robust and widely accepted method is LC-MS/MS, which offers superior sensitivity and specificity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of this compound. This technique combines the separation power of liquid chromatography with the precise detection and quantification capabilities of tandem mass spectrometry. A detailed protocol based on established methods is provided below.[1][2]

Table 1: Quantitative Data for LC-MS/MS Quantification of Vitamin D Sulfates

ParameterVitamin D3 Sulfate (D3-S)25-hydroxyvitamin D3 Sulfate (25(OH)D3-S)Biological MatrixReference
Limit of Detection (LOD) 2.8 pM2.4 pMHuman Serum/Milk[1]
Limit of Quantification (LOQ) ~0.20 - 0.28 fmol~0.20 - 0.28 fmolHuman Serum/Milk[2]
Linearity Range Not explicitly statedNot explicitly statedHuman Serum/Milk[1]
Recovery 81.1% - 102%81.1% - 102%Human Serum/Milk[1]
Intra-day Precision (%RSD) 2.8% - 10.2%2.8% - 10.2%Human Serum/Milk[1]
Inter-day Precision (%RSD) Not explicitly statedNot explicitly statedHuman Serum/Milk[1]

Experimental Protocol: LC-MS/MS Quantification of this compound

This protocol is adapted from the validated method described by Gomes et al. for the simultaneous quantification of four sulfated vitamin D compounds in human serum and breast milk.[1]

a. Materials and Reagents:

b. Sample Preparation (Protein Precipitation):

  • For Serum: To 250 µL of serum in a microcentrifuge tube, add 500 µL of acetonitrile containing the internal standard.

  • For Milk: To 4 mL of milk, add 8 mL of acetonitrile containing the internal standard.

  • Vortex mix the samples for 2 minutes.

  • Incubate at room temperature for 15 minutes to allow for complete protein precipitation.

  • Centrifuge at 4000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • For Serum: Reconstitute the residue in 50 µL of the initial mobile phase.

  • For Milk: Reconstitute the residue in 500 µL of the initial mobile phase.

c. Liquid Chromatography Conditions:

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 10 mM ammonium formate in water.

  • Mobile Phase B: 10 mM ammonium formate in methanol.

  • Flow Rate: 0.2 mL/min.

  • Injection Volume: 20 µL.

  • Gradient Elution:

    • Start with 85% B.

    • Increase to 100% B over 7 minutes.

    • Hold at 100% B for 5 minutes.

    • Return to 85% B in 1 minute.

    • Re-equilibrate for 10 minutes.

d. Mass Spectrometry Conditions:

  • Ionization Mode: Negative Ion Electrospray (ESI-).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Monitor the transition of the precursor ion to a specific product ion (the exact m/z values will depend on the instrument and should be optimized).

    • Internal Standard: Monitor the corresponding transition for the isotopically labeled internal standard.

  • Optimize instrument parameters such as capillary voltage, cone voltage, and collision energy for maximum sensitivity.

e. Data Analysis:

  • Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analytical standard.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

While less sensitive and specific than LC-MS/MS, HPLC-UV can be a more accessible technique for the analysis of vitamin D compounds. However, detailed, modern, validated protocols specifically for the quantification of this compound in biological samples are not as readily available in recent literature. The primary challenges include potential interference from other matrix components and the lower concentrations of the sulfated form compared to other vitamin D metabolites.

Older literature suggests that HPLC-UV has been used for the measurement of vitamin D3 sulfate.[1] A general approach would involve a robust sample preparation to remove interfering substances, followed by chromatographic separation and UV detection.

Table 2: General Performance Characteristics of HPLC-UV for Vitamin D Analysis (for non-sulfated forms, as a reference)

ParameterTypical ValueNotes
Limit of Quantification (LOQ) ng/mL rangeGenerally higher than LC-MS/MS.
Linearity Range Wide, dependent on detectorCan be suitable for fortified samples.
Recovery 80% - 110%Highly dependent on the extraction method.
Precision (%RSD) < 15%Acceptable for many applications.

Experimental Protocol: General Approach for HPLC-UV Analysis of Vitamin D Compounds

This protocol provides a general framework. Optimization and validation are crucial for accurate quantification of this compound.

a. Materials and Reagents:

  • This compound analytical standard

  • Organic solvents for extraction (e.g., hexane, isopropanol, acetonitrile)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or silica)

  • Mobile phase solvents (e.g., methanol, acetonitrile, water)

b. Sample Preparation (LLE followed by SPE):

  • Liquid-Liquid Extraction (LLE): Extract the biological sample (e.g., 1 mL of plasma) with an organic solvent like hexane:isopropanol to separate lipids, including vitamin D metabolites, from the aqueous phase.

  • Evaporation: Evaporate the organic extract to dryness.

  • Solid-Phase Extraction (SPE): Reconstitute the residue in a suitable solvent and apply it to an SPE cartridge to further clean up the sample and remove interfering compounds. Elute the fraction containing this compound.

  • Final Evaporation and Reconstitution: Evaporate the eluate and reconstitute in the mobile phase for HPLC analysis.

c. HPLC-UV Conditions:

  • Column: C18 reversed-phase column.

  • Mobile Phase: An isocratic or gradient mixture of methanol, acetonitrile, and/or water.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Approximately 265 nm, the absorption maximum for the vitamin D chromophore.

  • Injection Volume: 20-100 µL.

d. Data Analysis:

  • Quantify this compound based on the peak area of the analyte compared to a calibration curve constructed from analytical standards.

Immunoassays

Currently, there are no commercially available, dedicated immunoassays for the direct quantification of this compound. Commercially available vitamin D immunoassays are typically designed to measure 25-hydroxyvitamin D (25(OH)D), the primary circulating form of vitamin D, and may have varying cross-reactivity with other metabolites. The development of a specific immunoassay for this compound would require the production of highly specific antibodies that can distinguish it from other vitamin D forms.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Cholecalciferol_Sulfation_Pathway cluster_synthesis Endogenous Synthesis & Dietary Intake cluster_metabolism Metabolic Activation & Sulfation 7-Dehydrocholesterol 7-Dehydrocholesterol Cholecalciferol Cholecalciferol 7-Dehydrocholesterol->Cholecalciferol UVB Light (Skin) SULT2A1 SULT2A1/ SULT2B1b 7-Dehydrocholesterol->SULT2A1 Sulfation Cholecalciferol_Diet Cholecalciferol (Dietary Intake) Cholecalciferol_Diet->Cholecalciferol 25-Hydroxyvitamin_D3 25-Hydroxyvitamin D3 Cholecalciferol->25-Hydroxyvitamin_D3 CYP2R1/CYP27A1 (Liver) Cholecalciferol->SULT2A1 Cholecalciferol_Sulfate This compound SULT2A1->Cholecalciferol_Sulfate

Caption: Metabolic pathway of cholecalciferol sulfation.

LCMSMS_Workflow Sample Biological Sample (Serum or Milk) Precipitation Protein Precipitation (Acetonitrile + Internal Standard) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Evaporation Evaporation Supernatant->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (ESI-, MRM) LC_Separation->MS_Detection Quantification Data Analysis & Quantification MS_Detection->Quantification

Caption: Experimental workflow for LC-MS/MS analysis.

Synthesis of this compound Analytical Standard

The availability of a pure analytical standard is a prerequisite for accurate quantification. This compound is not as commonly available as other vitamin D metabolites and may need to be synthesized. A general procedure involves the reaction of cholecalciferol with a sulfating agent.

Protocol: Synthesis of this compound

This protocol is based on the method described by Reeve et al.[3]

a. Materials and Reagents:

  • Cholecalciferol (Vitamin D3)

  • Pyridine (B92270) sulfur trioxide complex

  • Pyridine (anhydrous)

  • Other necessary solvents for purification

b. Synthesis Procedure:

  • Dissolve cholecalciferol in anhydrous pyridine.

  • Add pyridine sulfur trioxide complex to the solution.

  • Stir the reaction mixture at room temperature for a specified period (e.g., overnight).

  • Quench the reaction carefully with water or ice.

  • Extract the product with a suitable organic solvent.

  • Purify the crude product using chromatographic techniques, such as column chromatography or preparative HPLC, to obtain pure this compound.

c. Characterization:

  • Confirm the identity and purity of the synthesized this compound using techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[4]

Conclusion

The quantification of this compound in biological samples is a challenging but essential task for advancing our understanding of vitamin D metabolism. LC-MS/MS stands out as the most reliable and sensitive method, and the detailed protocol provided herein serves as a robust starting point for researchers. While HPLC-UV offers a more accessible alternative, it requires significant optimization and validation. The lack of a dedicated immunoassay for this compound highlights an area for future development in the field of vitamin D analytics. The successful implementation of these methods will undoubtedly contribute to new discoveries in the roles of sulfated vitamin D metabolites in health and disease.

References

Application Note: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method for the Quantification of Vitamin D Sulfates in Human Serum and Breast Milk

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive method for the simultaneous quantification of four key vitamin D sulfate (B86663) metabolites: vitamin D2 sulfate (D2-S), vitamin D3 sulfate (D3-S), 25-hydroxyvitamin D2 sulfate (25(OH)D2-S), and 25-hydroxyvitamin D3 sulfate (25(OH)D3-S). The methodology utilizes High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) for accurate and precise measurement in complex biological matrices such as human serum and breast milk. The protocol includes detailed steps for sample preparation, chromatographic separation, and mass spectrometric detection. This method is crucial for advancing research into the physiological roles of these water-soluble vitamin D forms.

Introduction

Vitamin D is a critical prohormone involved in calcium homeostasis, bone metabolism, and various other physiological processes. While the lipid-soluble forms of vitamin D and its hydroxylated metabolites are well-studied, the water-soluble sulfated conjugates have received less attention, primarily due to analytical challenges.[1][2] Accurate and sensitive analytical methods are necessary to elucidate the biological functions of vitamin D sulfates.[1][3] This application note presents a validated HPLC-MS/MS method for the reliable quantification of four vitamin D sulfate compounds. The method employs a simple protein precipitation step for sample preparation and utilizes the high selectivity and sensitivity of tandem mass spectrometry for detection.[3]

Experimental Protocols

Materials and Reagents
  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade)

  • Standards: Vitamin D2 sulfate, Vitamin D3 sulfate, 25-hydroxyvitamin D2 sulfate, 25-hydroxyvitamin D3 sulfate, and their corresponding isotopically labeled internal standards.

  • Sample Matrices: Human serum, Human breast milk

Sample Preparation

A simple and efficient protein precipitation method is employed for the extraction of vitamin D sulfates from biological matrices.[3]

For Human Serum:

  • To 250 µL of serum in a microcentrifuge tube, add 500 µL of acetonitrile.

  • Add the isotopically labeled internal standards.

  • Vortex mix for 2 minutes to precipitate proteins.

  • Centrifuge at a high speed (e.g., 10,000 x g) for 10 minutes.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at a controlled temperature.

  • Reconstitute the residue in 50 µL of the initial mobile phase.[3]

For Human Breast Milk:

  • To 4 mL of breast milk, add 8 mL of acetonitrile.[4]

  • Add the isotopically labeled internal standards.

  • Vortex mix thoroughly to ensure complete protein precipitation.

  • Centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness using a freeze-drier or nitrogen stream.[3]

  • Reconstitute the residue in 500 µL of the initial mobile phase.[3]

HPLC-MS/MS Instrumentation and Conditions

The analysis is performed on a high-performance liquid chromatography system coupled to a tandem mass spectrometer.

HPLC Conditions:

  • Column: A reversed-phase C18 column is typically used for the separation of vitamin D metabolites.[2]

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Methanol with 0.1% formic acid

  • Gradient Elution: A gradient program should be optimized to ensure the separation of the analytes from endogenous matrix components.

  • Flow Rate: A typical flow rate is around 0.5 mL/min.

  • Injection Volume: 10-20 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is preferred for the analysis of underivatized vitamin D sulfates due to superior ionization efficiency.[1][2]

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for each analyte and internal standard.

  • Internal Standards: The use of isotopically labeled analogues for each compound is essential to correct for matrix effects and variations in ionization.[1][3]

Data Presentation

The following tables summarize the quantitative data obtained from validated methods for the detection of vitamin D sulfates.

Table 1: Method Performance Characteristics [1][3]

AnalyteLimit of Detection (fmol)Recovery (%)Repeatability (RSD %)
Vitamin D2-Sulfate (D2-S)0.20 - 0.2881.1 - 1022.8 - 10.2
Vitamin D3-Sulfate (D3-S)0.20 - 0.2881.1 - 1022.8 - 10.2
25(OH)D2-Sulfate (25(OH)D2-S)0.20 - 0.2881.1 - 1022.8 - 10.2
25(OH)D3-Sulfate (25(OH)D3-S)0.20 - 0.2881.1 - 1022.8 - 10.2

Table 2: Mean Concentrations of Vitamin D Sulfates in Human Serum [2]

AnalyteMean Concentration (nM)
Vitamin D2-Sulfate (D2-S)0.50
Vitamin D3-Sulfate (D3-S)0.70
25(OH)D2-Sulfate (25(OH)D2-S)1.5
25(OH)D3-Sulfate (25(OH)D3-S)10.4

Visualization

Experimental Workflow

The overall experimental workflow from sample collection to data analysis is depicted in the following diagram.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Serum or Breast Milk) Add_IS Add Isotopically Labeled Internal Standards Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC HPLC Separation (C18 Column) Reconstitution->HPLC MSMS MS/MS Detection (ESI Negative Mode, MRM) HPLC->MSMS Quantification Quantification MSMS->Quantification Data_Analysis Data Analysis Quantification->Data_Analysis

Caption: Workflow for Vitamin D Sulfate Analysis.

Conclusion

The described HPLC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of four vitamin D sulfate metabolites in human serum and breast milk.[1][2] The simple sample preparation and the use of isotopically labeled internal standards contribute to the accuracy and robustness of the assay.[3] This methodology is a valuable tool for researchers investigating the roles of these water-soluble vitamin D compounds in health and disease.

References

Application Notes and Protocols for Mass Spectrometry Analysis of Cholecalciferol Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholecalciferol sulfate (B86663) (Vitamin D3-sulfate) is a water-soluble metabolite of vitamin D3. While its biological role is not as extensively characterized as other vitamin D metabolites, its presence in circulation and various biological fluids necessitates accurate and sensitive analytical methods for its quantification. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the analysis of vitamin D and its metabolites due to its high sensitivity and specificity.[1][2] This document provides detailed application notes and protocols for the mass spectrometry analysis of cholecalciferol sulfate in biological matrices, primarily human serum.

The analysis of sulfated forms of vitamin D, including this compound, is optimally performed using electrospray ionization (ESI) in negative ion mode without derivatization.[3][4] This approach offers superior ionization efficiency compared to positive ion mode analysis which would require a derivatization step.[3][4]

Experimental Workflow

The overall workflow for the analysis of this compound from serum involves sample preparation to remove proteins and other interfering substances, followed by liquid chromatographic separation and subsequent detection by tandem mass spectrometry.

Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Serum Serum Sample PP Protein Precipitation (Methanol or Acetonitrile) Serum->PP Add precipitant Centrifuge1 Centrifugation PP->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant SPE Solid-Phase Extraction (SPE) (Optional Cleanup) Supernatant->SPE Elution Elution & Evaporation SPE->Elution Reconstitution Reconstitution Elution->Reconstitution LC Liquid Chromatography (C18 Separation) Reconstitution->LC Inject MS Tandem Mass Spectrometry (ESI-, MRM) LC->MS Quant Quantification MS->Quant

Figure 1: General workflow for the LC-MS/MS analysis of this compound.

Experimental Protocols

Sample Preparation from Human Serum

This protocol is designed for the extraction of this compound from human serum samples prior to LC-MS/MS analysis. The primary method is protein precipitation, which is effective at releasing vitamin D metabolites from binding proteins.[2][5]

Materials:

  • Human serum samples

  • Methanol (B129727) (LC-MS grade) or Acetonitrile (B52724) (LC-MS grade)

  • Zinc Sulfate solution (0.4 M, optional)

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Pipettes and tips

  • Centrifuge

  • Nitrogen evaporator

  • Reconstitution solution (e.g., 50:50 Methanol:Water)

Protocol:

  • Aliquoting: Thaw serum samples on ice. Pipette 100 µL of serum into a microcentrifuge tube.

  • Protein Precipitation (choose one method):

    • Method A (Methanol): Add 300 µL of ice-cold methanol to the 100 µL of serum.[6]

    • Method B (Acetonitrile): Add 300 µL of ice-cold acetonitrile to the 100 µL of serum.[6]

    • Method C (with Zinc Sulfate): Add 100 µL of 0.4 M Zinc Sulfate solution to the serum, followed by 300 µL of methanol or acetonitrile. This can enhance the precipitation of lipoproteins.[1][2]

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Incubation (Optional): Incubate the samples at -20°C for 10-15 minutes to further enhance protein precipitation.

  • Centrifugation: Centrifuge the samples at approximately 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube, being cautious not to disturb the protein pellet.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature of 35-40°C.

  • Reconstitution: Reconstitute the dried extract in 100-150 µL of the reconstitution solution (e.g., 50:50 Methanol:Water with 0.1% formic acid).[7] Vortex briefly to ensure the residue is fully dissolved.

  • Final Centrifugation: Centrifuge the reconstituted sample at high speed (e.g., >12,000 x g) for 5 minutes to pellet any remaining particulates.

  • Transfer: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC)

The following parameters are a starting point and may require optimization based on the specific LC system and column used. A C18 stationary phase is commonly used for the separation of vitamin D metabolites.[8]

ParameterRecommended Conditions
HPLC System Agilent 1290 UHPLC system or equivalent[5]
Column C18 column (e.g., Zorbax Eclipse XDB-C8, 50 x 4.6 mm, 3.5 µm or equivalent)[7]
Column Temperature 25 - 50°C[5][7]
Mobile Phase A Water with 0.1% formic acid and 10 mM ammonium (B1175870) acetate[5]
Mobile Phase B Methanol with 0.1% formic acid and 10 mM ammonium acetate[5]
Flow Rate 0.3 - 1.2 mL/min (adjust based on column dimensions)[5][7]
Injection Volume 20 µL[7]
Gradient Elution Example Gradient: - 0-1 min: 50% B - 1-5 min: 50% to 95% B - 5-7 min: Hold at 95% B - 7.1-9 min: Return to 50% B for re-equilibration
Mass Spectrometry (MS)

The mass spectrometer should be operated in negative electrospray ionization (ESI-) mode using Multiple Reaction Monitoring (MRM) for quantification.

Quantitative Data Summary:

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDeclustering Potential (V)Collision Energy (V)
This compound463.397.0-100 to -150-60 to -95
d3-Cholecalciferol Sulfate466.397.0-100 to -150-60 to -95
25-OH-Cholecalciferol Sulfate479.397.0-100 to -150-60 to -95

Note: The optimal declustering potential and collision energy should be determined empirically for the specific instrument being used. The primary fragmentation of sulfated vitamin D metabolites is the neutral loss of SO3 (80 Da) and the formation of the HSO4- ion at m/z 97.[8]

Fragmentation of this compound

The characteristic fragmentation of this compound in negative ion mode involves the cleavage of the sulfate group, resulting in a prominent product ion at m/z 97, corresponding to the bisulfate anion [HSO4]-.

Fragmentation of this compound cluster_precursor Precursor Ion (Q1) cluster_product Product Ion (Q3) precursor [Cholecalciferol-SO3]- m/z 463.3 product [HSO4]- m/z 97.0 precursor->product Collision-Induced Dissociation (CID) Metabolism of Cholecalciferol cluster_synthesis Synthesis/Intake cluster_activation Activation Pathway cluster_sulfation Sulfation Pathway Skin Skin (UVB) D3 Cholecalciferol (Vitamin D3) Skin->D3 Diet Diet Diet->D3 Liver Liver (CYP2R1/CYP27A1) D3->Liver Hydroxylation D3_S This compound (Low Biological Activity) D3->D3_S Sulfation OHD3 25-hydroxycholecalciferol (25(OH)D3) Liver->OHD3 Kidney Kidney (CYP27B1) OHD3->Kidney Hydroxylation ActiveD3 1,25-dihydroxycholecalciferol (Calcitriol) (Active Hormone) Kidney->ActiveD3 Biological_Effects Biological Effects (Calcium Homeostasis, etc.) ActiveD3->Biological_Effects Binds to VDR

References

Application Notes and Protocols for the Synthesis and Purification of Cholecalciferol Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the chemical synthesis, purification, and analytical characterization of cholecalciferol sulfate (B86663) (Vitamin D3 sulfate). The protocols detailed below are intended for research purposes to facilitate the production of high-purity cholecalciferol sulfate for scientific investigation.

Introduction

This compound is a sulfated metabolite of cholecalciferol (Vitamin D3). While its biological activity is significantly lower than that of its non-sulfated counterpart, it is believed to play a role as a water-soluble transport and storage form of vitamin D3 in the body.[1][2][3] Accurate and reliable methods for the synthesis and purification of this compound are crucial for studying its metabolism, distribution, and potential physiological functions.

This document outlines two primary methods for the synthesis of this compound and details various chromatographic techniques for its purification and analysis.

Synthesis of this compound

Two common methods for the sulfation of cholecalciferol are presented below, utilizing either pyridine (B92270) sulfur trioxide complex or sulfamic acid in pyridine.

Synthesis using Pyridine Sulfur Trioxide

This method employs a commercially available sulfating agent for a direct and efficient reaction.[1][3]

Experimental Protocol:

  • Dissolve cholecalciferol (1.0 g) in anhydrous pyridine.

  • Add pyridine sulfur trioxide complex (1.0 g) to the solution.

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with the addition of water.

  • The product can be converted to its sodium salt by the addition of a sodium-containing base.

  • The crude product is then subjected to purification.

Synthesis using Sulfamic Acid in Pyridine

This method provides an alternative route for the synthesis of this compound.[4]

Experimental Protocol:

  • Suspend sulfamic acid in anhydrous pyridine.

  • Add cholecalciferol to the suspension.

  • Heat the reaction mixture and stir vigorously. Monitor the reaction progress using TLC.

  • Once the reaction is complete, filter the mixture to remove any unreacted sulfamic acid.

  • Evaporate the pyridine under reduced pressure.

  • The resulting residue contains the this compound, which can be further purified.

Quantitative Data for Synthesis:

ParameterMethod with Pyridine Sulfur TrioxideMethod with Sulfamic AcidReference
Starting Material CholecalciferolCholecalciferol[1][4]
Sulfating Agent Pyridine sulfur trioxide complexSulfamic acid in pyridine[1][4]
Solvent PyridinePyridine[1][4]
Typical Yield Not explicitly stated85% (as ammonium (B1175870) salt)[5]

Purification of this compound

Purification of the synthesized this compound is critical to remove unreacted starting materials and byproducts. A multi-step purification strategy is often employed.

Silica (B1680970) Gel Column Chromatography

Initial purification of the crude product can be achieved using silica gel column chromatography.

Experimental Protocol:

  • Prepare a silica gel column packed in a suitable non-polar solvent (e.g., hexane (B92381) or a mixture of hexane and ethyl acetate).

  • Dissolve the crude reaction mixture in a minimal amount of the mobile phase.

  • Load the sample onto the column.

  • Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate (B1210297) in hexane).

  • Collect fractions and analyze them by TLC to identify those containing this compound.

  • Combine the pure fractions and evaporate the solvent.

Sephadex LH-20 Chromatography

Sephadex LH-20 chromatography is effective for separating vitamin D metabolites and can be used for further purification.[6]

Experimental Protocol:

  • Swell the Sephadex LH-20 resin in the chosen solvent system (e.g., chloroform/methanol mixtures).

  • Pack the column with the swollen resin.

  • Dissolve the partially purified this compound in the mobile phase.

  • Apply the sample to the column.

  • Elute the column with the same solvent system.

  • Collect and analyze fractions for the presence of the desired product.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for final purification and for obtaining high-purity this compound. Both reversed-phase and normal-phase chromatography can be utilized.

Quantitative Data for HPLC Purification:

ParameterReversed-Phase HPLCNormal-Phase HPLCReference
Column C18 (e.g., µBondapak, Gemini)Amine-based (e.g., Spherisorb NH2)[7][8][9]
Mobile Phase Acetonitrile/water or Methanol/water gradientsHexane/Isopropanol[8][9]
Flow Rate Typically 1.0 - 4.0 mL/minTypically 1.0 mL/min[5]
Detection UV at 265 nmUV at 265 nm[7][8]
Retention Time Varies with specific conditionsVaries with specific conditions

Analytical Characterization

The purity and identity of the synthesized this compound must be confirmed using various analytical techniques.

Ultraviolet (UV) Spectroscopy

UV spectroscopy is used to confirm the presence of the characteristic vitamin D triene system.

Quantitative Data for UV Spectroscopy:

ParameterValueReference
λmax 265 nm[10]
λmin 227 nm[10]
Solvent Ethanol or Methanol[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, confirming the sulfation at the 3β-position.

Key ¹H NMR Chemical Shift (δ) Values (in CDCl₃):

ProtonCholecalciferol (ppm)This compound (ppm)Reference
3α-H ~3.9-4.0~4.7[10]
Vinyl Protons ~6.0-6.4Unaltered[10]
Methyl Protons ~0.5-1.1Unaltered[10]
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compound.

Quantitative Data for Mass Spectrometry (LC-MS/MS):

ParameterValueReference
Ionization Mode Negative Electrospray Ionization (ESI)[11][12]
Parent Ion (m/z) 463 [M-H]⁻[12]
Major Fragment Ion (m/z) 97 [SO₃]⁻[12]

Visualizations

Experimental Workflow

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Cholecalciferol Cholecalciferol Reaction Sulfation Reaction in Pyridine Cholecalciferol->Reaction Sulfating_Agent Sulfating Agent (Pyridine Sulfur Trioxide or Sulfamic Acid) Sulfating_Agent->Reaction Crude_Product Crude Cholecalciferol Sulfate Reaction->Crude_Product Silica_Gel Silica Gel Chromatography Crude_Product->Silica_Gel Initial Cleanup Sephadex Sephadex LH-20 Chromatography Silica_Gel->Sephadex Intermediate Purification HPLC Reversed-Phase HPLC Sephadex->HPLC Final Polishing Pure_Product Pure Cholecalciferol Sulfate HPLC->Pure_Product UV_Spec UV Spectroscopy Pure_Product->UV_Spec NMR_Spec NMR Spectroscopy Pure_Product->NMR_Spec Mass_Spec Mass Spectrometry Pure_Product->Mass_Spec

Caption: Workflow for the synthesis and purification of this compound.

Simplified Vitamin D Metabolism and the Role of Sulfation

VitaminD_Metabolism cluster_synthesis_transport Synthesis & Transport cluster_activation Metabolic Activation cluster_action Biological Action Cholecalciferol Cholecalciferol (Vitamin D3) Cholecalciferol_Sulfate This compound (Water-Soluble Form) Cholecalciferol->Cholecalciferol_Sulfate Sulfation (e.g., in Liver) Calcifediol 25-hydroxyvitamin D3 (Calcifediol) Cholecalciferol->Calcifediol 25-Hydroxylation (Liver) Cholecalciferol_Sulfate->Cholecalciferol Desulfation Cholecalciferol_Sulfate->Calcifediol Potential Minor Pathway (25-Hydroxylation) Calcitriol 1,25-dihydroxyvitamin D3 (Calcitriol) (Active Hormone) Calcifediol->Calcitriol 1α-Hydroxylation (Kidney) VDR Vitamin D Receptor (VDR) Calcitriol->VDR Gene_Regulation Gene Regulation (e.g., Calcium Homeostasis) VDR->Gene_Regulation

Caption: Simplified overview of Vitamin D3 metabolism and the role of sulfation.

References

In Vitro Applications of Cholecalciferol and its Sulfated Form: A Review of Current Research

Author: BenchChem Technical Support Team. Date: December 2025

A notable scarcity of in vitro research exists regarding the direct cellular effects of cholecalciferol sulfate (B86663). The majority of available studies focus on its synthesis and comparative in vivo activity against its non-sulfated counterpart, cholecalciferol (Vitamin D3). Research indicates that cholecalciferol sulfate possesses significantly lower biological activity in comparison to cholecalciferol. This document summarizes the limited in vitro findings on this compound and provides a comprehensive overview of the extensive in vitro research on cholecalciferol, offering detailed protocols and data for researchers in cellular biology and drug development.

This compound: Limited In Vitro Data

Existing in vitro studies on this compound have primarily investigated its metabolism. One key study explored the enzymatic conversion of this compound by various cytochrome P450 (CYP) enzymes.

Metabolism of this compound by CYP Enzymes

An in vitro study using purified, bacterially expressed CYP enzymes demonstrated that CYP27A1 can convert this compound to 25-hydroxycholecalciferol 3-sulfate with a catalytic efficiency approximately half that of the conversion of cholecalciferol to 25-hydroxycholecalciferol.[1] Conversely, CYP2R1, another vitamin D 25-hydroxylase, did not act on this compound.[1] The study also found that CYP11A1 could convert this compound to 20-hydroxycholecalciferol 3-sulfate, albeit at a much lower rate than its action on cholecalciferol.[1] Furthermore, 25-hydroxycholecalciferol 3-sulfate was not metabolized by the activating enzyme CYP27B1 or the inactivating enzyme CYP24A1.[1] These findings suggest that the sulfated form of vitamin D3 may serve as a metabolically inactive reservoir in the circulation.[1]

Cholecalciferol (Vitamin D3): Extensive In Vitro Applications

In contrast to its sulfated form, cholecalciferol has been the subject of numerous in vitro studies across various cell types, investigating its effects on cell proliferation, apoptosis, and differentiation.

Quantitative Data from In Vitro Studies with Cholecalciferol

The following tables summarize quantitative data from representative in vitro studies on the effects of cholecalciferol on different cell lines.

Table 1: Effect of Cholecalciferol on CaSki Cervical Cancer Cells [2]

Concentration (ng/mL)Incubation Time (h)Parameter MeasuredResult (% of Control)
10072Cell Count56.25% ± 7.08%
100072Cell Count50.59% ± 5.14%
10072Cell Viability73.94% ± 3.16%
100072Cell Viability62.41% ± 1.64%
10072Early Apoptosis12.47% ± 0.47%
100072Early Apoptosis14.86% ± 0.97%

Table 2: Effect of Cholecalciferol on Breast Cancer Cells (MCF-7) [3]

Concentration (µM)Incubation Time (h)Parameter MeasuredResult (% of Control)
20048Sub-G0/G1 Population (Apoptosis)46.66%
10024Cell MigrationSignificantly decreased
10048Cell MigrationSignificantly decreased
Experimental Protocols

Protocol 1: Assessment of Cell Viability and Apoptosis in CaSki Cells Treated with Cholecalciferol [2]

1. Cell Culture and Treatment:

  • Culture CaSki cells in appropriate media supplemented with fetal bovine serum and antibiotics.
  • Seed cells in 96-well plates at a suitable density.
  • After 24 hours, treat cells with varying concentrations of cholecalciferol (e.g., 10, 100, 1000 ng/mL) or vehicle control (e.g., ethanol).
  • Incubate for 72 hours.

2. Cell Viability Assay (MTT Assay):

  • Add MTT solution to each well and incubate for 2-4 hours.
  • Add solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
  • Calculate cell viability as a percentage of the control group.

3. Apoptosis Assay (Annexin V/Propidium Iodide Staining):

  • Harvest cells by trypsinization.
  • Wash cells with cold PBS.
  • Resuspend cells in Annexin V binding buffer.
  • Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.
  • Analyze the cells by flow cytometry.
  • Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Protocol 2: Cell Cycle Analysis of Breast Cancer Cells (MCF-7) Treated with Cholecalciferol [3]

1. Cell Culture and Treatment:

  • Culture MCF-7 cells in appropriate media.
  • Seed cells in 6-well plates.
  • Treat cells with cholecalciferol (e.g., 200 µM) or vehicle control for 48 hours.

2. Cell Cycle Analysis:

  • Harvest and wash the cells with PBS.
  • Fix the cells in cold 70% ethanol.
  • Wash the cells and resuspend in PBS containing RNase A and Propidium Iodide.
  • Incubate in the dark.
  • Analyze the DNA content by flow cytometry.
  • Determine the percentage of cells in the Sub-G0/G1, G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Experimental Workflows

Cholecalciferol_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cholecalciferol Cholecalciferol (Vitamin D3) VDR_mem Membrane VDR Cholecalciferol->VDR_mem Non-genomic pathway CYP27A1_R1 CYP27A1/CYP2R1 (Liver - Systemic) (Other tissues - Local) Cholecalciferol->CYP27A1_R1 Hydroxylation Calcidiol 25-hydroxycholecalciferol (Calcidiol) CYP27A1_R1->Calcidiol CYP27B1 CYP27B1 (Kidney - Systemic) (Other tissues - Local) Calcidiol->CYP27B1 Hydroxylation Calcitriol 1,25-dihydroxycholecalciferol (Calcitriol) CYP27B1->Calcitriol VDR_cyto Cytoplasmic VDR Calcitriol->VDR_cyto Binds VDR_RXR_complex VDR-RXR Heterodimer VDR_cyto->VDR_RXR_complex Translocates to Nucleus and heterodimerizes with RXR RXR RXR RXR->VDR_RXR_complex VDRE Vitamin D Response Element (VDRE) VDR_RXR_complex->VDRE Binds Gene_Transcription Gene Transcription VDRE->Gene_Transcription Regulates Biological_Effects Biological Effects (e.g., Apoptosis, Cell Cycle Arrest) Gene_Transcription->Biological_Effects Leads to

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_data Data Acquisition & Interpretation Cell_Culture 1. Cell Culture (e.g., CaSki, MCF-7) Cell_Seeding 3. Cell Seeding (e.g., 96-well or 6-well plates) Cell_Culture->Cell_Seeding Cholecalciferol_Prep 2. Cholecalciferol Preparation (Stock solution in Ethanol/DMSO) Treatment_Admin 4. Treatment Administration (Different concentrations) Cholecalciferol_Prep->Treatment_Admin Cell_Seeding->Treatment_Admin Incubation 5. Incubation (e.g., 24, 48, 72 hours) Treatment_Admin->Incubation Viability_Assay 6a. Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Apoptosis_Assay 6b. Apoptosis Assay (e.g., Annexin V) Incubation->Apoptosis_Assay Cell_Cycle_Assay 6c. Cell Cycle Analysis (e.g., Propidium Iodide) Incubation->Cell_Cycle_Assay Data_Acquisition 7. Data Acquisition (e.g., Plate Reader, Flow Cytometer) Viability_Assay->Data_Acquisition Apoptosis_Assay->Data_Acquisition Cell_Cycle_Assay->Data_Acquisition Data_Analysis 8. Data Analysis & Interpretation Data_Acquisition->Data_Analysis

References

Cholecalciferol Sulfate in Cell Culture Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholecalciferol, or Vitamin D3, is a crucial prohormone in calcium homeostasis and boasts a wide range of biological activities, including regulation of cell proliferation, differentiation, and apoptosis.[1][2] While the roles of its hydroxylated metabolites, calcifediol (B1668214) (25-hydroxyvitamin D3) and calcitriol (B1668218) (1,25-dihydroxyvitamin D3), are well-documented, the biological significance of cholecalciferol sulfate (B86663), a water-soluble metabolite, remains less understood.[3][4] This document aims to provide a comprehensive overview of the current understanding of cholecalciferol sulfate and to furnish researchers with detailed application notes and protocols for its use in cell culture experiments.

Emerging research suggests that sulfated steroids may act as a reservoir for their unconjugated, more active counterparts. However, studies on the biological activity of vitamin D3 sulfate have indicated that it is considerably less potent than vitamin D3 itself in vivo.[3][5] In vitamin D-deficient rats, this compound demonstrated less than 5% of the activity of cholecalciferol in mobilizing calcium from bone and approximately 1% of its ability to stimulate calcium transport.[4][5] Despite its reduced activity, its water-soluble nature could offer advantages in specific experimental settings. Further in vitro studies are warranted to elucidate any direct biological effects or its potential as a precursor for more active vitamin D metabolites in specific cell types.

Application Notes

This compound's utility in cell culture experiments may lie in several areas:

  • Investigating Vitamin D Metabolism: Its use can help in understanding the metabolic pathways of vitamin D in different cell types, particularly the role of sulfotransferases and sulfatases in regulating vitamin D activity.

  • Comparative Bioactivity Studies: Direct comparison with cholecalciferol and its hydroxylated metabolites can provide valuable insights into the structure-activity relationships of vitamin D analogs.

  • Exploring Non-Genomic Actions: While the genomic actions of calcitriol are well-established, the potential for non-genomic signaling by vitamin D metabolites is an area of active research. The unique chemical properties of this compound may reveal novel, rapid cellular responses.

  • Drug Delivery and Formulation: As a water-soluble form, it may serve as a useful compound in developing novel delivery systems for vitamin D-based therapeutics, although its lower intrinsic activity must be considered.

Quantitative Data Summary

ParameterThis compoundCholecalciferolReference
Oral Dose for Calcium Transport (single dose) 208,000 - 416,000 pmol260 pmol[3]
Oral Dose for Biological Activity (chronic, 5 days) 52,000 pmol/day65 - 260 pmol/day[3]
Intravenous Dose for Biological Activity (single dose) No activity up to 52,000 pmol65 pmol[3]
Activity to Mobilize Calcium from Bone < 5% of Cholecalciferol100%[4][5]
Ability to Stimulate Calcium Transport ~1% of Cholecalciferol100%[4][5]

Experimental Protocols

Given the limited specific protocols for this compound in cell culture, the following are generalized protocols that can be adapted. Researchers should empirically determine the optimal conditions for their specific cell line and experimental goals.

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a sterile stock solution of this compound for use in cell culture.

Materials:

  • This compound powder

  • Sterile, cell culture-grade Dimethyl Sulfoxide (DMSO) or Ethanol (B145695) (EtOH)

  • Sterile, light-protected microcentrifuge tubes

  • Sterile, cell culture medium

Procedure:

  • Due to the limited information on the solubility of this compound, it is recommended to first attempt dissolution in an aqueous buffer (e.g., PBS). If solubility is an issue, a small amount of a polar organic solvent like DMSO or ethanol can be used.

  • In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder.

  • Dissolve the powder in a minimal amount of sterile DMSO or ethanol to create a high-concentration stock solution (e.g., 1-10 mM). Ensure complete dissolution.

  • Further dilute this primary stock solution with sterile cell culture medium to create a working stock solution. It is crucial to ensure the final concentration of the organic solvent in the cell culture medium is non-toxic to the cells (typically <0.1%).

  • Aliquot the working stock solution into sterile, light-protected microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Protocol 2: General Cell Treatment with this compound

Objective: To treat cultured cells with this compound to assess its biological effects.

Materials:

  • Cultured cells in appropriate multi-well plates or flasks

  • Complete cell culture medium

  • This compound working stock solution

  • Vehicle control (medium with the same final concentration of DMSO or ethanol as the treatment groups)

Procedure:

  • Seed cells at the desired density in multi-well plates or flasks and allow them to adhere and reach the desired confluency (typically 50-70%).

  • Prepare the final treatment concentrations of this compound by diluting the working stock solution in complete cell culture medium. Based on the in vivo data, a wide range of concentrations should be tested, starting from nanomolar to micromolar ranges.

  • Include a vehicle control group that receives the same volume of medium containing the same final concentration of the solvent used to dissolve the this compound.

  • Also, include a positive control if applicable (e.g., cholecalciferol or calcitriol).

  • Carefully remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the cells for the desired period (e.g., 24, 48, 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • After the incubation period, proceed with the desired downstream analysis (e.g., cell viability assay, gene expression analysis, protein analysis).

Visualizations

Signaling and Metabolic Pathway

Cholecalciferol_Metabolism cluster_synthesis Skin (UVB) cluster_liver Liver cluster_kidney Kidney cluster_sulfation Sulfation Pathway 7-Dehydrocholesterol 7-Dehydrocholesterol Cholecalciferol Cholecalciferol 7-Dehydrocholesterol->Cholecalciferol UVB Light Calcifediol Calcifediol (25-OH-D3) Cholecalciferol->Calcifediol CYP2R1/CYP27A1 Cholecalciferol_Sulfate This compound Cholecalciferol->Cholecalciferol_Sulfate SULTs Calcitriol Calcitriol (1,25-(OH)2-D3) Calcifediol->Calcitriol CYP27B1 Biological Effects Biological Effects Calcitriol->Biological Effects VDR Binding (High Activity) Cholecalciferol_Sulfate->Biological Effects Low Activity Experimental_Workflow cluster_analysis Downstream Analysis Start Start Experiment Cell_Seeding Seed Cells in Multi-well Plates Start->Cell_Seeding Treatment Treat with this compound (Vehicle, Low, Mid, High Doses) Cell_Seeding->Treatment Incubation Incubate for 24, 48, 72 hours Treatment->Incubation Viability Cell Viability Assay (e.g., MTT, Trypan Blue) Incubation->Viability Gene_Expression Gene Expression Analysis (e.g., qPCR for VDR targets) Incubation->Gene_Expression Protein_Analysis Protein Analysis (e.g., Western Blot) Incubation->Protein_Analysis Data_Analysis Data Analysis & Interpretation Viability->Data_Analysis Gene_Expression->Data_Analysis Protein_Analysis->Data_Analysis

References

Application Notes & Protocols for Developing a Stable Formulation of Cholecalciferol Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive guide for creating a stable pharmaceutical formulation of cholecalciferol sulfate (B86663), covering formulation strategies, experimental protocols for preparation and stability testing, and the relevant biological context.

Introduction

Cholecalciferol sulfate is the sulfated ester of cholecalciferol (Vitamin D3). While it is a metabolite of Vitamin D3, its biological activity in calcium homeostasis is considerably lower than that of its parent compound[1][2][3][4]. However, as a water-soluble form of Vitamin D, it remains a compound of interest. Steroid sulfation is a key biological process that can render hormones inactive, serving as a reservoir for reactivation by sulfatase enzymes at target tissues[5][6][7].

A significant challenge in utilizing this compound is its inherent instability. Drawing parallels from its parent compound, this compound is susceptible to degradation by various factors including heat, light, oxygen, and acidic conditions[8][9][10][11]. Developing a stable formulation is therefore critical for ensuring its potency, safety, and shelf-life. These notes provide a systematic approach to formulation development, analysis, and stability assessment.

Physicochemical Properties and Stability Profile

The stability of this compound is dictated by its molecular structure. The conjugated triene system is prone to photo-isomerization and oxidation, while the sulfate ester can be susceptible to hydrolysis.

  • pH Sensitivity: Cholecalciferol (Vitamin D3) exhibits significant degradation in acidic conditions and is most stable at a pH above 5[8]. It is critical to maintain the formulation pH in a slightly acidic to neutral range (pH 5-7) to prevent both the isomerization of the triene system and the potential acid-catalyzed hydrolysis of the sulfate group.

  • Photosensitivity: Like Vitamin D3, this compound is highly sensitive to UV light. Exposure can lead to irreversible isomerization and degradation[8][11]. All handling and storage must be performed under light-protected conditions.

  • Oxidative Degradation: The molecule is susceptible to oxidation. The presence of oxygen, especially when catalyzed by metal ions, can lead to a rapid loss of potency[8][9].

  • Thermal Stability: Heat can induce a reversible isomerization to pre-cholecalciferol sulfate, and prolonged exposure to high temperatures, especially in the presence of humidity, accelerates degradation[10][11][12][13].

Application Note 1: Formulation Strategy & Excipient Selection

A successful formulation strategy aims to mitigate the degradation pathways identified above. This involves a multi-pronged approach using carefully selected excipients and considering advanced delivery systems.

1. pH Control: Utilize a buffering system to maintain the pH of the formulation between 5.0 and 7.0. Phosphate (B84403) or citrate (B86180) buffers are common choices.

2. Prevention of Oxidation: Incorporate antioxidants to scavenge free radicals. A combination of antioxidants can sometimes provide synergistic protection. It is also crucial to minimize oxygen in the headspace of the final container, which can be achieved by purging with an inert gas like nitrogen or argon.

3. Metal Ion Chelation: Add a chelating agent to sequester trace metal ions (e.g., Fe²⁺, Cu²⁺) that can catalyze oxidative degradation. EDTA has been shown to be a highly effective stabilizer for Vitamin D3 solutions[8][14].

4. Protection from Light: The final product must be packaged in light-resistant containers, such as amber glass vials or opaque packaging.

5. Advanced Delivery Systems: For enhanced stability and potentially improved bioavailability, consider encapsulation technologies. Systems like liposomes, nanoemulsions, or solid lipid nanoparticles can physically protect the active ingredient from environmental factors[15][16][17].

Table 1: Recommended Excipients for this compound Formulation
Excipient ClassExampleFunction & Rationale
Solvents Propylene Glycol, Ethanol (in co-solvent systems), Purified WaterTo dissolve this compound and other excipients. Water is suitable for the sulfate form, but co-solvents may be needed.
Buffering Agents Sodium Phosphate (dibasic/monobasic), Sodium Citrate/Citric AcidMaintain pH in the optimal stability range (pH 5-7) to prevent acid-catalyzed degradation.
Antioxidants Ascorbic Acid[8], Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA)Inhibit oxidative degradation by scavenging free radicals.
Chelating Agents Disodium Edetate (EDTA)[8], Citric Acid[8]Bind metal ions that can catalyze oxidation, significantly enhancing stability.
Surfactants Polysorbate 80, Poloxamer 188To improve the solubility of this compound if required, and for use in emulsion-based formulations.

Formulation Development Workflow

G cluster_0 Phase 1: Pre-formulation cluster_1 Phase 2: Excipient Screening cluster_2 Phase 3: Formulation Optimization cluster_3 Phase 4: Stability & Release a Characterize API: - Solubility - Stability Profile (pH, light, heat) b Define Target Product Profile: - Dosage Form (e.g., solution, emulsion) - Route of Administration a->b c Screen Buffers (pH 5-7) b->c f Evaluate Excipient Compatibility c->f d Screen Antioxidants (e.g., Ascorbic Acid, BHT) d->f e Screen Chelating Agents (e.g., EDTA, Citric Acid) e->f g Develop Prototype Formulations f->g h Conduct Forced Degradation Studies (Heat, Light, Acid/Base, Oxidation) g->h i Select Lead Formulation based on Short-Term Stability h->i j Develop & Validate Stability-Indicating Assay (HPLC) i->j k Place Lead Formulation on Accelerated & Long-Term Stability j->k l Finalize Formulation & Set Shelf-Life k->l

Caption: Workflow for this compound formulation development.

Protocol 1: Preparation of an Aqueous Formulation of this compound

This protocol describes the preparation of a 1 mg/mL aqueous solution intended for research or early-stage development. All steps must be performed in a light-protected environment (e.g., under amber light) using amber glassware.

Materials:

  • This compound (API)

  • Disodium Edetate (EDTA)

  • Sodium Phosphate Monobasic

  • Sodium Phosphate Dibasic

  • Ascorbic Acid

  • Purified Water for Injection

  • Nitrogen Gas

  • 0.22 µm sterile filter

Equipment:

  • Calibrated analytical balance

  • Calibrated pH meter

  • Stir plate and stir bars

  • Volumetric flasks and pipettes (amber)

  • Sterile amber glass vials with stoppers and seals

Procedure:

  • Prepare Buffer: In a volumetric flask, prepare a 50 mM sodium phosphate buffer. Add approximately 80% of the final volume of purified water. Dissolve the required amounts of Sodium Phosphate Monobasic and Dibasic to achieve a final pH of 6.5.

  • Purge with Nitrogen: Gently bubble nitrogen gas through the buffer solution for at least 15 minutes to remove dissolved oxygen.

  • Add Chelating Agent: While stirring, add and dissolve Disodium Edetate (EDTA) to a final concentration of 0.1 mg/mL.

  • Add Antioxidant: Add and dissolve Ascorbic Acid to a final concentration of 1.0 mg/mL.

  • Add API: Slowly add the pre-weighed this compound powder to the stirring solution until it is completely dissolved.

  • Final Volume: Add purified water to the final volume mark and mix thoroughly.

  • pH Check: Verify that the final pH of the solution is between 6.4 and 6.6. Adjust if necessary with dilute phosphoric acid or sodium hydroxide.

  • Sterile Filtration: Aseptically filter the solution through a 0.22 µm sterile filter into a sterile receiving vessel.

  • Filling: Under a nitrogen blanket, dispense the filtered solution into sterile amber vials. Immediately stopper and seal the vials.

  • Storage: Store vials protected from light at 2-8°C.

Table 2: Sample Formulation Recipe (for 100 mL)
ComponentQuantityFinal Concentration
This compound100 mg1.0 mg/mL
Disodium Edetate (EDTA)10 mg0.1 mg/mL
Ascorbic Acid100 mg1.0 mg/mL
Sodium Phosphate Buffer (pH 6.5)q.s. to 100 mL50 mM
Headspace Gas NitrogenN/A

Application Note 2: Analytical Method for Stability Assessment

A validated, stability-indicating analytical method is required to quantify this compound and resolve it from its potential degradation products. A High-Performance Liquid Chromatography (HPLC) method with UV detection is suitable for this purpose. For higher sensitivity and structural confirmation of degradants, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is recommended[18][19].

Table 3: Recommended HPLC Method Parameters
ParameterRecommended Condition
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size[20]
Mobile Phase Isocratic mixture of Methanol and Acetonitrile (e.g., 80:20 v/v)[20]
Flow Rate 1.0 mL/min[20]
Injection Volume 20-100 µL
Column Temperature 30°C
Detector UV/PDA
Detection Wavelength ~265 nm (scan for optimal wavelength)
Run Time 15 minutes

Method Validation: The method must be validated according to ICH Q2(R1) guidelines, including specificity (forced degradation), linearity, range, accuracy, precision, and robustness. Forced degradation studies (exposing the drug to acid, base, peroxide, heat, and light) are essential to prove the method is stability-indicating.

Protocol 2: Accelerated Stability Study

This protocol outlines an accelerated stability study to predict the long-term stability of the this compound formulation, based on ICH guidelines[21].

Objective: To evaluate the stability of the formulation under accelerated storage conditions (elevated temperature and humidity) and photostability conditions.

Materials:

  • At least three batches of the final formulated product in the proposed container closure system.

  • Calibrated stability chambers.

  • Validated stability-indicating HPLC method.

Procedure:

  • Initial Analysis (T=0): Take representative samples from each batch. Analyze for appearance, pH, and assay of this compound using the validated HPLC method. Perform a full chromatographic analysis to establish the initial impurity profile.

  • Place on Stability: Place the remaining samples in stability chambers under the conditions specified in Table 4.

  • Photostability Testing: Expose at least one batch to light conditions as per ICH Q1B guidelines[22][23]. The total exposure should be not less than 1.2 million lux hours and 200 watt-hours/square meter. Include a dark control sample wrapped in aluminum foil.

  • Timepoint Testing: At each scheduled timepoint (e.g., 1, 3, and 6 months for accelerated), pull samples and perform the same analysis as in the initial step.

  • Data Analysis: Analyze the data for trends. Calculate the rate of degradation and determine if any new degradation products appear or if existing ones increase beyond acceptable limits.

Table 4: Stability Study Conditions and Testing Schedule
Study TypeStorage ConditionTesting Timepoints
Long-Term 25°C ± 2°C / 60% RH ± 5% RH0, 3, 6, 9, 12, 18, 24 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH0, 1, 3, 6 months[21]
Photostability ICH Q1B specified light sourceAfter completion of exposure

Stability Study Workflow

G cluster_0 Setup cluster_1 Storage Conditions cluster_2 Analysis & Reporting a Prepare 3 Batches of Final Formulation b Perform Initial Analysis (T=0) - Assay - Impurities - pH - Appearance a->b c Long-Term 25°C / 60% RH b->c d Accelerated 40°C / 75% RH b->d e Photostability ICH Q1B Light Exposure (with Dark Control) b->e f Pull Samples at Scheduled Timepoints c->f d->f g Analyze Samples (Assay, Impurities, pH, etc.) e->g f->g h Compile Data & Analyze Trends g->h i Establish Retest Period / Shelf-Life h->i

Caption: Workflow for a formal stability study of the formulation.

Application Note 3: Biological Context & Potential Signaling

Cholecalciferol (Vitamin D3) is a prohormone that undergoes two hydroxylation steps to become the active hormone, 1,25-dihydroxyvitamin D3 (Calcitriol)[24]. This active form is crucial for regulating calcium and phosphate homeostasis[14][25][26].

This compound is considered a storage or transport form. The sulfation process, catalyzed by sulfotransferases, increases water solubility, facilitating excretion or transport in circulation[5]. The biologically active form can potentially be regenerated in target tissues by the enzyme steroid sulfatase (STS), which hydrolyzes the sulfate ester[6][7]. Therefore, while this compound itself has low activity, it could act as a prodrug, delivering cholecalciferol to tissues expressing STS.

Simplified Vitamin D Metabolism Pathway

G cluster_0 Activation Pathway cluster_1 Sulfation & Reactivation D3 Cholecalciferol (D3) (in Liver) D3_25 25-Hydroxycholecalciferol (in Kidney) D3->D3_25 25-hydroxylase D3_S This compound (Storage/Transport Form) D3->D3_S Sulfotransferase D3_1_25 1,25-Dihydroxycholecalciferol (Active Hormone) D3_25->D3_1_25 1α-hydroxylase a ↑ Intestinal Ca Absorption D3_1_25->a b ↑ Bone Resorption D3_1_25->b c Regulates PTH D3_1_25->c D3_S->D3 Steroid Sulfatase (STS) (in Target Tissues)

Caption: Simplified pathway of Vitamin D3 metabolism and sulfation.

References

Application Notes and Protocols for Cholecalciferol Sulfate Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding of cholecalciferol sulfate (B86663) and proposed protocols for its administration in a research setting. The information is intended for use by professionals in the fields of life sciences and drug development.

Introduction

Cholecalciferol, or vitamin D3, is a crucial prohormone in calcium homeostasis and various other physiological processes. Its sulfated metabolite, cholecalciferol sulfate (D3S), has been a subject of investigation to determine its biological activity. Research indicates that D3S is significantly less potent than its non-sulfated counterpart, cholecalciferol.[1][2][3] Understanding the effects of D3S administration is vital for elucidating its potential physiological roles and therapeutic applications. The following sections detail the biological context, quantitative data from preclinical studies, and proposed protocols for the administration of this compound in mice.

Biological Context and Activity

Cholecalciferol undergoes hydroxylation in the liver to form 25-hydroxyvitamin D3 [25(OH)D3], the primary circulating form of vitamin D, and subsequently in the kidneys to form the active hormone 1,25-dihydroxyvitamin D3 [1,25(OH)2D3].[4] This active form binds to the vitamin D receptor (VDR) to regulate gene expression, primarily controlling calcium and phosphate (B84403) metabolism.[5]

This compound is considered a metabolite of vitamin D3. However, studies in vitamin D-deficient rats have demonstrated that D3S has substantially lower biological activity.[1][3] Orally administered D3S showed effects on intestinal calcium transport and bone calcium mobilization only at very high doses, while intravenous administration had no discernible biological activity.[1] It is suggested that D3S may have less than 5% of the activity of cholecalciferol in mobilizing calcium from bone and approximately 1% of its ability to stimulate intestinal calcium transport.[2][3]

Quantitative Data Summary

The following tables summarize dosages and effects of this compound and cholecalciferol from preclinical studies. Note that the data for this compound is derived from studies in rats, as direct mouse data is limited.

Table 1: this compound Administration in Vitamin D-Deficient Rats

Administration RouteDose (pmol)Dose (µg)DurationObserved EffectsReference
Single Oral208,000100Single DoseIncreased active calcium transport in the duodenum; mobilized calcium from bone and soft tissue.[1]
Single Oral416,000200Single DoseIncreased active calcium transport in the duodenum; mobilized calcium from bone and soft tissue.[1]
Chronic Oral52,000/day25/day5 daysActive in increasing calcium transport.[1]
Single Intravenousup to 52,000up to 25Single DoseNo biological activity observed.[1]

Table 2: Cholecalciferol (Vitamin D3) Administration in Mice

Mouse ModelAdministration RouteDoseDurationObserved EffectsReference
Celiac Disease Model (NOD/ShiLt.J)Oral5, 10, 20, 50, 130 µg/kgNot SpecifiedDose-dependent improvement in intestinal mucosa pathology; increased villi length.[6]
Corticosterone-Induced Depression Model (Swiss)Oral100 IU/kg7 daysReduced depressive-like behavior; decreased reactive oxygen species in the hippocampus.[7]
Obese Insulin-Resistant (ob/ob)Not SpecifiedNot SpecifiedNot SpecifiedIncreased kidney dysfunction and intrarenal artery calcification with excessive supplementation.[8]
Diabetes Model (NOD)Dietary800 IU/dayLifelong (3-35 weeks)Reduced diabetes incidence.[9]

Experimental Protocols

The following are proposed protocols for the administration of this compound to mice, adapted from rat studies and general murine experimental procedures.

Protocol 1: Acute High-Dose Oral Administration

Objective: To assess the acute biological effects of a high dose of this compound on calcium metabolism in mice.

Materials:

  • This compound

  • Vehicle (e.g., olive oil, corn oil)

  • 8-12 week old male or female mice (specify strain, e.g., C57BL/6)

  • Animal gavage needles (20-22 gauge, curved)

  • 1 mL syringes

  • Metabolic cages for urine and feces collection

  • Blood collection supplies (e.g., micro-hematocrit tubes, EDTA-coated tubes)

Procedure:

  • Preparation of Dosing Solution:

    • Synthesize or procure this compound.

    • Prepare a stock solution of this compound in the chosen vehicle. Based on the effective oral doses in rats (100-200 µg), a starting dose for a 25g mouse could be extrapolated. A concentration of 1-2 mg/mL may be appropriate.

    • Vortex or sonicate the solution to ensure homogeneity.

  • Animal Acclimatization:

    • Acclimate mice to the housing conditions for at least one week prior to the experiment.

    • Provide standard chow and water ad libitum. For studies on calcium metabolism, a vitamin D-deficient diet may be required for a period before the experiment.

  • Dosing:

    • Weigh each mouse to determine the precise volume of the dosing solution to administer.

    • Administer a single dose of this compound solution via oral gavage. A typical volume for oral gavage in mice is 5-10 µL/g body weight.

    • A control group should receive the vehicle only.

  • Post-Administration Monitoring and Sample Collection:

    • House mice in metabolic cages for 24-48 hours to collect urine and feces for calcium and phosphate analysis.

    • Monitor animals for any signs of distress or toxicity.

    • At predetermined time points (e.g., 24, 48, 72 hours post-dose), collect blood samples via tail vein or retro-orbital sinus for measurement of serum calcium, phosphate, and 25(OH)D3 levels.

    • At the end of the experiment, euthanize the mice and collect tissues (e.g., duodenum, kidney, bone) for further analysis (e.g., gene expression of calcium transporters, histology).

Protocol 2: Chronic Oral Administration

Objective: To evaluate the long-term effects of daily this compound administration on calcium homeostasis and bone health in mice.

Materials:

  • Same as Protocol 1.

Procedure:

  • Preparation of Dosing Solution:

    • Prepare a dosing solution of this compound in the chosen vehicle at a concentration suitable for daily administration. Based on the chronic rat study (25 µ g/day ), a lower daily dose for mice should be considered.

  • Animal Acclimatization and Dosing:

    • Follow the acclimatization procedure as in Protocol 1.

    • Administer the this compound solution or vehicle orally once daily for a specified period (e.g., 1-4 weeks).

  • Monitoring and Sample Collection:

    • Monitor body weight and food intake regularly.

    • Collect blood samples weekly to monitor serum calcium and phosphate levels.

    • At the end of the study, collect blood and tissues as described in Protocol 1.

    • Bone analysis (e.g., µCT, histology) can be performed on femurs or tibias to assess bone mineral density and architecture.

Visualizations

Experimental_Workflow start Start: Acclimatize Mice (e.g., 1 week) diet Optional: Vitamin D Deficient Diet start->diet prep Prepare this compound Dosing Solution diet->prep grouping Randomize Mice into Treatment Groups (Vehicle Control, D3S) prep->grouping admin Administer this compound (Oral Gavage) grouping->admin monitoring Monitor Animal Health and Body Weight admin->monitoring collection Sample Collection (Blood, Urine, Feces) monitoring->collection tissue Euthanasia and Tissue Collection monitoring->tissue analysis Biochemical Analysis (Serum Ca, P, 25(OH)D3) collection->analysis end End of Study analysis->end gene Gene Expression Analysis (e.g., qPCR on Duodenum, Kidney) tissue->gene histology Histological Analysis (Bone, Intestine) tissue->histology gene->end histology->end

Caption: Experimental workflow for this compound administration in mice.

VitaminD_Metabolism cluster_synthesis Synthesis & Metabolism cluster_action Cellular Action Cholecalciferol Cholecalciferol (Vitamin D3) D3S This compound (D3S) Cholecalciferol->D3S Sulfotransferase Liver Liver (CYP2R1, CYP27A1) Cholecalciferol->Liver 25-hydroxylase VDR Vitamin D Receptor (VDR) D3S->VDR Very Low Affinity Kidney Kidney (CYP27B1) Liver->Kidney 25(OH)D3 Active_D3 1,25(OH)2D3 (Calcitriol) Active Form Kidney->Active_D3 1α-hydroxylase Active_D3->VDR Inactive_Metabolites Inactive Metabolites Gene_Expression Target Gene Expression (e.g., TRPV6, Calbindin) VDR->Gene_Expression Ca_Homeostasis Calcium Homeostasis Gene_Expression->Ca_Homeostasis

Caption: Simplified metabolic pathway of Vitamin D3 and its sulfated form.

References

Application Notes and Protocols for Measuring Cholecalciferol Sulfate Uptake in Caco-2 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin D is a crucial fat-soluble vitamin that plays a vital role in calcium homeostasis, bone metabolism, and immune function. While the metabolic pathways of cholecalciferol (Vitamin D3) and its hydroxylated forms are well-studied, the biological significance of its sulfated conjugate, cholecalciferol sulfate (B86663), remains less understood. Cholecalciferol sulfate is a water-soluble metabolite found in circulation, and its role in vitamin D transport and activity is an emerging area of research. The human colon adenocarcinoma cell line, Caco-2, is a well-established in vitro model for the intestinal epithelial barrier.[1] When cultured on permeable supports, Caco-2 cells differentiate to form a polarized monolayer with morphological and biochemical characteristics similar to small intestinal enterocytes, making them an ideal model for studying nutrient absorption.[1][2]

These application notes provide detailed protocols for measuring the uptake of this compound in Caco-2 cells. The methodologies described herein will enable researchers to investigate the transport mechanisms, including potential involvement of cholesterol transporters, and to quantify the rate and extent of this compound absorption across an intestinal barrier model. While it is known that cholecalciferol uptake is not solely passive and involves transporters such as Scavenger Receptor Class B type I (SR-BI), CD36, and Niemann-Pick C1-Like 1 (NPC1L1), the pathways for its sulfated form are yet to be fully elucidated.[3][4][5] The following protocols provide a framework for these investigations.

Experimental Protocols

Protocol 1: Caco-2 Cell Culture and Differentiation

This protocol details the steps for culturing and differentiating Caco-2 cells on permeable Transwell® supports to form a polarized monolayer suitable for transport studies.

Materials:

  • Caco-2 cell line (ATCC® HTB-37™)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 20% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin[6]

  • 0.25% Trypsin-EDTA

  • Phosphate Buffered Saline (PBS), Ca2+/Mg2+-free

  • Transwell® permeable supports (e.g., 12-well format, 0.4 µm pore size)

  • Cell culture flasks (75 cm²)

  • Sterile cell culture reagents and consumables

Procedure:

  • Cell Maintenance: Culture Caco-2 cells in 75 cm² flasks with supplemented DMEM. Maintain the cells at 37°C in a humidified atmosphere of 5% CO₂.[7]

  • Media Change: Replace the culture medium every 2-3 days.[7]

  • Subculturing: When cells reach 80-90% confluency, wash with PBS and detach using 0.25% Trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge the cell suspension.[7]

  • Seeding on Transwell® Inserts: Resuspend the cell pellet and seed the cells onto the apical side of the Transwell® inserts at a density of 2 x 10⁵ cells/well.[8]

  • Differentiation: Culture the cells on the Transwell® inserts for 21-23 days to allow for full differentiation into a polarized monolayer.[9] Change the medium in both the apical and basolateral compartments every 2-3 days.

  • Monolayer Integrity Assessment: Before conducting uptake studies, assess the integrity of the Caco-2 cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). TEER values should exceed 300 Ω/cm² for a confluent and tight monolayer.[8]

Protocol 2: this compound Uptake Assay

This protocol describes the procedure for measuring the apical uptake of this compound in differentiated Caco-2 cell monolayers.

Materials:

  • Differentiated Caco-2 cell monolayers on Transwell® supports

  • This compound

  • Hanks' Balanced Salt Solution (HBSS)

  • Bovine Serum Albumin (BSA)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Scintillation counter or LC-MS/MS system for quantification

Procedure:

  • Preparation of Dosing Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol). For the uptake experiment, prepare the final dosing solution by diluting the stock solution in HBSS containing a carrier like BSA to enhance solubility. To mimic intestinal conditions, this compound can be incorporated into mixed micelles.[10][11]

  • Pre-incubation: Wash the Caco-2 monolayers twice with warm HBSS. Pre-incubate the cells with HBSS in both the apical and basolateral compartments for 30 minutes at 37°C.[8]

  • Uptake Initiation: Remove the HBSS from the apical compartment and add the this compound dosing solution. Add fresh HBSS to the basolateral compartment.

  • Incubation: Incubate the cells for a defined period (e.g., 30, 60, 120 minutes) at 37°C. To investigate if the uptake is an active process, a parallel experiment can be run at 4°C.[4][10]

  • Uptake Termination: At the end of the incubation period, aspirate the dosing solution from the apical compartment.

  • Washing: Immediately wash the cell monolayers three times with ice-cold PBS to remove any unbound this compound.

  • Cell Lysis: Add cell lysis buffer to the apical compartment and incubate on ice for 30 minutes.

  • Sample Collection: Collect the cell lysate for subsequent quantification of intracellular this compound.

  • Quantification: Analyze the concentration of this compound in the cell lysate using a suitable analytical method such as LC-MS/MS.[12] If using radiolabeled this compound, quantification can be performed by liquid scintillation counting.[9] The results can be normalized to the total protein content of the cell lysate, determined by a BCA assay.

Protocol 3: Investigating Transporter-Mediated Uptake

This protocol is designed to investigate the involvement of specific transporters in the uptake of this compound using chemical inhibitors.

Materials:

  • Differentiated Caco-2 cell monolayers on Transwell® supports

  • This compound

  • Inhibitors of relevant transporters (e.g., Ezetimibe for NPC1L1, Block Lipid Transport-1 (BLT-1) for SR-BI)[3][4]

  • HBSS

  • Cell lysis buffer

  • Analytical instrumentation for quantification

Procedure:

  • Preparation of Solutions: Prepare the this compound dosing solution as described in Protocol 2. Prepare stock solutions of the transporter inhibitors in a suitable solvent (e.g., DMSO).

  • Inhibitor Pre-incubation: Wash the Caco-2 monolayers twice with warm HBSS. Pre-incubate the cells with HBSS containing the specific inhibitor (or vehicle control) in both compartments for 30-60 minutes at 37°C.[8]

  • Uptake Assay: Following the pre-incubation, perform the this compound uptake assay as described in Protocol 2 (steps 3-9), ensuring that the inhibitor is also present in the apical dosing solution.

  • Data Analysis: Compare the uptake of this compound in the presence and absence of the inhibitors. A significant reduction in uptake in the presence of an inhibitor suggests the involvement of the corresponding transporter in the uptake process.

Data Presentation

Quantitative data from the uptake studies should be summarized in tables for clear comparison. Below are examples of how to structure these tables.

Table 1: Dose-Dependent Uptake of this compound (Example Data)

This compound Concentration (µM)Intracellular Concentration (pmol/mg protein)
115.2 ± 1.8
568.5 ± 5.4
10125.1 ± 9.7
25240.3 ± 15.2
50350.6 ± 21.9

Table 2: Time-Course of this compound (10 µM) Uptake (Example Data)

Incubation Time (minutes)Intracellular Concentration (pmol/mg protein)
1565.4 ± 4.9
30125.1 ± 9.7
60210.8 ± 14.3
120295.2 ± 18.6

Table 3: Effect of Transporter Inhibitors on this compound (10 µM) Uptake (Example Data)

TreatmentIntracellular Concentration (pmol/mg protein)% Inhibition
Vehicle Control125.1 ± 9.7-
Ezetimibe (50 µM)85.3 ± 7.131.8
BLT-1 (20 µM)92.6 ± 8.326.0

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_lumen Apical Side (Intestinal Lumen) cluster_enterocyte Caco-2 Enterocyte This compound This compound SRBI SR-BI This compound->SRBI Uptake? NPC1L1 NPC1L1 This compound->NPC1L1 Uptake? CD36 CD36 This compound->CD36 Uptake? Intracellular_CS Intracellular Cholecalciferol Sulfate SRBI->Intracellular_CS NPC1L1->Intracellular_CS CD36->Intracellular_CS Metabolism Metabolism/ Efflux Intracellular_CS->Metabolism Basolateral Side Basolateral Side Metabolism->Basolateral Side Transport

Caption: Hypothetical uptake pathways for this compound in Caco-2 cells.

G cluster_culture Cell Culture & Differentiation cluster_assay Uptake Assay cluster_analysis Data Analysis Culture Culture Caco-2 cells in flasks Seed Seed on Transwell® inserts Culture->Seed Differentiate Differentiate for 21-23 days Seed->Differentiate TEER Measure TEER to confirm monolayer integrity Differentiate->TEER Prepare Prepare Cholecalciferol Sulfate dosing solution TEER->Prepare Preincubate Pre-incubate cells (with/without inhibitors) Prepare->Preincubate Incubate Incubate with Cholecalciferol Sulfate (apical side) Preincubate->Incubate Wash Wash cells with ice-cold PBS Incubate->Wash Lyse Lyse cells to release intracellular content Wash->Lyse Quantify Quantify Cholecalciferol Sulfate (e.g., LC-MS/MS) Lyse->Quantify Normalize Normalize to protein concentration Quantify->Normalize Analyze Analyze and tabulate data Normalize->Analyze

Caption: Experimental workflow for measuring this compound uptake.

References

Application Notes and Protocols for Tracer Studies Using Radiolabeled Cholecalciferol Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing radiolabeled cholecalciferol sulfate (B86663) in tracer studies to investigate its metabolism, distribution, and potential biological roles. The following sections detail the necessary protocols, from the preparation of the radiolabeled compound to the final analysis of its biodistribution, and present relevant quantitative data and metabolic pathways.

Introduction

Cholecalciferol sulfate (Vitamin D3 sulfate) is a water-soluble metabolite of vitamin D3. While its precise physiological functions are still under investigation, it is found in circulation and various tissues. Tracer studies employing radiolabeled this compound, particularly with isotopes like Sulfur-35 (³⁵S), are invaluable for elucidating its pharmacokinetics, metabolic fate, and tissue-specific uptake. These studies are crucial for understanding its potential roles in calcium homeostasis, bone metabolism, and other physiological processes.

Quantitative Data on Tissue Distribution

The distribution of radiolabeled this compound provides insights into its target tissues and potential sites of action or metabolism. The following tables summarize quantitative data on the biodistribution of cholecalciferol and its metabolites in rodent models. While specific data for this compound is limited, the distribution of the parent compound and its major metabolites offers a foundational understanding.

Table 1: Tissue Distribution of Cholecalciferol (Vitamin D3) in Pigs [1]

TissueCholecalciferol Concentration (nmol/kg)
Fat19.4
Muscle2.9
Liver7.8

Data represents approximate values from growing pigs on a diet of ~2000 IU vitamin D/day.

Table 2: Distribution of 25-hydroxyvitamin D (25(OH)D) in a 70 kg Adult Woman (Estimated) [1]

Tissue CompartmentPercentage of Total Body 25(OH)D
Muscle20%
Serum30%
Fat35%
Other Tissues15%

These estimations are based on a mean serum 25(OH)D level of 45 nmol/L.

Experimental Protocols

This section provides detailed methodologies for conducting in vivo tracer studies with radiolabeled this compound in a rat model.

Synthesis and Preparation of [³⁵S]this compound Dosing Solution

The synthesis of cholecalciferol 3β-sulfate can be achieved using a pyridine-sulfur trioxide complex as the sulfate donor.[2][3] For tracer studies, ³⁵S-labeled sulfuric acid would be utilized in the synthesis process.

Protocol for Dosing Solution Preparation:

  • Obtain Radiolabeled Compound: Procure or synthesize [³⁵S]this compound with a known specific activity (e.g., in mCi/mmol).

  • Dissolution: Dissolve the purified [³⁵S]this compound in sterile, pyrogen-free isotonic saline (0.9% NaCl) to the desired final concentration for injection. The concentration should be calculated to deliver the target dose of radioactivity (e.g., 1-10 µCi) in a volume suitable for intravenous injection in rats (typically 0.1-0.5 mL).[2][4]

  • Sterility: Ensure the final dosing solution is sterile by filtering it through a 0.22 µm syringe filter into a sterile vial.

  • Quality Control: Before administration, it is advisable to confirm the radiochemical purity of the dosing solution using an appropriate analytical method such as HPLC with a radioactivity detector.

Animal Model and Administration of Radiolabeled Tracer

Animal Model:

  • Species: Wistar or Sprague-Dawley rats are commonly used models for vitamin D metabolism studies.

  • Health Status: Use healthy, adult male or female rats of a specific weight range to ensure consistency.

  • Acclimatization: Allow animals to acclimatize to the housing conditions for at least one week before the experiment.

  • Diet: To study the metabolism of this compound in a controlled manner, a vitamin D-deficient diet can be provided for a specific period before the tracer administration to upregulate metabolic pathways.

Protocol for Intravenous Administration:

  • Animal Restraint: Restrain the rat using an appropriate method, such as a commercial rodent restrainer.

  • Vein Dilation: Warm the tail using a heat lamp or warm water to dilate the lateral tail veins, making them more visible and accessible for injection.

  • Injection: Using a sterile 27-30 gauge needle attached to a 1 mL syringe, inject the prepared [³⁵S]this compound solution slowly into one of the lateral tail veins.

  • Confirmation: Successful intravenous injection is indicated by the lack of resistance and the absence of a subcutaneous bleb at the injection site.

  • Dose Confirmation: After injection, measure the residual radioactivity in the syringe to accurately determine the administered dose.

Sample Collection and Tissue Harvesting

Protocol for Sample Collection:

  • Time Points: Euthanize groups of animals at various time points post-injection (e.g., 5 min, 30 min, 1 hr, 4 hr, 24 hr, and 48 hr) to determine the pharmacokinetic profile and tissue distribution over time.

  • Blood Collection: At the time of euthanasia, collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). Centrifuge the blood to separate plasma.

  • Tissue Harvesting: Immediately following euthanasia, perfuse the animal with cold saline to remove blood from the tissues. Carefully dissect and collect the tissues of interest (e.g., liver, kidney, intestine, bone, adipose tissue, muscle, and brain).

  • Sample Handling: Rinse each tissue sample with cold saline, blot dry, weigh, and then snap-freeze in liquid nitrogen. Store samples at -80°C until analysis.

Tissue Processing and Extraction of Radiolabeled Metabolites

Protocol for Tissue Homogenization:

  • Homogenization Buffer: Prepare a suitable homogenization buffer (e.g., phosphate-buffered saline with protease inhibitors).

  • Homogenization: Homogenize a weighed portion of each frozen tissue sample in a known volume of homogenization buffer using a mechanical homogenizer until a uniform consistency is achieved.

Protocol for Extraction of Sulfated and Non-Sulfated Metabolites:

A chromatographic technique using Sephadex LH-20 can be employed to separate vitamin D3 sulfate from free vitamin D3 and its other metabolites.[5]

  • Lipid Extraction: Extract the lipids from the tissue homogenate using a solvent system such as chloroform:methanol (2:1, v/v).

  • Chromatographic Separation:

    • Pack a column with Sephadex LH-20 resin.

    • Equilibrate the column with a suitable solvent system.

    • Apply the lipid extract to the column.

    • Elute the different vitamin D metabolites using a gradient of solvents with increasing polarity. This compound, being more polar, will elute later than the non-sulfated forms.

    • Collect fractions and measure the radioactivity in each fraction.

Radioactivity Measurement

Protocol for Liquid Scintillation Counting (LSC) of ³⁵S:

  • Sample Preparation:

    • For liquid samples (e.g., plasma, chromatographic fractions), add a known aliquot directly to a scintillation vial.

    • For solid tissue homogenates, a solubilization step is required. Place a known amount of the homogenate in a scintillation vial and add a tissue solubilizer (e.g., Soluene-350). Incubate at 50-60°C until the tissue is dissolved.[6]

  • Decolorization: If the sample is colored (e.g., from blood), add a bleaching agent like hydrogen peroxide to reduce color quenching.

  • Scintillation Cocktail: Add an appropriate volume of a liquid scintillation cocktail (e.g., Hionic-Fluor) to each vial.

  • Counting: Measure the radioactivity in each sample using a liquid scintillation counter. The counter should be calibrated for ³⁵S detection.

  • Data Analysis: Express the results as disintegrations per minute (DPM) per gram of tissue or per milliliter of fluid. Calculate the percentage of the injected dose per gram of tissue (%ID/g).

Signaling Pathways and Experimental Workflows

Vitamin D Metabolic Pathway

The following diagram illustrates the general metabolic pathway of Vitamin D3, including the sulfation step.

VitaminD_Metabolism cluster_skin Skin (UVB) cluster_liver Liver cluster_kidney Kidney cluster_sulfation Sulfation 7-Dehydrocholesterol 7-Dehydrocholesterol Cholecalciferol Cholecalciferol 7-Dehydrocholesterol->Cholecalciferol Sunlight (UVB) 25-Hydroxycholecalciferol 25-Hydroxycholecalciferol (25(OH)D3) Cholecalciferol->25-Hydroxycholecalciferol 25-hydroxylase (CYP2R1, CYP27A1) Cholecalciferol_Sulfate This compound Cholecalciferol->Cholecalciferol_Sulfate Sulfotransferase (SULT2A1) 1,25-Dihydroxycholecalciferol 1,25-Dihydroxycholecalciferol (Calcitriol) 25-Hydroxycholecalciferol->1,25-Dihydroxycholecalciferol 1α-hydroxylase (CYP27B1) Biological Effects Biological Effects 1,25-Dihydroxycholecalciferol->Biological Effects Excretion / Storage? Excretion / Storage? Cholecalciferol_Sulfate->Excretion / Storage?

Caption: Simplified metabolic pathway of Vitamin D3, including the sulfation of cholecalciferol.

Experimental Workflow for a Radiolabeled Tracer Study

The following diagram outlines the key steps in conducting a biodistribution study using radiolabeled this compound.

Tracer_Study_Workflow cluster_prep Preparation cluster_animal Animal Study cluster_analysis Analysis A Synthesis & Purification of [³⁵S]this compound B Preparation of Sterile Dosing Solution A->B D Intravenous Injection of Radiolabeled Tracer B->D C Acclimatization of Rats (Vitamin D-deficient diet) C->D E Sample Collection at Defined Time Points (Blood, Tissues) D->E F Tissue Homogenization E->F G Extraction & Chromatographic Separation of Metabolites F->G H Liquid Scintillation Counting of ³⁵S G->H I Data Analysis (%ID/g, Pharmacokinetics) H->I

Caption: Experimental workflow for a biodistribution study of radiolabeled this compound.

Ethical Considerations

All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. The experimental protocol should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC). Efforts should be made to minimize animal suffering and to use the minimum number of animals necessary to obtain statistically significant results.

Conclusion

The use of radiolabeled this compound in tracer studies is a powerful tool for advancing our understanding of vitamin D metabolism. The protocols outlined in these application notes provide a framework for conducting rigorous and reproducible in vivo experiments. The data generated from such studies will be instrumental for researchers, scientists, and drug development professionals in elucidating the physiological significance of this water-soluble vitamin D metabolite.

References

Troubleshooting & Optimization

Technical Support Center: Cholecalciferol Sulfate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of cholecalciferol sulfate (B86663) and related metabolites. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why is quantifying cholecalciferol sulfate more challenging than other vitamin D metabolites?

A1: The primary challenge lies in its physicochemical properties. Unlike its non-sulfated precursor, this compound is significantly more water-soluble.[1][2] This impacts the efficiency of traditional liquid-liquid extraction (LLE) methods designed for lipophilic compounds.[3] Furthermore, like other vitamin D metabolites, it is tightly bound to plasma proteins, requiring robust extraction protocols to ensure its release before analysis.[3][4]

Q2: What is the most effective ionization technique for this compound in mass spectrometry?

A2: For sulfated forms of vitamin D, negative ion mode Electrospray Ionization (ESI) is superior.[5][6] Studies have shown that the ionization efficiency of underivatized sulfated vitamin D in negative mode ESI is higher than that of derivatized forms in positive mode ESI.[6][7] For many non-sulfated vitamin D metabolites, Atmospheric Pressure Chemical Ionization (APCI) is often preferred as it can reduce matrix effects and improve sensitivity.[3] However, care must be taken as APCI can sometimes cause in-source transformation of sulfated metabolites into their non-sulfated counterparts, leading to inaccurate results.[8]

Q3: Is derivatization necessary to improve sensitivity for this compound?

A3: No, it is generally not necessary or beneficial. While derivatization with reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) is a common strategy to enhance ionization efficiency for non-sulfated vitamin D compounds, it is less effective for their sulfated analogs.[7] Direct measurement of the underivatized sulfate conjugates in negative ion ESI mode provides superior sensitivity.[5][6]

Q4: How can I effectively separate this compound from its isomers?

A4: Isomeric separation is a critical challenge in vitamin D analysis.[3] For example, 3-epi-25(OH)D₃ and 25(OH)D₃ often co-elute with standard C18 columns.[3] Achieving separation requires high-resolution chromatography, which can be accomplished by:

  • Using specialized columns: Pentafluorophenyl (PFP) columns can offer different selectivity for separating various vitamin D compounds.[5]

  • Optimizing chromatographic conditions: Fine-tuning the mobile phase gradient and composition is crucial for resolving closely eluting isomers.[9]

Q5: Why is the use of stable isotope-labeled internal standards so critical?

A5: The use of isotopically labeled internal standards that co-elute with the analyte is essential to correct for analytical variability.[6][7] This is particularly important for mitigating matrix effects—the suppression or enhancement of the analyte signal by co-eluting compounds from the biological matrix (e.g., serum, milk).[1][7] These standards mimic the behavior of the analyte during extraction, chromatography, and ionization, thus enabling highly accurate and precise quantification.[7]

Troubleshooting Guides

Issue 1: Low or No Analyte Signal

Q: I am not detecting a signal for this compound. What are the possible causes and solutions?

A: This can stem from issues in sample preparation, chromatography, or mass spectrometer settings. Follow this logical troubleshooting workflow:

start Start: No Signal Detected prep Step 1: Verify Sample Preparation start->prep ms_settings Step 2: Check MS Settings prep->ms_settings If prep is correct cause1 Cause: Inefficient Extraction? - Sulfates are water-soluble. - LLE may be inefficient. prep->cause1 Check Protocol lc_conditions Step 3: Evaluate LC Conditions ms_settings->lc_conditions If settings are correct cause2 Cause: Incorrect Ionization Mode? - Sulfates ionize best in negative mode. ms_settings->cause2 Check Settings standard Step 4: Analyze a Pure Standard lc_conditions->standard If stability is confirmed cause3 Cause: Analyte Degradation? - Vitamin D is light and heat sensitive. lc_conditions->cause3 Check Stability cause4 Cause: Instrument/Standard Issue? standard->cause4 Final Check solution1 Solution: - Use Protein Precipitation (ACN/MeOH). - Follow with Solid Phase Extraction (SPE). - Ensure complete elution from SPE cartridge. cause1->solution1 solution2 Solution: - Set MS to ESI Negative Ion Mode. - Optimize source parameters (e.g., spray voltage, temperature). cause2->solution2 solution3 Solution: - Protect samples from light. - Avoid high temperatures during evaporation. - Check sample storage conditions. cause3->solution3 solution4 Solution: - Inject a fresh, known concentration standard. - If no signal, troubleshoot instrument. - If signal appears, issue is with sample prep/matrix. cause4->solution4

Caption: Troubleshooting workflow for low analyte signal.
Issue 2: High Variability in Results (Poor Precision)

Q: My replicate measurements are not consistent. What could be causing this high coefficient of variation (CV%)?

A: High variability often points to inconsistent sample preparation or significant matrix effects.

  • Inconsistent Extraction: Ensure precise and repeatable execution of each step. Automated sample preparation can improve reproducibility compared to manual protocols.[10]

  • Matrix Effects: The matrix can vary between samples, causing inconsistent ion suppression. The most effective solution is to use a stable isotope-labeled internal standard for every analyte you are quantifying.[6][7] If variability persists, further optimization of the sample cleanup (e.g., testing different SPE wash/elution steps) or chromatography to separate the analyte from interfering matrix components may be necessary.[7]

  • Analyte Stability: Inconsistent exposure to light or heat during processing can lead to variable degradation of cholecalciferol.[11] Maintain a controlled environment for all samples throughout the workflow.

Issue 3: Poor Recovery

Q: My analyte recovery is consistently low. How can I improve it?

A: Low recovery indicates that the analyte is being lost during sample preparation.

  • Review Protein Precipitation: Ensure the solvent (e.g., acetonitrile (B52724) or methanol) is added in the correct ratio and that vortexing is sufficient to fully disrupt protein binding.[3][9]

  • Optimize Solid-Phase Extraction (SPE):

    • Conditioning and Equilibration: Ensure the SPE cartridge is properly conditioned and equilibrated before loading the sample.

    • Wash Step: The wash solvent may be too strong, causing premature elution of the analyte. Test a weaker solvent.

    • Elution Step: The elution solvent may be too weak to fully recover the analyte. For C18 cartridges, elution with 100% methanol (B129727) is common.[1] It may be necessary to use multiple, successive additions of the elution solvent to ensure complete recovery.[1] Studies have shown that recovery can differ even between similar sulfated metabolites; for example, SPE recovery for 25OHD₃-S was found to be more efficient than for Vitamin D₃-S.[1]

  • Account for Water Solubility: Given the aqueous solubility of sulfated vitamin D, ensure you are collecting the correct fractions.[1][2] If using LLE, the analyte may partition into the aqueous layer, which is often discarded in methods optimized for non-sulfated vitamin D.

Quantitative Method Performance

The following tables summarize typical performance characteristics for LC-MS/MS methods designed for this compound quantification.

Table 1: Limits of Detection (LOD) and Quantification (LOQ)

AnalyteMatrixLODLOQCitation
Vitamin D₃-Sulfate (VitD₃-S)Solvent (60% MeOH)0.11 ng/mL0.23 ng/mL[1][2]
25-OH-Vitamin D₃-Sulfate (25OHD₃-S)Solvent (60% MeOH)0.056 ng/mL0.2 ng/mL[1][2]
D₂-S, D₃-S, 25(OH)D₂-S, 25(OH)D₃-SBreastmilk & Serum0.20 - 0.28 fmolNot Reported[6][7]

Table 2: Method Precision and Recovery

Analyte / MethodMatrixPrecision (CV%)Recovery (%)Citation
Vitamin D₃-Sulfate (VitD₃-S)BreastmilkIntra-assay: 9.3%, Inter-assay: 13.5%47 - 59% (SPE Step)[1]
25-OH-Vitamin D₃-Sulfate (25OHD₃-S)BreastmilkIntra-assay: ≤5%, Inter-assay: ≤7.2%66 - 77% (SPE Step)[1]
Four Sulfated Vitamin D compoundsBreastmilk & Serum2.8 - 10.2% (Repeatability)81.1 - 102%[5][6][7]

Experimental Protocols

Protocol: Quantification of Vitamin D₃-Sulfate and 25OHD₃-S in Human Milk

This protocol is a synthesized example based on established methodologies.[1][2]

cluster_prep Sample Preparation cluster_spe SPE Detail cluster_analysis Analysis start_prep 1. Aliquot 250 µL Milk add_is 2. Add Internal Standards (Stable Isotope-Labeled) start_prep->add_is precip 3. Protein Precipitation (Add Methanol) add_is->precip vortex_cent 4. Vortex & Centrifuge precip->vortex_cent spe 5. Solid Phase Extraction (C18) vortex_cent->spe dry 6. Evaporate to Dryness (Nitrogen Stream, <60°C) spe->dry load 5a. Load Supernatant wash 5b. Wash (2x 20% MeOH) load->wash elute 5c. Elute (2x 100% MeOH) wash->elute recon 7. Reconstitute (e.g., 125 µL 60% MeOH) dry->recon inject 8. Inject into LC-MS/MS recon->inject lc LC Separation - C18 Column - Methanol/Water Gradient inject->lc ms MS/MS Detection - ESI Negative Mode - Monitor MRM Transitions (e.g., VitD3-S: m/z 463 -> 97) lc->ms

Caption: General experimental workflow for this compound analysis.

Methodology Details:

  • Sample Preparation:

    • To a sample aliquot (e.g., 250 µL), add stable isotope-labeled internal standards.

    • Precipitate proteins by adding a sufficient volume of cold methanol.[1]

    • Vortex vigorously and centrifuge at high speed (e.g., 1500 x g) at 4°C to pellet proteins.[1]

    • Collect the supernatant for Solid Phase Extraction (SPE).

  • Solid Phase Extraction (C18):

    • Condition a C18 SPE cartridge (e.g., 500 mg) with methanol, then equilibrate with 20% methanol.[1]

    • Load the supernatant onto the cartridge.

    • Wash the cartridge twice with 1 mL of 20% methanol to remove polar interferences.[1]

    • Elute the analytes with two successive additions of 1 mL of 100% methanol.[1]

  • Final Preparation and Analysis:

    • Evaporate the combined elutions to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 45-60°C).[1]

    • Reconstitute the dried extract in a small volume (e.g., 125 µL) of the initial mobile phase (e.g., 60% methanol).[1]

    • Inject the sample into the LC-MS/MS system.

  • LC-MS/MS Conditions:

    • Chromatography: Use a C18 column with a gradient elution, typically involving water and methanol with a modifier like ammonium (B1175870) formate.[1][7]

    • Mass Spectrometry: Operate in ESI negative ion mode.[1] Monitor the specific Multiple Reaction Monitoring (MRM) transitions for each analyte and internal standard. For both Vitamin D₃-S (m/z 463) and 25OHD₃-S (m/z 479), a common transition is the loss of the sulfate group, resulting in a product ion of m/z 97.[1]

References

Technical Support Center: Improving Detection of Vitamin D Sulfate in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of vitamin D sulfate (B86663) using mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: Why is the detection of vitamin D sulfate challenging by mass spectrometry?

A1: The detection of vitamin D sulfate and other vitamin D metabolites by mass spectrometry presents several analytical challenges.[1][2][3] These include:

  • Low Ionization Efficiency: Vitamin D compounds, including their sulfated forms, often exhibit poor ionization efficiency, leading to low sensitivity.[1][2][4]

  • Matrix Effects: Biological samples are complex matrices that can cause ion suppression or enhancement, negatively impacting the accuracy and sensitivity of the assay.[4]

  • Isobaric and Isomeric Interferences: Vitamin D metabolites often have isomers (e.g., 3-epi-25(OH)D₃) and isobars that are indistinguishable by mass spectrometry alone and require effective chromatographic separation.[1][5]

  • Low Physiological Concentrations: Many vitamin D metabolites are present at very low concentrations in biological fluids, requiring highly sensitive analytical methods.[2]

Q2: Which ionization mode is better for analyzing underivatized vitamin D sulfate, positive or negative?

A2: For underivatized vitamin D sulfate, negative ion mode electrospray ionization (ESI) is generally superior to positive ion mode.[4][6] The sulfate group is readily deprotonated, leading to the formation of a negatively charged ion and significantly better signal intensity compared to the positive ion mode.[4] One study found that the ESI response for 25(OH)D3-S in positive ion mode was approximately 90% less than that in negative ion mode.[4]

Q3: Is derivatization necessary for the analysis of vitamin D sulfate?

A3: While derivatization with reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) is a common strategy to improve the ionization efficiency of non-sulfated vitamin D metabolites in positive ion mode, it may not be necessary for vitamin D sulfate.[1][2] Comparative evaluations have shown that the ionization efficiency of underivatized vitamin D sulfates in negative ion mode ESI is superior to their PTAD-derivatized forms in positive ion mode ESI.[6][7]

Q4: How can I minimize matrix effects in my analysis?

A4: Minimizing matrix effects is crucial for accurate quantification. Several strategies can be employed:

  • Effective Sample Preparation: Utilize protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the sample and remove interfering substances.[1][3][8]

  • Optimized Chromatography: Develop a robust chromatographic method to separate the analyte of interest from co-eluting matrix components.[4][6]

  • Use of Internal Standards: Incorporate isotopically labeled internal standards for each analyte to compensate for matrix-induced ion suppression or enhancement.[4][6]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Signal for Vitamin D Sulfate 1. Incorrect ionization mode selected. 2. Inefficient sample extraction. 3. Poor ionization efficiency. 4. Suboptimal mass spectrometry source parameters.1. Ensure the mass spectrometer is operating in negative ion mode for underivatized vitamin D sulfate.[4][6] 2. Optimize the protein precipitation and SPE/LLE protocol. Ensure the extraction solvent is appropriate for the more aqueous-soluble nature of vitamin D sulfate.[9][10] 3. If using positive ion mode, consider derivatization, but be aware that negative mode is often better for the underivatized form.[4][6] 4. Optimize source parameters such as gas flow, sheath gas flow, and temperatures to achieve the highest possible sensitivity.[4]
Poor Peak Shape or Tailing 1. Incompatible mobile phase. 2. Column degradation. 3. Sample overload.1. Ensure the pH and organic composition of the mobile phase are optimized for your column and analyte. 2. Replace the analytical column and guard column. 3. Reduce the injection volume or dilute the sample.
High Background Noise 1. Contaminated mobile phase or LC system. 2. Matrix interferences. 3. In-source decay of other compounds.1. Use high-purity solvents and flush the LC system thoroughly. 2. Improve the sample cleanup procedure to remove more matrix components.[1] 3. Optimize chromatographic separation to resolve the analyte from interfering compounds.[11]
Inconsistent Results/Poor Reproducibility 1. Inconsistent sample preparation. 2. Variable matrix effects. 3. Instrument instability.1. Automate the sample preparation process if possible to improve consistency.[12][13] 2. Use isotopically labeled internal standards for every analyte to correct for variability.[4][6] 3. Perform regular instrument calibration and quality control checks.
Co-elution with Isomers/Isobars 1. Insufficient chromatographic resolution.1. Optimize the analytical column, mobile phase composition, and gradient to achieve baseline separation of critical pairs like 25-hydroxyvitamin D3 and its epimer.[1][5] 2. Consider using a different column chemistry, such as a pentafluorophenyl (PFP) phase.[7]

Experimental Protocols

Protocol 1: Sample Preparation for Vitamin D Sulfate Analysis from Serum

This protocol is a generalized procedure based on common techniques described in the literature.[4][9]

  • Protein Precipitation:

    • To 200 µL of serum, add 20 µL of an internal standard solution containing isotopically labeled analogues of the target vitamin D sulfates.

    • Add 600 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Solid-Phase Extraction (SPE):

    • Transfer the supernatant from the protein precipitation step to a clean tube.

    • Condition an Oasis PRiME HLB µElution plate or similar reversed-phase SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 40% methanol in water to remove polar interferences.

    • Elute the vitamin D sulfates with 1 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Quantitative Data Tables

Table 1: Optimized Mass Spectrometry Parameters for Sulfated Vitamin D Compounds

Data synthesized from Gomes et al., 2016.[4]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Fragmentor (V)Collision Energy (eV)
Vitamin D2-Sulfate (D2-S)475.2395.216016
Vitamin D3-Sulfate (D3-S)463.2365.216020
25-Hydroxyvitamin D2-Sulfate (25(OH)D2-S)491.297.015028
25-Hydroxyvitamin D3-Sulfate (25(OH)D3-S)479.297.015028
Table 2: Example LC-MS/MS System Parameters

These are example parameters and should be optimized for your specific instrument and application.

ParameterValue
LC System
ColumnC18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BMethanol with 0.1% Formic Acid
Flow Rate0.3 mL/min
Injection Volume10 µL
Column Temperature40°C
MS System
Ionization ModeNegative ESI
Capillary Voltage3.0 kV
Gas Temperature300°C
Gas Flow8 L/min
Sheath Gas Temperature250°C
Sheath Gas Flow11 L/min

Visualizations

experimental_workflow Experimental Workflow for Vitamin D Sulfate Analysis serum Serum Sample add_is Add Isotopically Labeled Internal Standards serum->add_is protein_precip Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge spe Solid-Phase Extraction (SPE) centrifuge->spe evap Evaporation spe->evap reconstitute Reconstitution evap->reconstitute lc_separation LC Separation (Reversed-Phase) reconstitute->lc_separation ms_detection MS/MS Detection (Negative ESI Mode) lc_separation->ms_detection data_processing Data Processing and Quantification ms_detection->data_processing

Caption: Workflow for Vitamin D Sulfate Analysis.

troubleshooting_logic Troubleshooting Logic for Low Signal start Low or No Signal Detected? check_ion_mode Is it in Negative Ion Mode? start->check_ion_mode check_sample_prep Is Sample Prep Optimized? check_ion_mode->check_sample_prep Yes solution_ion_mode Switch to Negative ESI Mode check_ion_mode->solution_ion_mode No check_ms_params Are MS Parameters Optimized? check_sample_prep->check_ms_params Yes solution_sample_prep Optimize Extraction/Cleanup check_sample_prep->solution_sample_prep No solution_ms_params Optimize Source Parameters check_ms_params->solution_ms_params No end_good Problem Resolved check_ms_params->end_good Yes solution_ion_mode->end_good solution_sample_prep->end_good solution_ms_params->end_good

Caption: Troubleshooting Logic for Low Signal.

References

Technical Support Center: Cholecalciferol Sulfate In Vitro Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cholecalciferol sulfate (B86663) in in vitro experiments. Due to the limited availability of direct stability data for cholecalciferol sulfate, this guide leverages the extensive research on its parent compound, cholecalciferol (Vitamin D3), as a close proxy. The stability issues encountered with cholecalciferol are likely to be highly relevant to its sulfated form, particularly concerning degradation pathways not directly involving the sulfate group.

Troubleshooting Guide

This guide addresses common problems encountered during the handling and use of this compound in in vitro settings.

Problem / Observation Potential Cause Recommended Solution
Low or inconsistent readings in analytical assays (e.g., HPLC). Degradation during storage. Cholecalciferol and its derivatives are sensitive to temperature, light, and oxygen.[1][2]- Storage: Store stock solutions at -20°C or below in amber vials to protect from light.[2] - Oxygen: Purge the headspace of the vial with an inert gas (e.g., argon or nitrogen) before sealing. - Solvent: Prepare stock solutions in a suitable organic solvent like methanol (B129727) or ethanol (B145695) where it is more stable.[1]
Loss of compound activity in cell culture medium over time. pH-mediated degradation. Cholecalciferol shows a steep drop in stability in acidic conditions, particularly at a pH below 5.[1]- pH Monitoring: Ensure the pH of your culture medium is maintained above 5. Most standard cell culture media (pH 7.2-7.4) should be suitable. - Buffering: Use a robust buffering system (e.g., HEPES) if your experimental conditions tend to cause pH shifts.
Oxidation in culture medium. The presence of metal ions (like Fe²⁺ and Cu²⁺) in media can catalyze oxidation.[1][3]- Chelating Agents: Consider adding a chelating agent like EDTA to the medium to sequester metal ions.[1] - Antioxidants: Supplementing the medium with antioxidants such as ascorbic acid or citric acid can help prevent oxidative degradation.[1][3]
Photodegradation from ambient light. Exposure to light, especially UV wavelengths, can rapidly degrade the compound.[2]- Light Protection: Conduct experiments in a dark room or under amber/red light. Keep culture plates and solution containers wrapped in foil or in light-blocking boxes.
Precipitate forms when adding stock solution to aqueous buffer or medium. Poor aqueous solubility. Cholecalciferol is a fat-soluble vitamin with low water solubility.[4] The sulfate group increases solubility, but it can still be limited.- Solvent Choice: Ensure the final concentration of the organic solvent from the stock solution is low enough to be tolerated by your cells and does not cause precipitation. - Surfactants: For non-cell-based assays, a mild surfactant can be used to improve solubility.[4]
Variable results between experimental replicates. Inconsistent handling and preparation. Small variations in exposure to light, temperature, or air can lead to different degradation rates.- Standardize Workflow: Prepare fresh dilutions for each experiment from a frozen stock. Ensure all replicates are handled identically and protected from light. - Use of Stabilizers: Consistently use antioxidants or chelators in your experimental medium if required.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?

A1: Based on studies of cholecalciferol, the main destabilizing factors are acidic pH, exposure to light (photodegradation), presence of oxygen and metal ions (oxidation), and elevated temperatures.[1][3] Metal ions and acidic conditions are particularly detrimental in aqueous media.[1]

Q2: At what pH is this compound most stable?

A2: Cholecalciferol is most stable at a pH above 5.[1] A sharp decrease in stability is observed between pH 4 and 5.[1] Therefore, maintaining a neutral to slightly alkaline pH is recommended for your in vitro experiments.

Q3: How should I store my this compound stock solutions?

A3: Stock solutions should be prepared in an appropriate organic solvent like methanol or ethanol and stored at low temperatures (-20°C or -80°C).[1] To prevent photodegradation and oxidation, use amber glass vials and purge the headspace with an inert gas like nitrogen or argon before sealing.[2]

Q4: Can I add anything to my cell culture medium to improve the stability of this compound?

A4: Yes, you can add stabilizers. Ethylenediaminetetraacetic acid (EDTA) has shown a significant stabilizing effect by chelating metal ions that catalyze oxidation.[1][3] Antioxidants like ascorbic acid and citric acid can also be effective.[1] However, you must first verify the compatibility and potential effects of these additives on your specific cell line and experimental endpoints.

Q5: My experiment requires prolonged incubation (24-48 hours). How can I minimize degradation?

A5: For long-term incubations, it is crucial to control the environmental factors. Protect the experiment from light by using foil or placing it in a dark incubator.[2] Ensure the pH of the medium remains stable. If significant degradation is still a concern, consider replenishing the medium with freshly diluted this compound at intermediate time points, though this may complicate the experimental design.[5]

Q6: What is the primary degradation pathway for this compound?

A6: The primary non-enzymatic degradation pathway is likely initiated by the hydrolysis of the sulfate group, especially under acidic conditions, to yield cholecalciferol. Following this, cholecalciferol can undergo isomerization and oxidation. Under acidic conditions, it can isomerize to isotachysterol.[6][7] Heat can cause a reversible isomerization to pre-vitamin D3, while light exposure leads to the formation of various photoproducts.[7]

Quantitative Stability Data (for Cholecalciferol)

Disclaimer: The following data is for cholecalciferol (Vitamin D3) and is intended to serve as a guideline for this compound. Degradation rates may differ for the sulfated form.

Table 1: Effect of pH on Cholecalciferol Degradation Rate [1]

pH (at 25°C)First-Order Rate Constant (k) x 10⁻⁵ s⁻¹Stability
1.010.5Very Unstable
2.09.8Very Unstable
3.08.5Unstable
4.06.2Unstable
5.01.5Stable
6.01.3Stable
7.01.2Stable
8.01.1Stable

Table 2: Effect of Temperature on Cholecalciferol Degradation Rate in Aqueous Solution [1]

TemperatureFirst-Order Rate Constant (k) x 10⁻⁶ s⁻¹
4°C0.8
25°C3.5
40°C9.1

Experimental Protocols

Protocol: General Stability Assessment of this compound in Aqueous Buffer

This protocol outlines a method to determine the stability of this compound under specific pH and temperature conditions.

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve this compound in HPLC-grade methanol to prepare a concentrated stock solution (e.g., 1 mg/mL).

    • Store the stock solution in an amber vial at -20°C.

  • Preparation of Test Solutions:

    • Prepare aqueous buffers at the desired pH values (e.g., pH 4.0, 7.4, and 9.0).

    • Dilute the stock solution with the respective buffers to a final concentration suitable for HPLC analysis (e.g., 20 µg/mL).[1] Ensure the final methanol concentration is low (e.g., <5%) to minimize its effect on stability.

    • Prepare triplicate samples for each condition.

  • Incubation:

    • Wrap the vials in aluminum foil to protect them from light.

    • Place the vials in a temperature-controlled incubator or water bath set to the desired temperature (e.g., 25°C or 37°C).

  • Sampling and Analysis:

    • At designated time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each sample.

    • Immediately analyze the samples using a validated stability-indicating HPLC-UV method.

    • HPLC Conditions (Example): [1][8]

      • Column: C18 reversed-phase column (e.g., Gemini C18, 100 x 3.0 mm, 3 µm).[1]

      • Mobile Phase: Acetonitrile:Water (e.g., 99:1 v/v).[1][8]

      • Flow Rate: 1.0 mL/min.[1]

      • Detection: UV at 265 nm.[1]

      • Column Temperature: 40°C.[1][4]

  • Data Analysis:

    • Quantify the peak area of this compound at each time point.

    • Calculate the percentage of the compound remaining relative to the T=0 sample.

    • Plot the percentage remaining versus time to determine the degradation kinetics.

Visualizations

Logical and Signaling Pathways

cluster_degradation Proposed Degradation Pathway of this compound CS This compound C Cholecalciferol (Vitamin D3) CS->C Hydrolysis (e.g., Low pH) PreD3 Pre-Vitamin D3 C->PreD3 Heat Iso Isotachysterol C->Iso Acid Photo Photodegradation Products C->Photo Light (UV) Oxid Oxidation Products C->Oxid Oxygen, Metal Ions cluster_workflow Experimental Workflow for Stability Testing Prep Prepare Stock Solution (in Organic Solvent) Dilute Dilute in Aqueous Buffer (Test Conditions: pH, Temp) Prep->Dilute Incubate Incubate Samples (Protected from Light) Dilute->Incubate Sample Withdraw Aliquots at Time Points (T=0, 1, 2...) Incubate->Sample Analyze Analyze via Stability-Indicating HPLC Sample->Analyze Data Calculate % Remaining & Determine Kinetics Analyze->Data cluster_troubleshooting Troubleshooting Logic for Unexpected Degradation Start Unexpected Degradation Observed CheckStorage Check Stock Solution Storage Conditions (Temp, Light, Air) Start->CheckStorage CheckpH Check Medium/Buffer pH CheckStorage->CheckpH Correct Remake Remake Stock Solution CheckStorage->Remake Incorrect CheckLight Review Light Protection During Experiment CheckpH->CheckLight Correct AdjustpH Adjust/Buffer pH to > 5.0 CheckpH->AdjustpH Incorrect CheckMedia Assess Medium for Oxidants (e.g., Metal Ions) CheckLight->CheckMedia Adequate ImproveLight Improve Light Blocking CheckLight->ImproveLight Inadequate AddStab Add Chelators (EDTA) or Antioxidants CheckMedia->AddStab Suspected End Problem Resolved Remake->End AdjustpH->End ImproveLight->End AddStab->End

References

Technical Support Center: Optimizing HPLC Separation of Vitamin D Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC separation of vitamin D metabolites, including their sulfated forms.

Troubleshooting Guides

Issue: Poor Peak Resolution and Broadening

Question: My chromatogram shows broad peaks, and I can't resolve key metabolites like 25-hydroxyvitamin D3 and its epimers. What should I do?

Answer:

Peak broadening can be caused by several factors, from the HPLC system to the column and method parameters.[1][2][3][4] Here is a step-by-step guide to troubleshoot this issue:

  • Check System Dead Volume: Excessive dead volume in tubing and connections between the injector, column, and detector can cause peaks to broaden.[2] Ensure all fittings are secure and use tubing with the smallest appropriate internal diameter.

  • Evaluate the Guard Column: If you are using a guard column, it may be contaminated or deteriorated.[2][5] Try removing the guard column to see if the peak shape improves. If it does, replace the guard column.

  • Assess the Analytical Column:

    • Column Contamination: Contaminants from the sample matrix can accumulate at the head of the column, leading to distorted peaks.[5] Try flushing the column with a strong solvent, or if necessary, back-flushing according to the manufacturer's instructions.[1]

    • Column Aging: Over time, the packed bed of the column can deteriorate, creating voids that lead to peak splitting and broadening.[2][3] If the column is old or has been used extensively, it may need to be replaced.

  • Optimize Method Parameters:

    • Flow Rate: A flow rate that is too low can lead to peak broadening. Each column has an optimal flow rate based on its dimensions.[1]

    • Injection Volume and Solvent: Injecting too large a sample volume can overload the column.[2][3] Additionally, if the sample solvent is much stronger than the mobile phase, it can cause peak distortion. Try reducing the injection volume or dissolving the sample in a solvent that is weaker or matches the initial mobile phase composition.[4]

  • Mobile Phase Composition: Ensure the mobile phase is properly prepared and degassed. For resolving critical pairs like epimers, the choice of organic modifier in the mobile phase is crucial. Methanol (B129727) has been shown to provide good signal intensity for vitamin D metabolites.[6]

Issue: Shifting Retention Times

Question: I am observing a drift in the retention times of my vitamin D metabolites from run to run. What is causing this instability?

Answer:

Inconsistent retention times can compromise the reliability of your analysis. The most common causes are related to the mobile phase, the pump, or the column.

  • Mobile Phase Preparation:

    • Inconsistent Composition: If you are manually mixing your mobile phase, slight variations in the proportions of the solvents can lead to shifts in retention time. This is especially true for isocratic methods with multi-component mobile phases.[7] Consider using a premixed mobile phase or an HPLC system with a reliable gradient proportioning valve.

    • Degassing: Insufficiently degassed mobile phase can lead to the formation of air bubbles in the pump, causing pressure fluctuations and unstable retention times.

  • HPLC Pump Performance:

    • Leaks: Check for any leaks in the pump heads, seals, and fittings. A small leak can cause pressure drops and affect the flow rate consistency.

    • Gradient Proportioning Valve: If running a gradient, a malfunctioning proportioning valve can lead to an incorrect mobile phase composition being delivered to the column, causing retention time shifts.[7]

  • Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration time is a common cause of retention time drift, especially in gradient methods.

  • Column Temperature: The column temperature should be controlled using a column oven. Fluctuations in ambient temperature can affect the viscosity of the mobile phase and the separation process, leading to changes in retention times.

Issue: Low Sensitivity for Sulfated Metabolites

Question: I am having difficulty detecting vitamin D sulfates, or the signal is very low. How can I improve their detection?

Answer:

Vitamin D sulfates are more polar than their non-sulfated counterparts and can be challenging to retain and detect.

  • Mass Spectrometry (MS) Detection:

    • Ionization Source: Electrospray ionization (ESI) is commonly used, but atmospheric pressure chemical ionization (APCI) can offer better sensitivity and less matrix interference for some vitamin D metabolites.[8]

    • MS Parameters: Optimize MS parameters such as fragmentor voltage and collision energy for each specific sulfated metabolite to achieve the highest sensitivity.[9]

    • Derivatization: While not always necessary with modern sensitive mass spectrometers, derivatization can improve ionization efficiency.[6]

  • Chromatographic Conditions:

    • Column Choice: A standard C18 column may not provide sufficient retention for the more polar sulfated metabolites. Consider a column with a different selectivity, such as a pentafluorophenyl (PFP) column.[10]

    • Mobile Phase: Ensure the mobile phase composition is suitable for retaining these polar compounds. A shallower gradient or a weaker initial organic phase may be necessary.

  • Sample Preparation:

    • Extraction Efficiency: The extraction method must be efficient for these water-soluble forms. A combination of liquid-liquid extraction (LLE) followed by solid-phase extraction (SPE) can be effective.[11][12]

    • Matrix Effects: Co-eluting matrix components can suppress the ionization of sulfated metabolites. Implement a thorough sample cleanup procedure to remove interfering substances like phospholipids.[13]

Frequently Asked Questions (FAQs)

Question: What is the recommended sample preparation procedure for analyzing vitamin D metabolites in serum or plasma?

Answer:

A robust sample preparation protocol is critical for removing interferences and ensuring accurate quantification. A common and effective approach involves protein precipitation followed by solid-phase extraction (SPE).[12][14]

  • Protein Precipitation: This initial step removes the bulk of proteins from the sample. Acetonitrile (B52724) is a common precipitation solvent.[13]

  • Solid-Phase Extraction (SPE): After protein precipitation, SPE is used to further clean up the sample and concentrate the analytes. A C18 cartridge is often used for this purpose.[14] The sample is loaded onto the conditioned cartridge, washed to remove polar interferences, and then the vitamin D metabolites are eluted with an organic solvent like methanol.[14]

Question: Which type of HPLC column is best for separating a wide range of vitamin D metabolites, including sulfates?

Answer:

The choice of column depends on the specific metabolites being targeted.

  • C18 Columns: A high-quality C18 column is the most common choice and provides good separation for many of the major vitamin D metabolites.[15]

  • PFP (Pentafluorophenyl) Columns: These columns offer different selectivity compared to C18 and can be particularly useful for resolving structurally similar compounds like epimers.[10]

  • UHPLC Columns: Using columns with smaller particle sizes (sub-2 µm), as in Ultra-High-Performance Liquid Chromatography (UHPLC), can significantly improve resolution and reduce run times.[16][17]

Question: How can I optimize the mobile phase for better separation?

Answer:

Mobile phase optimization is key to achieving good resolution.

  • Organic Solvents: Methanol and acetonitrile are the most common organic modifiers. Methanol can sometimes provide better signal intensity in MS detection for vitamin D metabolites.[6]

  • Additives: A small amount of formic acid (e.g., 0.1%) is often added to the mobile phase to improve peak shape and ionization efficiency in MS.[6]

  • Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is typically necessary to elute both the more polar sulfated metabolites and the less polar non-sulfated forms within a reasonable time frame.

Question: Should I use UV or Mass Spectrometry (MS) for detection?

Answer:

While UV detection can be used, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for the analysis of vitamin D metabolites.[8][18][19]

  • UV Detection: Can be used for higher concentration metabolites like vitamin D3 in pharmaceutical formulations.[10] However, it lacks the sensitivity and specificity required for low-concentration metabolites in biological samples.

  • Mass Spectrometry (MS) Detection: LC-MS/MS provides high sensitivity and specificity, allowing for the accurate quantification of low-abundance metabolites and the ability to distinguish between isobaric compounds (compounds with the same mass).[9][20]

Data Presentation

Table 1: Typical HPLC-MS/MS Parameters for Vitamin D Metabolites
MetabolitePrecursor Ion (m/z)Product Ion (m/z)
25(OH)D3401.3383.3
25(OH)D2413.3395.3
1,25(OH)2D3417.3399.3
24,25(OH)2D3417.3381.3
Vitamin D3-Sulfate463.2365.2
25(OH)D3-Sulfate479.2381.2

Note: These values can vary slightly depending on the instrument and ionization conditions.

Table 2: Example Mobile Phase Gradient Program
Time (min)Flow Rate (mL/min)% Mobile Phase A (Water + 0.1% Formic Acid)% Mobile Phase B (Methanol)
0.00.44060
1.00.44060
7.00.42872
8.00.40100
10.00.40100
10.10.44060
12.00.44060

This is an example gradient and should be optimized for your specific column and analytes.[6]

Experimental Protocols

Protocol: Analysis of Vitamin D Metabolites in Human Serum by LC-MS/MS

This protocol outlines a general procedure for the extraction and analysis of vitamin D metabolites.

1. Sample Preparation (Protein Precipitation and SPE)

  • To 100 µL of serum sample, add an internal standard solution.

  • Add 300 µL of cold acetonitrile containing 1% formic acid to precipitate the proteins.

  • Vortex the mixture thoroughly and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Condition an SPE cartridge (e.g., C18, 50 mg) with methanol followed by water.[14]

  • Load the supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with a water/methanol mixture (e.g., 70:30) to remove polar interferences.[14]

  • Elute the vitamin D metabolites with methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the dried residue in the initial mobile phase for injection into the HPLC system.[14]

2. HPLC-MS/MS Analysis

  • HPLC System: A UHPLC system is recommended for optimal performance.

  • Column: A C18 column (e.g., 2.1 x 100 mm, 1.7 µm) is a suitable starting point.[6]

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Methanol

  • Gradient: Use a gradient program similar to the one described in Table 2, optimized for your specific separation.

  • Flow Rate: A typical flow rate for a 2.1 mm ID column is around 0.4 mL/min.

  • Column Temperature: Maintain a constant temperature, for example, 40 °C.[6]

  • Injection Volume: 10 µL.[6]

  • Mass Spectrometer: A triple quadrupole mass spectrometer is typically used.

  • Ionization Mode: ESI or APCI in positive ion mode.

  • Detection: Use Multiple Reaction Monitoring (MRM) mode with optimized transitions for each analyte and internal standard (see Table 1 for examples).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing serum Serum Sample + Internal Standard ppt Protein Precipitation (Acetonitrile) serum->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant load Load onto SPE Cartridge supernatant->load wash Wash (Remove Interferences) load->wash elute Elute Metabolites (Methanol) wash->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into HPLC reconstitute->inject separate Chromatographic Separation inject->separate detect MS/MS Detection (MRM) separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify

Caption: Experimental workflow for vitamin D metabolite analysis.

vitamin_d_metabolism cluster_skin Skin (UVB Light) cluster_liver Liver cluster_kidney Kidney cluster_inactivation Inactivation Pathway dehydrocholesterol 7-dehydrocholesterol vitD3_skin Vitamin D3 dehydrocholesterol->vitD3_skin vitD_source Vitamin D (from Skin or Diet) vitD3_skin->vitD_source hydrox_25 25-hydroxylase (CYP2R1) ohd 25(OH)D (Calcidiol) Major Circulating Form vitD_source->ohd 25-hydroxylation hydrox_1a 1α-hydroxylase (CYP27B1) ohd->hydrox_1a oh2d 1,25(OH)2D (Calcitriol) Biologically Active Form ohd->oh2d 1α-hydroxylation hydrox_24 24-hydroxylase (CYP24A1) ohd->hydrox_24 24-hydroxylation oh2d->hydrox_24 24-hydroxylation inactive Inactive Metabolites hydrox_24->inactive

Caption: Simplified pathway of vitamin D metabolism.[21][22][23][24]

References

Technical Support Center: Vitamin D Analysis by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the LC-MS/MS analysis of vitamin D and its metabolites.

Troubleshooting Guides

This section is organized in a question-and-answer format to directly address specific experimental problems.

I. Sample Preparation Issues

Question: Why am I seeing low recovery of my vitamin D metabolites after sample preparation?

Answer: Low recovery is often linked to the sample extraction and preparation steps. Vitamin D metabolites are lipophilic and tightly bound to the Vitamin D Binding Protein (VDBP) in serum or plasma. Inefficient release from VDBP or suboptimal extraction can lead to significant analyte loss.

Possible Causes & Solutions:

  • Incomplete Protein Precipitation: The protein precipitation step is critical for releasing metabolites from VDBP. Ensure thorough mixing and vortexing after adding the precipitation solvent (e.g., acetonitrile (B52724), methanol (B129727), or acetone).[1][2] Using zinc sulfate (B86663) along with a solvent can also enhance protein removal.

  • Suboptimal Extraction Method: While protein precipitation is common, it may not effectively remove all matrix components like phospholipids, which can cause ion suppression.[3] Consider alternative or additional cleanup steps:

    • Liquid-Liquid Extraction (LLE): LLE is effective at removing ionised compounds and phospholipids.[3][4]

    • Supported Liquid-Liquid Extraction (SLE): SLE is a faster alternative to traditional LLE and is efficient at reducing matrix effects.[3]

    • Solid-Phase Extraction (SPE): SPE can provide a cleaner extract compared to protein precipitation alone, reducing ion suppression.[5]

  • Analyte Co-precipitation: During protein precipitation, analytes can get trapped in the protein pellet. Ensure proper vortexing and centrifugation conditions to maximize recovery in the supernatant.[1]

  • Sample Adsorption: Vitamin D is hydrophobic and can adsorb to plasticware. Use low-adsorption microplates and pipette tips, and consider using amber vials to prevent photodegradation.[4]

II. Chromatography (LC) Problems

Question: Why can't I separate 25-hydroxyvitamin D3 (25OHD3) from its C3-epimer?

Answer: The C3-epimer of 25OHD3 (3-epi-25OHD3) is an isobaric and isomeric interferent, meaning it has the same mass and similar structure, making it indistinguishable by the mass spectrometer alone.[6][7] Co-elution of these compounds will lead to inaccurate quantification of 25OHD3.

Solutions:

  • High-Resolution Chromatography: Standard C18 columns often fail to separate these epimers.[6] Achieving separation requires specialized chromatographic strategies.

  • Column Selection: Consider using columns with different selectivities, such as a pentafluorophenyl (F5) phase, which can resolve the epimers. Chiral columns or coupling two different columns in tandem (e.g., a high-resolution C18 with a chiral column) have also proven effective.[8][9]

  • Mobile Phase Optimization: Adjusting the mobile phase composition is key. The use of methanol as the organic mobile phase, often with additives like formic acid or ammonium (B1175870) acetate (B1210297), is typical for reversed-phase separation of vitamin D metabolites.[6] Fine-tuning the gradient elution can improve the resolution between critical pairs.[1]

Question: My chromatographic peaks are tailing, fronting, or splitting. What is the cause?

Answer: Poor peak shape can be caused by a variety of chemical or physical issues within the LC system. If all peaks in the chromatogram are affected, the issue is likely physical (e.g., a bad column connection). If only one or a few peaks are misshapen, the cause is more likely chemical in nature.[10]

Troubleshooting Peak Shape Issues:

Peak ProblemPossible Physical CausesPossible Chemical CausesRecommended Actions
Tailing Extra-column volume (bad fittings, long tubing); Column contamination/void; Partially plugged frit.[10][11]Secondary interactions between analyte and stationary phase; Column overload (injecting too much sample).[11][12]Check all connections; Reduce injection volume/concentration; Use a guard column; Flush the column with a strong solvent or replace it.[12]
Fronting Column void or collapse.[11]Column overload; Sample solvent is much stronger than the mobile phase.[10][11][12]Reduce sample concentration; Ensure the sample solvent is weaker than or matches the initial mobile phase.[12]
Splitting Partially plugged column frit; Column contamination or void.[11]Sample not fully dissolved in injection solvent; Co-elution of two different analytes.[10][12]Filter samples; Ensure complete sample dissolution (vortex/sonicate); If only one peak is split, optimize chromatography to resolve potential co-eluting compounds.[10][12]
III. Mass Spectrometry (MS) Issues

Question: I have low signal intensity and poor sensitivity. How can I improve it?

Answer: Low sensitivity in vitamin D analysis is a common challenge due to the low physiological concentrations of some metabolites (especially 1,25(OH)2D) and their poor ionization efficiency.[4][5] This is often compounded by ion suppression from the sample matrix.

Solutions:

  • Optimize the Ion Source:

    • ESI vs. APCI: While Electrospray Ionization (ESI) is widely used, Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to matrix effects and can provide 2-5 times better sensitivity for certain vitamin D metabolites.[6][13] If your instrument is equipped with an APCI source, it is highly recommended to evaluate it.[6][13]

    • Source Parameters: Fine-tune ion source parameters such as gas flows, temperatures, and voltages to maximize the signal for your specific analytes.[14]

  • Combat Ion Suppression (Matrix Effects):

    • Improve Sample Cleanup: As discussed, using more rigorous sample preparation techniques like LLE, SLE, or SPE is critical to remove interfering matrix components like phospholipids.[3][5]

    • Chromatographic Separation: Ensure that your target analytes are chromatographically separated from regions where most matrix components elute.[1]

    • Dilute the Sample: A simple strategy to reduce the concentration of interfering compounds is to dilute the final extract, though this may compromise the limits of detection.[15]

  • Use Derivatization:

    • To significantly boost ionization efficiency, consider derivatizing the vitamin D metabolites. Reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) react with the cis-diene structure of vitamin D, dramatically increasing the signal intensity.[4][5] This is particularly useful for low-abundance metabolites like 1,25(OH)2D.[5]

Frequently Asked Questions (FAQs)

Q1: What is the "gold standard" method for Vitamin D analysis? A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard or reference method for measuring vitamin D metabolites.[4][6] It offers superior selectivity and accuracy compared to immunoassays, which can suffer from cross-reactivity with other metabolites and interferences from binding proteins.[3][6]

Q2: Why is it important to measure both 25OHD2 and 25OHD3? A2: Vitamin D exists in two main forms: D3 (cholecalciferol), which is synthesized in the skin upon sun exposure, and D2 (ergocalciferol), which is derived from plant sources and dietary supplements. Both are metabolized to their respective 25-hydroxy forms (25OHD3 and 25OHD2). A comprehensive assessment of a person's vitamin D status requires the accurate measurement of both forms, as immunoassays may not be able to distinguish between them effectively.

Q3: What are typical MRM transitions for 25OHD3 and 25OHD2? A3: The selection of precursor and product ions for Multiple Reaction Monitoring (MRM) is crucial for selectivity. While specific transitions should be optimized on your instrument, common adducts and fragments are well-documented.

Example MRM Transitions (Positive Ion Mode)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Notes
25-hydroxyvitamin D3401.3383.3Corresponds to the loss of a water molecule.
25-hydroxyvitamin D3401.3159.1A common fragment used for confirmation.
25-hydroxyvitamin D2413.3395.3Corresponds to the loss of a water molecule.
25-hydroxyvitamin D2413.3159.1A common fragment used for confirmation.

Q4: How do I choose an appropriate internal standard? A4: The ideal internal standard is a stable, isotopically labeled version of the analyte (e.g., deuterated 25OHD3, such as 25OHD3-d6).[4] It will have nearly identical chemical properties, extraction recovery, and chromatographic behavior to the native analyte but is differentiated by its mass in the mass spectrometer. This allows it to compensate for variability in sample preparation and for matrix effects.

Q5: What are common mobile phases used for Vitamin D analysis? A5: For reversed-phase chromatography, the mobile phase typically consists of an aqueous component (Solvent A) and an organic component (Solvent B).

  • Solvent A: Water, often with an additive like 0.1% formic acid to aid in protonation.[1]

  • Solvent B: Methanol is commonly used.[1][6] Acetonitrile can also be used. Additives like formic acid or ammonium acetate (2-5 mM) are often included to improve peak shape and ionization.[6] The choice of mobile phase can significantly impact sensitivity.[16]

Experimental Protocols

Protocol: Protein Precipitation for Serum Samples

This protocol provides a general methodology for the extraction of vitamin D metabolites from serum using protein precipitation.

  • Sample Aliquoting: Pipette 100 µL of serum sample, calibrator, or quality control into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., 100 ng/mL deuterated 25OHD3 in methanol) to each tube. Vortex briefly.

  • Protein Precipitation: Add 300 µL of cold acetonitrile containing 1% formic acid.

  • Vortexing: Vortex each tube vigorously for at least 1 minute to ensure complete protein precipitation and release of analytes.

  • Incubation (Optional): Allow samples to sit for 5-10 minutes at 4°C to enhance precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a well in a 96-well plate, being careful not to disturb the protein pellet.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water). Vortex to ensure the residue is fully dissolved.

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Visualizations

cluster_workflow General LC-MS/MS Workflow for Vitamin D Analysis A 1. Sample Collection (Serum/Plasma) B 2. Sample Preparation (Protein Precipitation / LLE / SPE) A->B C 3. Derivatization (Optional, e.g., with PTAD) B->C D 4. LC Separation (Reversed-Phase Chromatography) C->D E 5. MS/MS Detection (MRM Mode) D->E F 6. Data Analysis (Quantification) E->F

Caption: A typical experimental workflow for Vitamin D analysis.

cluster_troubleshooting Troubleshooting Low Sensitivity / Signal Start Start: Low Signal Intensity CheckMS 1. Verify MS Performance (Tune & Calibration OK?) Start->CheckMS CheckLC 2. Check Chromatography (Good Peak Shape?) CheckMS->CheckLC Yes Resolved Issue Resolved CheckMS->Resolved No, fix MS CheckSamplePrep 3. Evaluate Sample Prep (High Matrix Effects?) CheckLC->CheckSamplePrep Yes CheckLC->Resolved No, fix LC ConsiderDeriv 4. Consider Derivatization (Analyte concentration very low?) CheckSamplePrep->ConsiderDeriv Yes CheckSamplePrep->Resolved No, improve cleanup OptimizeSource 5. Optimize Ion Source (Test APCI vs. ESI?) ConsiderDeriv->OptimizeSource Yes ConsiderDeriv->Resolved No, add derivatization OptimizeSource->Resolved

Caption: A decision tree for troubleshooting low signal intensity.

cluster_isobars Relationship of Vitamin D3, Epimers, and Isobars D3 Vitamin D3 OHD3 25-hydroxyvitamin D3 (25OHD3) D3->OHD3 Metabolism epiOHD3 3-epi-25-hydroxyvitamin D3 OHD3->epiOHD3 Epimerization OHD3->epiOHD3 Isomeric Interference (Same Mass & Formula) diOHD3 1α,25-dihydroxyvitamin D3 OHD3->diOHD3 Metabolism Isobar 7α-hydroxy-4-cholesten-3-one (7αC4) OHD3->Isobar Isobaric Interference (Same Mass)

Caption: Key interferences in 25OHD3 analysis.

References

"interference from other vitamin D metabolites in sulfate assays"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for vitamin D sulfate (B86663) assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and addressing potential interference from other vitamin D metabolites during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary vitamin D sulfate metabolites found in circulation?

The most prominent sulfated vitamin D metabolite in human serum is 25-hydroxyvitamin D3-sulfate (25OHD3-S).[1][2][3] Its concentration can be even greater than the non-sulfated 25OHD3, which is the standard biomarker for vitamin D status.[1] Vitamin D3-sulfate (VitD3-S) is also present in serum, though at lower concentrations than 25OHD3-S.[2][3] Other sulfated forms, such as 25-hydroxyvitamin D2-sulfate (25OHD2-S) and vitamin D2-sulfate (D2-S), have also been detected.[4][5]

Q2: Which enzymes are responsible for the sulfation of vitamin D metabolites?

Cytosolic sulfotransferases (SULTs) are the enzymes that catalyze the sulfation of vitamin D and its metabolites.[6] Specifically, SULT2A1 has been identified as the primary enzyme responsible for the 3-O-sulfation of 25-hydroxyvitamin D3 (25OHD3).[7][8][9] SULT2A1 can also sulfate other vitamin D3-related compounds. Other sulfotransferases, such as SULT1A1 and SULT2B1a/b, show activity towards specific vitamin D metabolites like calcitriol (B1668218) and 7-dehydrocholesterol, respectively.[6]

Q3: What are the main analytical challenges in measuring vitamin D sulfates?

The quantification of vitamin D sulfates presents several analytical challenges. Due to their structural similarity, there is a potential for interference from other vitamin D metabolites.[10] For liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the gold standard for measuring these compounds, challenges include potential co-elution of structurally similar metabolites and matrix effects from components in the sample, such as phospholipids.[11][12] Additionally, the low ionization efficiency of some vitamin D metabolites can necessitate derivatization to improve sensitivity.[11] For immunoassays, a major challenge is the cross-reactivity of antibodies with other vitamin D metabolites, which can lead to inaccurate quantification.[13][14]

Q4: Are there immunoassays available specifically for vitamin D sulfates?

The available literature primarily focuses on immunoassays for the non-sulfated forms of vitamin D, such as 25-hydroxyvitamin D. While the development of immunoassays for sulfated metabolites is possible, information on commercially available kits and their cross-reactivity profiles is limited in the provided search results. Most quantitative analysis of vitamin D sulfates is currently performed using LC-MS/MS.[4][5][15]

Troubleshooting Guides

Issue 1: Inaccurate or Inconsistent Results in LC-MS/MS Analysis of Vitamin D Sulfates

Possible Cause: Interference from other vitamin D metabolites or matrix components.

Troubleshooting Steps:

  • Optimize Chromatographic Separation:

    • Problem: Co-elution of structurally similar metabolites (e.g., other sulfated vitamin D analogs) can lead to inaccurate quantification.

    • Solution: Adjust the liquid chromatography parameters, such as the gradient, flow rate, or column chemistry, to improve the separation of the target analyte from interfering compounds. Utilizing high-resolution chromatography columns can aid in separating isomers.[11]

  • Assess and Mitigate Matrix Effects:

    • Problem: Components in the biological matrix (e.g., serum, plasma) can suppress or enhance the ionization of the analyte, leading to inaccurate results.[12]

    • Solution: Incorporate stable isotope-labeled internal standards for each analyte to normalize for matrix effects.[5] Additionally, optimize the sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interfering substances like phospholipids.[12]

  • Confirm Analyte Identification:

    • Problem: Incorrect identification of the analyte peak can lead to quantification errors.

    • Solution: Use multiple reaction monitoring (MRM) with at least two transitions for each analyte to ensure specificity. Compare the retention time and ion ratios of the analyte in the sample to a known standard.

Issue 2: Suspected Cross-Reactivity in a Vitamin D Sulfate Immunoassay

Possible Cause: The antibody used in the immunoassay may be binding to other vitamin D metabolites in addition to the target sulfate analyte.

Troubleshooting Steps:

  • Review Assay Specificity:

    • Consult the manufacturer's data sheet for any available information on the cross-reactivity of the antibody with other sulfated and non-sulfated vitamin D metabolites.

  • Perform a Cross-Reactivity Experiment:

    • Objective: To determine the percentage of cross-reactivity with potentially interfering metabolites. A detailed protocol is provided in the "Experimental Protocols" section.

    • This involves analyzing serial dilutions of the potential cross-reactant in the immunoassay and comparing the results to the standard curve of the target analyte.

  • Validate with a Reference Method:

    • Compare the immunoassay results with those obtained from a reference method like LC-MS/MS, which can distinguish between different vitamin D metabolites with high specificity.[11]

Data Presentation

Table 1: Relative Abundance of Sulfated Vitamin D Metabolites in Human Serum

Vitamin D MetaboliteMean Concentration (nmol/L)Key Findings
25OHD3-S 91 ± 19Highly abundant in serum, with concentrations often exceeding non-sulfated 25OHD3.[1][2][3]
VitD3-S 2.92 ± 0.70Present in serum at lower concentrations compared to 25OHD3-S.[2][3]
25OHD2-S ~1.5Detected in human serum.[4]
D2-S ~0.50Detected in human serum.[4]

Note: Concentrations can vary based on factors such as vitamin D supplementation and lactation status.[1][2][3]

Table 2: Sulfotransferase Specificity for Vitamin D Metabolites

Sulfotransferase (SULT)Substrates
SULT2A1 25OHD3, other Vitamin D3-related compounds[6][7][8][9]
SULT1A1 Calcitriol[6]
SULT2B1a/b 7-dehydrocholesterol[6]

Experimental Protocols

Protocol 1: General In Vitro Sulfotransferase Assay

This protocol describes a general method for assessing the sulfation of a vitamin D metabolite by a specific sulfotransferase enzyme.

Materials:

  • Recombinant human sulfotransferase (e.g., SULT2A1)

  • Vitamin D metabolite substrate

  • 3'-phosphoadenosine-5'-phosphosulfate (PAPS) - the sulfate donor

  • Assay buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4, containing 5 mM MgCl2)

  • Stop solution (e.g., acetonitrile)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a reaction mixture containing the assay buffer, the vitamin D metabolite substrate at the desired concentration, and the recombinant sulfotransferase enzyme.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding PAPS to the mixture.

  • Incubate at 37°C for a specified time (e.g., 30-60 minutes).

  • Terminate the reaction by adding an equal volume of ice-cold stop solution.

  • Centrifuge the mixture to pellet the precipitated protein.

  • Analyze the supernatant by LC-MS/MS to quantify the formation of the sulfated vitamin D metabolite.

Protocol 2: Assessing Cross-Reactivity in a Competitive Immunoassay for a Vitamin D Sulfate

This protocol outlines a method to determine the percentage of cross-reactivity of an immunoassay with a potentially interfering vitamin D metabolite.

Materials:

  • Your vitamin D sulfate immunoassay kit

  • Calibrated standard of the target vitamin D sulfate (Analyte A)

  • Calibrated standard of the potential interfering metabolite (Analyte B)

  • Analyte-free serum or buffer

Procedure:

  • Prepare a standard curve for Analyte A according to the immunoassay manufacturer's instructions.

  • From the standard curve, determine the concentration of Analyte A that produces 50% of the maximum signal (IC50).

  • Prepare a series of dilutions of Analyte B in the analyte-free serum or buffer. The concentration range should be sufficient to observe a dose-response curve.

  • Analyze the dilutions of Analyte B in the immunoassay as if they were samples containing Analyte A.

  • From the dose-response curve of Analyte B, determine the concentration that gives 50% of the maximum signal (IC50).

  • Calculate the percent cross-reactivity using the following formula: % Cross-reactivity = (IC50 of Analyte A / IC50 of Analyte B) * 100

Mandatory Visualizations

Vitamin_D_Sulfation_Pathway Vitamin D3 Vitamin D3 25-OH-D3 25-OH-D3 Vitamin D3->25-OH-D3 CYP2R1/CYP27A1 Vitamin D3-Sulfate Vitamin D3-Sulfate Vitamin D3->Vitamin D3-Sulfate 1,25-(OH)2-D3 1,25-(OH)2-D3 25-OH-D3->1,25-(OH)2-D3 CYP27B1 25-OH-D3-Sulfate 25-OH-D3-Sulfate 25-OH-D3->25-OH-D3-Sulfate 1,25-(OH)2-D3-Sulfate 1,25-(OH)2-D3-Sulfate 1,25-(OH)2-D3->1,25-(OH)2-D3-Sulfate 7-dehydrocholesterol 7-dehydrocholesterol 7-dehydrocholesterol-Sulfate 7-dehydrocholesterol-Sulfate 7-dehydrocholesterol->7-dehydrocholesterol-Sulfate SULT2A1 SULT2A1 SULT2A1->Vitamin D3-Sulfate SULT2A1->25-OH-D3-Sulfate SULT1A1 SULT1A1 SULT1A1->1,25-(OH)2-D3-Sulfate SULT2B1b SULT2B1b SULT2B1b->7-dehydrocholesterol-Sulfate

Caption: Vitamin D sulfation pathways by key sulfotransferases.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Biological Sample (Serum/Plasma) protein_precipitation Protein Precipitation start->protein_precipitation extraction Liquid-Liquid or Solid-Phase Extraction protein_precipitation->extraction lc_separation Chromatographic Separation extraction->lc_separation ms_detection Mass Spectrometry Detection lc_separation->ms_detection quantification Quantification using Internal Standards ms_detection->quantification review Data Review and Analysis quantification->review

Caption: General workflow for LC-MS/MS analysis of vitamin D sulfates.

References

Technical Support Center: Measurement of Cholecalciferol Sulfate in Serum

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of cholecalciferol sulfate (B86663) from serum using LC-MS/MS.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental workflow, from sample preparation to data analysis.

Issue 1: High Matrix Effect Leading to Inaccurate Quantification

Matrix effects, such as ion suppression or enhancement, are a primary challenge in the LC-MS/MS analysis of cholecalciferol sulfate in serum. These effects can lead to poor accuracy and reproducibility.

Quantitative Data on Matrix Effects with Different Sample Preparation Methods

The choice of sample preparation method significantly impacts the extent of matrix effects. Below is a summary of expected matrix effect values for different techniques when analyzing sulfated vitamin D metabolites in serum. A matrix effect value of 100% indicates no effect, values <100% indicate ion suppression, and values >100% indicate ion enhancement.

Sample Preparation MethodAnalyteMatrixMatrix Effect (%)Reference
Protein Precipitation (Acetonitrile)25-hydroxyvitamin D3-3-sulfateHuman Serum~80-95%[1]
Protein Precipitation (Methanol)25-hydroxyvitamin D3-3-sulfateHuman Serum~71-93% (Recovery)[1]
Liquid-Liquid Extraction (LLE)25-hydroxyvitamin D3Human SerumNot explicitly quantified, but cleaner extracts reported[2][3]
Solid-Phase Extraction (SPE)25-hydroxyvitamin D3-3-sulfateHuman SerumNo ion suppression observed with a specific automated SPE method[4]
Supported Liquid Extraction (SLE)25-hydroxyvitamin D2/D3Human SerumCleaner extracts than LLE, implying reduced matrix effects[2][5][6]
HybridSPE®-PhospholipidVitamin D MetabolitesHuman SerumSignificant reduction in phospholipids, leading to improved analyte response

Troubleshooting Workflow for High Matrix Effect

If you are experiencing significant matrix effects, follow this logical troubleshooting workflow.

MatrixEffect_Troubleshooting Start High Matrix Effect Observed Check_IS Is a stable isotope-labeled internal standard (SIL-IS) being used? Start->Check_IS Implement_IS Implement a SIL-IS that co-elutes with the analyte. Check_IS->Implement_IS No Optimize_Chromatography Optimize Chromatographic Separation Check_IS->Optimize_Chromatography Yes Implement_IS->Optimize_Chromatography Improve_Cleanup Improve Sample Cleanup Method Optimize_Chromatography->Improve_Cleanup Change_Ionization Consider Alternative Ionization Source (e.g., APCI) Improve_Cleanup->Change_Ionization End Matrix Effect Minimized Change_Ionization->End

Fig. 1: Logical workflow for troubleshooting high matrix effects.
Issue 2: Poor Peak Shape (Tailing, Fronting, or Broadening)

Poor peak shape can compromise the resolution and integration of the this compound peak, leading to inaccurate quantification.

Possible Causes and Solutions:

  • Secondary Interactions: Residual silanols on the HPLC column can interact with the sulfate group of the analyte, causing peak tailing.

    • Solution: Use a highly end-capped column or a column with a different stationary phase (e.g., pentafluorophenyl). Lowering the mobile phase pH (e.g., with 0.1% formic acid) can also help by protonating the silanol (B1196071) groups.

  • Column Contamination: Accumulation of matrix components on the column can lead to peak distortion.

    • Solution: Use a guard column and replace it regularly. Implement a more effective sample cleanup procedure to remove matrix interferences.

  • Inappropriate Sample Solvent: If the sample is dissolved in a solvent stronger than the initial mobile phase, it can cause peak fronting.

    • Solution: Reconstitute the final extract in a solvent that is as weak as or weaker than the initial mobile phase.

  • Extra-Column Volume: Excessive tubing length or dead volume in fittings can cause peak broadening.

    • Solution: Use tubing with a smaller internal diameter and ensure all fittings are properly connected to minimize dead volume.

Experimental Protocols

Detailed methodologies for key sample preparation techniques are provided below. It is crucial to use a stable isotope-labeled internal standard (SIL-IS) for this compound, added at the beginning of the sample preparation, to compensate for analyte loss and matrix effects.

Protocol 1: Protein Precipitation (PPT)

This is a simple and fast method for removing the majority of proteins from the serum sample.

Materials:

  • Human serum

  • Acetonitrile (ACN) or Methanol (MeOH), ice-cold

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of serum into a microcentrifuge tube.

  • Add the SIL-IS.

  • Add 300-400 µL of ice-cold ACN or MeOH (a 3:1 or 4:1 ratio of solvent to serum is common).

  • Vortex vigorously for 30-60 seconds to ensure thorough mixing and protein precipitation.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube for evaporation or direct injection.

PPT_Workflow Start Serum Sample Add_IS Add SIL-IS Start->Add_IS Add_Solvent Add Cold Precipitating Solvent Add_IS->Add_Solvent Vortex Vortex Add_Solvent->Vortex Incubate Incubate at -20°C Vortex->Incubate Centrifuge Centrifuge Incubate->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant

Fig. 2: Experimental workflow for Protein Precipitation (PPT).
Protocol 2: Liquid-Liquid Extraction (LLE)

LLE provides a cleaner extract than PPT by partitioning the analyte of interest into an immiscible organic solvent.

Materials:

Procedure:

  • To the supernatant from the PPT step, add an equal or greater volume of an immiscible organic solvent (e.g., 1 mL of supernatant + 1 mL of hexane).

  • Vortex vigorously for 1-2 minutes to ensure efficient extraction.

  • Centrifuge at >3,000 x g for 5-10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the organic layer (top layer for hexane and MTBE, bottom for ethyl acetate if the aqueous phase is predominantly organic from PPT) to a clean tube.

  • Repeat the extraction of the aqueous layer with a fresh aliquot of organic solvent to improve recovery.

  • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen before reconstitution.

LLE_Workflow Start Supernatant from PPT Add_Solvent Add Extraction Solvent Start->Add_Solvent Vortex Vortex Add_Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect_Organic Collect Organic Layer Centrifuge->Collect_Organic Evaporate Evaporate to Dryness Collect_Organic->Evaporate

Fig. 3: Experimental workflow for Liquid-Liquid Extraction (LLE).
Protocol 3: Solid-Phase Extraction (SPE)

SPE offers a more selective cleanup by utilizing a solid sorbent to retain the analyte while interferences are washed away. Reversed-phase SPE is commonly used for vitamin D metabolites.

Materials:

  • Supernatant from protein precipitation

  • SPE cartridges (e.g., C18 or polymeric reversed-phase)

  • SPE manifold

  • Methanol (MeOH)

  • Water

  • Elution solvent (e.g., MeOH or ACN)

Procedure:

  • Conditioning: Condition the SPE cartridge by passing 1 mL of MeOH followed by 1 mL of water through the sorbent. Do not let the sorbent dry out.

  • Loading: Load the supernatant from the PPT step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak solvent mixture (e.g., 20-40% MeOH in water) to remove polar interferences.

  • Elution: Elute the this compound with 1 mL of a strong organic solvent (e.g., MeOH or ACN).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.

SPE_Workflow Condition Condition SPE Cartridge Load Load Sample Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analyte Wash->Elute Evaporate Evaporate & Reconstitute Elute->Evaporate

Fig. 4: Experimental workflow for Solid-Phase Extraction (SPE).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a problem for this compound measurement?

A1: Matrix effects are the alteration of the ionization efficiency of this compound by co-eluting compounds from the serum matrix. This can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate quantification.[7] Serum is a complex matrix containing salts, lipids, and proteins that can interfere with the analysis.[8]

Q2: How can I determine if my assay is suffering from matrix effects?

A2: A common method is the post-extraction spike analysis.[8] You compare the peak area of this compound in a neat solution to the peak area of the analyte spiked into the matrix extract (from a blank serum sample) at the same concentration. A significant difference in peak areas indicates the presence of matrix effects.

Q3: What is the best sample preparation technique to minimize matrix effects for this compound?

A3: There is no single "best" method, as the optimal technique depends on the required sensitivity and throughput.

  • Protein precipitation is fast but may result in significant matrix effects.[9]

  • Liquid-liquid extraction provides cleaner extracts than PPT.[2]

  • Solid-phase extraction is generally considered the most effective for removing interferences and reducing matrix effects.[10]

  • Supported liquid extraction (SLE) and HybridSPE® are newer techniques that offer high-throughput and efficient removal of matrix components, particularly phospholipids.[5]

Q4: Why is a stable isotope-labeled internal standard (SIL-IS) so important?

A4: A SIL-IS is chemically identical to the analyte but has a different mass. It will co-elute with this compound and experience the same matrix effects and losses during sample preparation.[11] By calculating the ratio of the analyte peak area to the SIL-IS peak area, these variations can be compensated for, leading to more accurate and precise quantification.

Q5: My this compound peak is tailing. What should I do?

A5: Peak tailing is often caused by secondary interactions with the stationary phase or column contamination. Try the following:

  • Ensure your mobile phase has an acidic modifier (e.g., 0.1% formic acid).

  • Use a guard column to protect your analytical column.

  • If the problem persists, consider using a new column or one with a different chemistry (e.g., F5).

Q6: Should I use electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI)?

A6: While ESI is commonly used, APCI can be less susceptible to matrix effects from non-volatile components in the sample matrix.[12] If you are experiencing significant ion suppression with ESI, it may be beneficial to test an APCI source. For some vitamin D metabolites, APCI has been shown to reduce matrix effects and improve sensitivity.[12]

Q7: Is derivatization necessary for this compound analysis?

A7: Derivatization is a chemical modification of the analyte to improve its analytical properties. For some vitamin D metabolites with poor ionization efficiency, derivatization can significantly increase the signal intensity in the mass spectrometer.[12] However, for sulfated forms, which already possess a charged group, derivatization may not be necessary and can add complexity to the sample preparation. It is best to first optimize the LC-MS/MS parameters for the underivatized compound.

References

Technical Support Center: Vitamin D Analog Analysis by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of vitamin D analogs by mass spectrometry (MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the low ionization efficiency of these compounds.

Frequently Asked Questions (FAQs)

Q1: Why do vitamin D and its analogs exhibit low ionization efficiency in MS?

Vitamin D and its analogs are notoriously difficult to analyze with high sensitivity using mass spectrometry due to their molecular structure. The primary reasons for their poor ionization efficiency are:

  • Lipophilic Nature: These molecules are highly lipophilic (fat-soluble) and lack easily ionizable polar functional groups.[1]

  • Lack of Pro-ionizable Groups: In common ionization sources like Electrospray Ionization (ESI), molecules are typically ionized by gaining a proton (positive mode) or losing a proton (negative mode). Vitamin D analogs do not have readily available acidic or basic sites to facilitate this process, leading to a weak signal.[1][2]

Q2: My signal-to-noise ratio is very low for 1,25-dihydroxyvitamin D. How can I improve it?

Low signal-to-noise for 1,25-dihydroxyvitamin D [1,25(OH)₂D] is a common issue due to its extremely low physiological concentrations (pg/mL range) and poor ionization.[1][3] The most effective strategy to enhance sensitivity is chemical derivatization.

Chemical Derivatization: This process modifies the vitamin D molecule by adding a chemical tag that has a high ionization efficiency. The most common approach involves using "Cookson-type" reagents that react specifically with the cis-diene system present in vitamin D and its analogs.[1][4][5] This dramatically increases the signal response, often by 100-fold or more.[3]

Popular derivatization reagents include:

  • PTAD (4-phenyl-1,2,4-triazoline-3,5-dione): A widely used and commercially available reagent that significantly improves sensitivity.[1][3][6][7]

  • Amplifex™ Diene: A newer generation reagent designed with a permanently charged group to provide even greater ionization efficiency and sensitivity compared to PTAD.[1][8]

  • PyrNO (2-nitrosopyridine): Another effective reagent that can offer improved ionization and chromatographic separation compared to PTAD.[3][8][9]

Q3: Should I use ESI or APCI as my ionization source for vitamin D analysis?

The choice between Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) depends on whether you are using a derivatization strategy.

  • Without Derivatization: APCI generally provides better sensitivity for underivatized vitamin D metabolites compared to ESI.[10][11] APCI is a gas-phase ionization technique that is more suitable for less polar and thermally stable compounds like native vitamin D.

  • With Derivatization: ESI is the preferred method when using derivatization reagents like PTAD or Amplifex.[12] These reagents add a highly polar, easily ionizable moiety to the vitamin D molecule, making it perfectly suited for the solution-phase ionization mechanism of ESI.

Q4: I'm seeing significant matrix effects and ion suppression. What are the best sample preparation techniques?

Matrix effects, where other components in the sample interfere with the ionization of the target analyte, are a major challenge.[10] A robust sample preparation protocol is critical.

  • Protein Precipitation (PPT): The first step for serum or plasma samples is to remove proteins, typically using acetonitrile (B52724).[8]

  • Extraction:

    • Liquid-Liquid Extraction (LLE): Effective for separating the lipophilic vitamin D analogs from the aqueous sample matrix.

    • Solid-Phase Extraction (SPE): Provides a more thorough cleanup and can concentrate the analytes, leading to better sensitivity.

    • Combined LLE-SPE: A two-step approach where an initial LLE is followed by SPE can significantly reduce ion suppression (by 2- to 4-fold) compared to SPE alone.[3][9]

Q5: How can I separate critical isomers like 3-epi-25(OH)D₃ and 25(OH)D₃?

These isomers are isobaric (same mass) and often co-elute on standard C18 chromatography columns, making them indistinguishable by MS alone.[13][14] Achieving chromatographic separation is essential for accurate quantification.

  • Specialized Columns: Use of cyanopropyl (CN) or pentafluorophenyl (PFP) stationary phases is necessary to resolve these epimers.[13]

  • Derivatization: Certain derivatization strategies can also aid in the chromatographic separation of epimers.[8]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the MS analysis of vitamin D analogs.

Troubleshooting Workflow

G cluster_0 cluster_1 Step 1: Analyte & Instrument Check cluster_2 Step 2: Diagnosis cluster_3 Step 3: Root Cause & Solution start Start: Low/No MS Signal check_std Infuse Derivatized Standard (e.g., PTAD-Vitamin D3) start->check_std Using Derivatization? check_native Infuse Native Standard (High Concentration) start->check_native Not Using Derivatization? signal_ok_std Signal OK? check_std->signal_ok_std signal_ok_native Signal OK? check_native->signal_ok_native cause_derivatization Root Cause: Derivatization Failure Solution: - Use Fresh Reagent - Check Reaction Time/Temp - Optimize Protocol signal_ok_std->cause_derivatization No cause_sampleprep Root Cause: Sample Prep Issue (Matrix Effects/Analyte Loss) Solution: - Improve Extraction (LLE/SPE) - Use Isotope-Labeled IS - Check pH signal_ok_std->cause_sampleprep Yes cause_instrument Root Cause: Instrument/Source Issue Solution: - Clean MS Source - Check Gas Flows - Calibrate Instrument signal_ok_native->cause_instrument No cause_ionization Root Cause: Poor Ionization Method Solution: - Switch to APCI Source - Implement Derivatization - Optimize Mobile Phase signal_ok_native->cause_ionization Yes

Caption: Troubleshooting decision tree for low MS signal of vitamin D analogs.

Quantitative Data Summary

Comparison of Derivatization Reagents

The choice of derivatization reagent significantly impacts the achievable sensitivity. The following table summarizes the relative performance of common reagents for enhancing the MS signal of vitamin D metabolites.

Derivatization ReagentTarget MoietyTypical Signal EnhancementKey AdvantagesConsiderations
Underivatized N/A1x (Baseline)Simple, no extra stepsVery low sensitivity, especially for dihydroxy forms[1]
PTAD cis-Diene~10-100 fold[3]Commercially available, well-established[1]Reagent can be unstable in solution[4][15]
Amplifex™ Diene cis-Diene>10 fold over PTAD[1]Contains a fixed positive charge for superior ionization[1]May alter chromatographic behavior significantly[3]
PyrNO cis-DieneHigher than PTAD[3][9]Good ionization efficiency with less impact on chromatography[3][9]Newer reagent, less literature available
FMP-TS / INC Hydroxyl groups3 to 295-fold[8]Can derivatize analogs without the cis-diene structureTargets common functional group, may have less specificity

Data synthesized from multiple sources indicating relative improvements. Actual enhancement depends on the specific analyte, matrix, and instrument conditions.[1][3][8]

Experimental Protocols

Protocol: Derivatization of Vitamin D Analogs using PTAD

This protocol provides a general methodology for the derivatization of vitamin D metabolites in a serum extract using 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD).

Derivatization Workflow

G start Start: Dried Serum Extract reconstitute 1. Reconstitute Extract in Acetonitrile start->reconstitute add_ptad 2. Add PTAD Reagent (e.g., 0.75 mg/mL in ACN) reconstitute->add_ptad react 3. Vortex & React (e.g., 1 hour at RT) add_ptad->react transfer 4. Transfer to Vial for LC-MS/MS Analysis react->transfer end Analysis Ready transfer->end

Caption: Experimental workflow for PTAD derivatization of vitamin D analogs.

Detailed Methodology

This procedure should be performed after sample extraction (e.g., LLE and/or SPE) and evaporation of the solvent.

Materials:

  • Dried sample extract containing vitamin D analogs.

  • Internal Standard (IS): Stable isotope-labeled vitamin D analog (e.g., d6-1,25(OH)₂D₃).

  • Derivatization Reagent: 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD).

  • Solvent: Anhydrous acetonitrile (ACN).

  • Vortex mixer and centrifuge.

  • LC-MS vials.

Procedure:

  • Reagent Preparation: Prepare a fresh solution of PTAD in anhydrous acetonitrile (e.g., 0.1 - 0.75 mg/mL).[1] PTAD is sensitive to moisture and light, so prepare it fresh and store it protected from light.

  • Sample Reconstitution: Reconstitute the dried sample extract (and the dried internal standard if added post-extraction) in a small volume of the PTAD/acetonitrile solution (e.g., 50-60 µL).[1][7]

  • Reaction:

    • Vortex the mixture thoroughly for approximately 15-30 seconds to ensure the extract is fully dissolved and mixed with the reagent.[1][7]

    • Allow the reaction to proceed at ambient temperature for at least 60 minutes.[1] The reaction involves a Diels-Alder cycloaddition between PTAD and the cis-diene of the vitamin D molecule.

  • Final Preparation: After the incubation period, the derivatized sample can be directly transferred to an LC-MS vial for analysis. Some protocols may include a final evaporation and reconstitution step in the mobile phase to ensure compatibility with the LC system.[8]

  • LC-MS/MS Analysis: Analyze the sample using an LC-MS/MS system, typically with an ESI source operating in positive ion mode. The derivatized analytes will have a higher mass and significantly enhanced signal intensity.

References

"preventing degradation of cholecalciferol sulfate during storage"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cholecalciferol sulfate (B86663). This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of cholecalciferol sulfate during storage and experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from cholecalciferol (Vitamin D3)?

This compound is a sulfated ester of cholecalciferol. The addition of a sulfate group to the 3β-hydroxyl position of cholecalciferol increases its water solubility. While cholecalciferol is well-studied for its role in calcium homeostasis, the precise biological functions and stability of this compound are less understood. It is considered a metabolite of Vitamin D3 and may act as a transport or storage form.

Q2: What are the primary factors that can cause the degradation of this compound during storage?

While specific stability data for this compound is limited, based on the known degradation pathways of its parent compound, cholecalciferol, and other sulfated sterols, the primary factors likely to cause degradation include:

  • Hydrolysis: The sulfate group can be cleaved, converting this compound back to cholecalciferol. This can be catalyzed by acidic conditions or enzymes (sulfatases).

  • Oxidation: The double bonds in the cholecalciferol structure are susceptible to oxidation, which can be initiated by exposure to oxygen, metal ions (like iron and copper), and peroxides.[1]

  • Photodegradation: Exposure to light, particularly UV radiation, can cause isomerization and degradation of the cholecalciferol molecule.[2]

  • Temperature: Elevated temperatures can accelerate the rates of hydrolysis, oxidation, and isomerization.[3][4]

  • pH: Acidic conditions can promote both the hydrolysis of the sulfate group and the isomerization of the cholecalciferol backbone.[1][5]

Q3: What are the recommended storage conditions for this compound?

To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: Store at low temperatures, preferably at -20°C or -80°C for long-term storage. For short-term storage, refrigeration at 2-8°C is recommended.

  • Light: Protect from light by storing in amber vials or by wrapping the container in aluminum foil.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • pH: If in solution, maintain a neutral to slightly alkaline pH (pH 7-8) to reduce the risk of hydrolysis and isomerization.

Troubleshooting Guides

Problem 1: I observe a loss of potency or the appearance of unknown peaks in my HPLC analysis of stored this compound.

  • Possible Cause 1: Hydrolysis. The primary unknown peak may correspond to cholecalciferol, resulting from the cleavage of the sulfate group.

    • Troubleshooting Step: Compare the retention time of the unknown peak with a cholecalciferol standard. To confirm, consider treating a sample with a sulfatase enzyme and observing the increase in the cholecalciferol peak.

    • Prevention: Ensure storage at neutral or slightly alkaline pH and at low temperatures. If working with biological samples, consider adding a sulfatase inhibitor if enzymatic degradation is suspected.

  • Possible Cause 2: Oxidation. Multiple new peaks may indicate the formation of various oxidation products.

    • Troubleshooting Step: Review storage conditions for exposure to oxygen and potential contaminants like metal ions.

    • Prevention: Store under an inert atmosphere. Use high-purity solvents and glassware. Consider adding antioxidants or chelating agents like EDTA to your solutions.[1]

  • Possible Cause 3: Photodegradation. Isomers such as 5,6-trans-vitamin D3, suprasterol I, and suprasterol II may form upon exposure to light.[2]

    • Troubleshooting Step: Compare the chromatogram to literature examples of cholecalciferol photodegradation products.

    • Prevention: Always handle and store the compound in light-protected containers.

Problem 2: My this compound solution has changed color or developed a precipitate.

  • Possible Cause 1: Degradation and Polymerization. Extensive degradation can lead to the formation of insoluble polymers.

    • Troubleshooting Step: Discard the solution. It is not recommended to use a solution that has visibly changed.

    • Prevention: Adhere strictly to recommended storage conditions. Prepare fresh solutions as needed and avoid long-term storage of solutions, especially at room temperature.

  • Possible Cause 2: Solvent Evaporation. If stored improperly, the solvent may have evaporated, leading to precipitation.

    • Troubleshooting Step: Check the container seal. If the solvent has evaporated, the concentration is no longer accurate, and the solution should be discarded.

    • Prevention: Use tightly sealed vials for storage.

Data Summary

ParameterConditionEffect on Cholecalciferol StabilityCitation
Temperature Elevated (e.g., 40°C)Increased degradation rate[3][4]
Low (e.g., 4°C)Increased stability[6]
Light UV exposureRapid degradation to photoproducts[2]
Oxygen Presence of oxygenPromotes oxidation[1]
Inert atmosphereEnhances stability
pH Acidic (pH < 5)Promotes isomerization and degradation[1][5]
Neutral to AlkalineIncreased stability[1]
Metal Ions Fe2+, Cu2+Catalyze oxidation[1]

Experimental Protocols

Protocol 1: Stability Assessment of this compound by HPLC

This protocol outlines a general method for assessing the stability of this compound under various storage conditions.

  • Preparation of Stock Solution:

    • Dissolve a known amount of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol) to create a stock solution of known concentration.

  • Application of Stress Conditions:

    • Temperature: Aliquot the stock solution into several amber vials. Store individual vials at different temperatures (e.g., -80°C, -20°C, 4°C, 25°C, and 40°C).

    • Light: Expose an aliquot in a clear vial to a controlled light source (e.g., a photostability chamber with a known lux and UV output). Keep a control sample in the dark at the same temperature.

    • Oxygen: Sparge a solution with oxygen for a defined period and compare its stability to a sample stored under nitrogen.

    • pH: Prepare solutions in buffers of varying pH (e.g., pH 3, 5, 7, and 9) and store at a constant temperature.

  • Time-Point Analysis:

    • At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove a sample from each condition.

    • Analyze the samples by a validated stability-indicating HPLC method. A reverse-phase C18 column with a mobile phase of acetonitrile (B52724) and water is often a good starting point for method development. Detection is typically performed using a UV detector at approximately 265 nm.

  • Data Analysis:

    • Quantify the peak area of this compound at each time point.

    • Calculate the percentage of this compound remaining relative to the initial time point (T=0).

    • Identify and, if possible, quantify any major degradation products.

Visualizations

degradation_pathway Potential Degradation Pathways of this compound CS This compound C Cholecalciferol CS->C Hydrolysis (Acid, Heat, Enzymes) OP Oxidation Products CS->OP Oxidation (O2, Metal Ions) PP Photodegradation Products (e.g., Suprasterols) CS->PP Photodegradation (UV Light) C->OP Oxidation C->PP Photodegradation IP Isomerization Products (e.g., Pre-vitamin D3) C->IP Isomerization (Heat, Acid)

Potential Degradation Pathways of this compound

experimental_workflow Experimental Workflow for Stability Testing start Prepare this compound Stock Solution stress Apply Stress Conditions (Temp, Light, O2, pH) start->stress sampling Collect Samples at Defined Time Points stress->sampling hplc HPLC Analysis sampling->hplc data Quantify Parent Compound and Degradation Products hplc->data end Determine Degradation Rate and Pathway data->end

Experimental Workflow for Stability Testing

References

Technical Support Center: Method Validation for Cholecalciferol Sulfate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the quantification of cholecalciferol sulfate (B86663) using LC-MS/MS.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental workflow.

Issue 1: Low or No Analyte Signal

  • Question: I am not seeing a peak for cholecalciferol sulfate, or the signal intensity is very low. What are the possible causes and solutions?

  • Answer:

    • Improper Sample Preparation: this compound is water-soluble, unlike its non-sulfated counterpart. Ensure your extraction method accounts for this. Protein precipitation followed by solid-phase extraction (SPE) is a common and effective approach.[1][2][3] Using only a liquid-liquid extraction (LLE) designed for non-polar compounds may result in poor recovery.

    • Incorrect Mass Spectrometry Polarity: this compound is best detected in negative ion mode due to the sulfate group.[2][4] Verify that your mass spectrometer is operating in the correct polarity.

    • Analyte Instability: Cholecalciferol and its metabolites can be sensitive to light, temperature, and acidic pH.[5][6] Protect samples from light and keep them cool. Ensure the pH of your solutions is above 5.[5]

    • Sub-optimal Ionization: While derivatization is not always necessary, it can enhance ionization efficiency, especially for low-concentration samples.[7] However, underivatized forms in negative mode electrospray ionization (ESI) can provide superior ionization efficiencies compared to derivatized forms in positive mode.[4] Consider optimizing your mobile phase composition to improve ionization.[8]

Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)

  • Question: My this compound peak is tailing or split. How can I improve the peak shape?

  • Answer:

    • Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or diluting the sample.

    • Secondary Interactions: Peak tailing for polar analytes can occur due to interactions with residual silanols on the HPLC column. Using a column with end-capping or adjusting the mobile phase pH can mitigate these effects.

    • Mobile Phase Mismatch: Ensure the injection solvent is compatible with the mobile phase. A mismatch can cause peak distortion.

    • Guard Column Contamination: If you are using a guard column, it may be contaminated with matrix components. Replace the guard column to see if peak shape improves.

    • System Dead Volume: Excessive dead volume in the HPLC system can contribute to peak broadening. Check all connections and tubing for proper fitting.

Issue 3: High Matrix Effects (Ion Suppression or Enhancement)

  • Question: I am observing significant ion suppression for my analyte. What steps can I take to minimize matrix effects?

  • Answer:

    • Improve Sample Cleanup: Matrix effects are caused by co-eluting compounds from the sample matrix that interfere with the ionization of the analyte. Enhance your sample preparation by incorporating a solid-phase extraction (SPE) step or a more rigorous liquid-liquid extraction (LLE) protocol.[7]

    • Use an Appropriate Internal Standard: A stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is the best way to compensate for matrix effects.[4] The SIL-IS will experience similar ion suppression or enhancement as the analyte, allowing for accurate quantification.

    • Chromatographic Separation: Optimize your HPLC method to separate this compound from interfering matrix components. This can be achieved by adjusting the gradient, mobile phase composition, or using a different column chemistry.

    • Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact on ionization.

Issue 4: Inconsistent Recovery

  • Question: My recovery of this compound is variable between samples. What could be the cause?

  • Answer:

    • Inconsistent Sample Preparation: Ensure that each step of your sample preparation is performed consistently for all samples. This includes pipetting volumes, vortexing times, and evaporation steps. Automation of sample preparation can improve consistency.[9]

    • Analyte Adsorption: Cholecalciferol and its metabolites can adsorb to plasticware. Using low-adsorption tubes and pipette tips can help to minimize this issue.

    • pH-Dependent Extraction Efficiency: The efficiency of your extraction may be pH-dependent. Ensure the pH of your samples is consistent before extraction.

    • Incomplete Protein Precipitation: If using protein precipitation, ensure that the protein is completely precipitated to release the analyte. The choice of precipitation solvent (e.g., methanol (B129727), acetonitrile) can impact efficiency.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best internal standard for this compound quantification?

A1: The ideal internal standard is a stable isotope-labeled (e.g., deuterated) this compound. This type of internal standard has the same chemical properties and chromatographic behavior as the analyte, and it will co-elute, allowing for the most accurate correction of matrix effects and variations in sample processing.[4] If a labeled version of the sulfated form is unavailable, a labeled version of a closely related vitamin D metabolite may be considered, but validation will be critical to ensure it adequately compensates for analytical variability.

Q2: What are the typical validation parameters I should assess for a this compound quantification method?

A2: A full method validation should include the assessment of:

  • Linearity and Range: The concentration range over which the method is accurate and precise.

  • Accuracy: The closeness of the measured value to the true value, often assessed by spike-recovery experiments.

  • Precision: The degree of agreement among individual measurements, evaluated at both intra-day (repeatability) and inter-day (intermediate precision) levels.

  • Limit of Detection (LOD): The lowest concentration of analyte that can be reliably detected.

  • Limit of Quantification (LOQ): The lowest concentration of analyte that can be quantified with acceptable accuracy and precision.

  • Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Matrix Effect: The effect of co-eluting substances on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage conditions and during the analytical process.[5]

Q3: How should I store my biological samples for this compound analysis?

A3: Vitamin D and its metabolites are susceptible to degradation from light and heat.[6] It is recommended to store biological samples (e.g., serum, plasma) at -80°C and protected from light for long-term storage. For short-term storage, -20°C may be acceptable. Avoid repeated freeze-thaw cycles.

Q4: Is derivatization necessary for the analysis of this compound?

A4: Derivatization is not always necessary. This compound can be analyzed directly in its native form, typically using negative ion mode ESI-MS/MS.[2][4] In fact, some studies have shown that the ionization efficiency of the underivatized form in negative mode is superior to the derivatized form in positive mode.[4] However, for very low concentrations of the analyte, derivatization may be considered to enhance sensitivity.

Quantitative Data Summary

Table 1: Example Validation Parameters for this compound Quantification in Biological Matrices

ParameterTypical Value/RangeReference
Linearity (r²)> 0.99[2]
Accuracy (% Recovery)85 - 115%[2][9]
Precision (%RSD)< 15%[2]
Lower Limit of Quantification (LLOQ)0.1 - 1.0 ng/mL[2]

Experimental Protocols

Detailed Methodology for this compound Quantification in Human Serum by LC-MS/MS

This protocol is a synthesized example based on common practices and should be validated for your specific application.

1. Materials and Reagents

  • This compound standard

  • Stable isotope-labeled this compound (internal standard)

  • HPLC-grade methanol, acetonitrile, water, and isopropanol

  • Formic acid or ammonium (B1175870) acetate

  • Zinc sulfate (optional, for protein precipitation)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Low-adsorption microcentrifuge tubes

2. Sample Preparation

  • Thaw serum samples on ice, protected from light.

  • In a low-adsorption microcentrifuge tube, add 100 µL of serum.

  • Add 10 µL of the internal standard solution.

  • Add 300 µL of ice-cold methanol (or acetonitrile) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the supernatant onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 20% methanol in water.

  • Elute the analyte with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

3. LC-MS/MS Conditions

  • HPLC System: A high-performance liquid chromatography system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium acetate.

  • Mobile Phase B: Methanol with 0.1% formic acid or 5 mM ammonium acetate.

  • Gradient: A suitable gradient starting with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in negative ion mode.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and its internal standard.

Visualizations

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Serum Sample Add_IS Add Internal Standard Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., Methanol) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer SPE Solid-Phase Extraction (SPE) Supernatant_Transfer->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (Negative Ion Mode) LC_Separation->MS_Detection Data_Processing Data Processing & Quantification MS_Detection->Data_Processing

Caption: Experimental workflow for this compound quantification.

Troubleshooting_Tree cluster_no_signal Troubleshooting Low/No Signal cluster_peak_shape Troubleshooting Poor Peak Shape cluster_matrix Troubleshooting Matrix Effects Start Problem Encountered No_Signal Low or No Signal? Start->No_Signal Poor_Peak Poor Peak Shape? Start->Poor_Peak Matrix_Effect High Matrix Effects? Start->Matrix_Effect Check_Polarity Verify Negative Ion Mode No_Signal->Check_Polarity Check_Extraction Review Extraction Method (Consider SPE) No_Signal->Check_Extraction Check_Stability Assess Sample Stability (Light/Temp/pH) No_Signal->Check_Stability Reduce_Conc Reduce Injection Volume/ Dilute Sample Poor_Peak->Reduce_Conc Check_Mobile_Phase Check Mobile Phase/ Injection Solvent Compatibility Poor_Peak->Check_Mobile_Phase Replace_Guard Replace Guard Column Poor_Peak->Replace_Guard Improve_Cleanup Enhance Sample Cleanup (SPE) Matrix_Effect->Improve_Cleanup Use_SIL_IS Use Stable Isotope-Labeled Internal Standard Matrix_Effect->Use_SIL_IS Optimize_Chromo Optimize Chromatography Matrix_Effect->Optimize_Chromo

Caption: Troubleshooting decision tree for method validation.

References

"overcoming low sensitivity in vitamin D sulfate detection"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of vitamin D sulfate (B86663). The focus is on overcoming the common challenge of low sensitivity in analytical assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical method for sensitive and specific detection of vitamin D sulfate?

A1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely considered the gold standard for the quantification of vitamin D metabolites, including their sulfated forms.[1][2][3] This method offers high specificity by separating metabolites chromatographically and using specific precursor-to-product ion transitions for detection, along with high sensitivity to measure low endogenous concentrations.[4][5]

Q2: Which ionization mode is best for analyzing vitamin D sulfate using LC-MS/MS?

A2: For sulfated vitamin D compounds, negative ion mode electrospray ionization (ESI) is superior.[6][7] Studies have shown that the ionization efficiency of underivatized sulfated forms in negative ion mode is greater than that of derivatized forms in positive ion mode.[6][7]

Q3: Is derivatization necessary to improve the sensitivity of vitamin D sulfate detection?

A3: While derivatization with reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) can significantly increase the ionization efficiency and sensitivity for non-sulfated vitamin D metabolites, it is often not necessary for sulfated forms when using negative ion mode ESI.[1][6][7] In fact, underivatized analysis in negative mode can provide femtomole sensitivity.[8]

Q4: Why is the use of an internal standard critical in vitamin D sulfate analysis?

A4: The use of a stable isotope-labeled internal standard for each analyte is crucial for high accuracy and precision.[5][8] These internal standards co-elute with the target analyte and help to correct for variability in sample extraction, matrix effects (ion suppression or enhancement), and instrument response, which are common challenges in biological sample analysis.[1][7]

Q5: Can multiple sulfated vitamin D metabolites be measured simultaneously?

A5: Yes, LC-MS/MS methods have been successfully developed for the simultaneous quantification of multiple sulfated forms of vitamin D, such as vitamin D2-sulfate, vitamin D3-sulfate, 25-hydroxyvitamin D2-sulfate, and 25-hydroxyvitamin D3-sulfate, in a single analytical run.[6][7]

Troubleshooting Guide

Issue 1: Low or No Analyte Signal

Possible Cause Troubleshooting Step
Inefficient Extraction Due to the aqueous solubility of sulfated metabolites, ensure your extraction method is appropriate.[9][10] For breast milk, for example, both aqueous and organic layers may need to be collected after extraction.[9] Consider using a combination of protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[11][12]
Incorrect Ionization Mode Confirm that the mass spectrometer is operating in negative ion mode for underivatized vitamin D sulfate analysis, as this provides a superior response.[8]
Sample Degradation Ensure proper sample handling and storage to prevent degradation of analytes. Saponification, a method sometimes used for vitamin D extraction, can be destructive to water-soluble forms and should be avoided.[8]
Instrumental Issues Check for proper instrument calibration and maintenance. Ensure the spray needle is not clogged and that the source conditions are optimized for the analytes.[13]

Issue 2: Poor Reproducibility and High Coefficient of Variation (%CV)

Possible Cause Troubleshooting Step
Inconsistent Sample Preparation Manual sample preparation steps can introduce variability.[5] Automating liquid handling steps where possible can improve consistency. Ensure precise and calibrated pipettes are used.[5]
Matrix Effects Biological matrices like serum and milk are complex and can cause ion suppression or enhancement, leading to inconsistent results.[13] The consistent use of co-eluting stable isotope-labeled internal standards for each analyte is the most effective way to compensate for these effects.[7][8]
Chromatographic Issues Poor peak shape or shifting retention times can affect reproducibility. Ensure the LC column is not degraded and that the mobile phase composition is consistent.[5]

Issue 3: High Background or Interferences

Possible Cause Troubleshooting Step
Insufficient Sample Cleanup The initial sample cleanup is critical to remove macromolecules and other interfering compounds.[13] A multi-step approach combining protein precipitation with LLE or SPE is often more effective than a single-step method.[11][12]
Co-elution of Isobars or Isomers Vitamin D metabolites can have isobaric (same mass) or isomeric forms that can interfere with quantification if not chromatographically separated.[2] Optimize the chromatographic method, potentially by using a different column chemistry (e.g., C18, Phenyl) or adjusting the mobile phase gradient to resolve these interferences.[2][5]
Contamination Check all reagents, solvents, and labware for potential sources of contamination that could contribute to high background noise.

Quantitative Data Summary

The following tables summarize the performance characteristics of a highly sensitive LC-MS/MS method for the detection of four sulfated vitamin D compounds.

Table 1: Method Detection Limits and Precision [6][7]

AnalyteLimit of Detection (fmol)Repeatability Standard Deviation (%)
Vitamin D2-Sulfate (D2-S)0.20 - 0.282.8 - 10.2
Vitamin D3-Sulfate (D3-S)0.20 - 0.282.8 - 10.2
25-Hydroxyvitamin D2-Sulfate (25(OH)D2-S)0.20 - 0.282.8 - 10.2
25-Hydroxyvitamin D3-Sulfate (25(OH)D3-S)0.20 - 0.282.8 - 10.2

Table 2: Method Recovery Rates [6][7]

AnalyteMean Recovery (%)
Vitamin D2-Sulfate (D2-S)81.1 - 102
Vitamin D3-Sulfate (D3-S)81.1 - 102
25-Hydroxyvitamin D2-Sulfate (25(OH)D2-S)81.1 - 102
25-Hydroxyvitamin D3-Sulfate (25(OH)D3-S)81.1 - 102

Table 3: Limits of Quantification (LOQ) in Breast Milk Analysis [9][10]

AnalyteLimit of Quantification (ng/mL)
Vitamin D3-Sulfate (VitD3-S)0.23
25-Hydroxyvitamin D3-Sulfate (25OHD3-S)0.20

Experimental Protocols & Workflows

Generalized LC-MS/MS Workflow for Vitamin D Sulfate Detection

The following diagram illustrates a typical workflow for the analysis of vitamin D sulfate from biological samples.

Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Serum, Milk) IS_Spike Spike with Internal Standards (IS) Sample->IS_Spike PP Protein Precipitation (e.g., Acetonitrile/Methanol) IS_Spike->PP Centrifuge1 Centrifugation PP->Centrifuge1 Extract Extraction (SPE or LLE) Centrifuge1->Extract Evap Evaporation Extract->Evap Recon Reconstitution Evap->Recon LC LC Separation (e.g., C18 Column) Recon->LC MS MS/MS Detection (Negative Ion ESI) LC->MS Data Quantification (vs. Calibration Curve) MS->Data Troubleshooting Start Low Signal Intensity Observed Check_IS Is the Internal Standard (IS) signal also low? Start->Check_IS Investigate_MS Investigate MS/MS System: - Source Conditions - Detector Function - Ionization Mode (Negative ESI) Check_IS->Investigate_MS Yes Investigate_Prep Investigate Sample Prep: - Extraction Efficiency - Analyte Degradation - Pipetting/Dilution Errors Check_IS->Investigate_Prep No Optimize_Chrom Optimize Chromatography: - Check for Peak Broadening - Evaluate Column Integrity Investigate_Prep->Optimize_Chrom

References

"sample preparation techniques for accurate vitamin D sulfate analysis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the sample preparation of vitamin D sulfate (B86663) for accurate analysis. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in analyzing vitamin D sulfate compared to its non-sulfated forms?

A1: The primary challenges stem from the distinct chemical properties of vitamin D sulfate. Being water-soluble, its extraction requires different approaches than the lipophilic non-sulfated forms.[1] Key difficulties include:

  • Increased Aqueous Solubility: Traditional liquid-liquid extraction (LLE) protocols designed for fat-soluble vitamins may not be efficient for the more polar vitamin D sulfate, which can partition into the aqueous phase.[2][3]

  • Matrix Effects: Biological samples like serum and plasma are complex. Co-extracted substances, such as phospholipids, can interfere with the analysis, causing ion suppression or enhancement in mass spectrometry.[4][5]

  • Low Physiological Concentrations: Vitamin D metabolites, especially sulfated forms, are often present at very low levels, requiring sensitive detection methods and efficient sample pre-concentration.[6][7]

  • Binding to Vitamin D Binding Protein (VDBP): A significant portion of vitamin D metabolites are bound to VDBP in circulation. An effective sample preparation protocol must efficiently disrupt this binding to ensure complete extraction.[8][9]

Q2: Which ionization mode is better for LC-MS/MS analysis of vitamin D sulfate, positive or negative ESI?

A2: Negative ion mode Electrospray Ionization (ESI) is generally superior for the analysis of underivatized vitamin D sulfate.[5][10] The sulfate group is readily deprotonated, forming a negatively charged ion, which leads to a strong signal in negative ESI.[5] In contrast, positive ion mode ESI often requires a derivatization step (e.g., with PTAD) to achieve sufficient ionization efficiency, which adds complexity and time to the sample preparation process.[5][11] One study found that the ESI response for 25(OH)D3-S in positive ion mode was about 90% less than that in negative ion mode.[5]

Q3: Is derivatization necessary for vitamin D sulfate analysis?

A3: Derivatization is generally not necessary when using negative ion mode ESI for LC-MS/MS, as the sulfate moiety provides sufficient ionization.[5][10] However, derivatization with reagents like 4-phenyl-1,2,4-triazole-3,5-dione (PTAD) can be used to improve sensitivity, particularly in positive ion mode ESI or for gas chromatography-mass spectrometry (GC-MS) analysis where it increases volatility.[5][12] For many applications, the simplicity of a non-derivatization method is preferred.[11]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s) References
Low Analyte Recovery Inefficient extraction due to the polarity of vitamin D sulfate.• For LLE, consider salting-out assisted LLE (SALLE) with salts like ammonium (B1175870) sulfate to enhance the partitioning of the analyte into the organic phase.[13]• Use Solid-Phase Extraction (SPE) with a sorbent suitable for polar compounds, such as reversed-phase C18 or Oasis HLB.[8][14][15]• For breast milk samples, a simple protein precipitation with methanol (B129727) or acetonitrile (B52724) has shown good recoveries.[2][5]
Incomplete disruption of Vitamin D Binding Protein (VDBP).• Ensure the protein precipitation step is robust. Use strong organic solvents like acetonitrile or methanol, potentially with the addition of an acid (e.g., formic acid) or zinc sulfate.[4][15][16]• Increase the vortexing time and/or incubation time after adding the precipitating agent to ensure complete dissociation.[9]
High Variability in Results (High %CV) Inconsistent pipetting or liquid handling, especially in automated systems.• Calibrate and perform performance checks on automated liquid handlers.[9]• Ensure correct tip immersion depth and check for air bubbles.[9]
Formation of an emulsion during LLE.• Centrifuge at a higher speed or for a longer duration.• Consider using Supported Liquid Extraction (SLE) as an alternative to LLE to avoid emulsion formation.[17][18]
Poor Peak Shape or Signal Suppression in LC-MS/MS Matrix effects from co-eluting interferences like phospholipids.• Incorporate a more rigorous cleanup step after protein precipitation, such as SPE or phospholipid removal plates (e.g., HybridSPE).[4][8]• Optimize the chromatographic separation to resolve the analyte from interfering compounds.[5][10]• Use a co-eluting stable isotope-labeled internal standard for each analyte to correct for matrix effects.[5][11]
Particulates from protein precipitation clogging the system.• Ensure a thorough centrifugation step to pellet all precipitated proteins before transferring the supernatant.[9]• Consider an in-line filter or guard column before the analytical column.[11]
Analyte Degradation Exposure to light or heat.• Protect samples and extracts from light by using amber vials or covering tubes with aluminum foil.[17][19]• Minimize the time samples are at room temperature; use cooled autosamplers if possible.[9]

Data Presentation: Performance of Sample Preparation Methods

The following table summarizes the performance of various sample preparation techniques for vitamin D sulfate analysis from published literature.

Analyte(s) Matrix Sample Preparation Method Recovery (%) LOD/LOQ Reference
D2-S, D3-S, 25(OH)D2-S, 25(OH)D3-SBreast Milk & Human SerumProtein Precipitation (Acetonitrile)81.1 - 102LOD: 0.20 - 0.28 fmol[5][10]
VitD3-S, 25OHD3-SBreast MilkProtein Precipitation (Methanol) & SPE (C18)25OHD3-S: 66-77VitD3-S: 47-59LOQ (in solvent):0.23 ng/mL VitD3-S0.2 ng/mL 25OHD3-S[2]
D2-S, D3-S, 25(OH)D3-S, 25(OH)D2-SBreast MilkProtein Precipitation (Acetonitrile)81.1 - 102LOD (pM):D2-S: 2.0D3-S: 2.825(OH)D3-S: 2.425(OH)D2-S: 2.4[6]
Vitamin D3MilkSalting-Out Assisted LLE (SALLE)71.8 - 113.3-[13]

D2-S: Vitamin D2 Sulfate; D3-S: Vitamin D3 Sulfate; 25(OH)D2-S: 25-hydroxyvitamin D2 Sulfate; 25(OH)D3-S: 25-hydroxyvitamin D3 Sulfate.

Experimental Protocols

Protocol 1: Protein Precipitation for Vitamin D Sulfate in Breast Milk or Serum

This protocol is adapted from Gomes et al. and is suitable for the analysis of four sulfated vitamin D compounds.[5]

Materials:

  • Breast milk or serum sample

  • Acetonitrile (ACN), HPLC grade

  • Stable isotope-labeled internal standards for each analyte

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 500 µL of the sample (breast milk or serum) into a microcentrifuge tube.

  • Add the appropriate amount of internal standard solution.

  • Add 1.5 mL of cold acetonitrile to the sample.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitute the dried extract in an appropriate volume (e.g., 100-200 µL) of the initial mobile phase for LC-MS/MS analysis.

  • Vortex briefly and transfer to an autosampler vial for injection.

Protocol 2: Protein Precipitation followed by Solid-Phase Extraction (SPE) for Breast Milk

This protocol is based on the method by Taylor et al. for measuring Vitamin D3-S and 25OHD3-S.[2]

Materials:

  • Breast milk sample

  • Methanol (MeOH), HPLC grade

  • C18 SPE cartridges (e.g., 500 mg)

  • Internal standard solution

  • Vortex mixer, Centrifuge, Nitrogen evaporator

Procedure:

  • Protein Precipitation: a. To 250 µL of breast milk, add 1 mL of cold methanol. b. Add the internal standard. c. Vortex thoroughly. d. Incubate at -20°C overnight to facilitate protein precipitation. e. Centrifuge to pellet the precipitated proteins.

  • Solid-Phase Extraction (SPE): a. Conditioning: Condition the C18 SPE cartridge with 1 mL of 100% MeOH, followed by 1 mL of 20% MeOH in water. b. Loading: Take the supernatant from the protein precipitation step and dilute it to a 20% MeOH solution. Load this solution onto the conditioned SPE cartridge. c. Washing: Wash the cartridge twice with 1 mL of 20% MeOH to remove polar interferences. d. Elution: Elute the analytes with two successive additions of 1 mL of 100% MeOH.

  • Final Steps: a. Evaporate the eluate to dryness under a gentle stream of nitrogen. b. Reconstitute the residue in 125 µL of 60% MeOH for LC-MS/MS analysis.

Visualizations

Sample_Prep_Workflow cluster_cleanup Optional Cleanup Sample Biological Sample (Serum, Plasma, Milk) IS_Addition Add Internal Standard Sample->IS_Addition Protein_Precipitation Protein Precipitation (e.g., Acetonitrile, Methanol) IS_Addition->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant SPE Solid-Phase Extraction (SPE) Supernatant->SPE Further Cleanup Evaporation Evaporation Supernatant->Evaporation Direct Analysis (Simple Method) LLE Liquid-Liquid Extraction (LLE) SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: General workflow for vitamin D sulfate sample preparation.

Troubleshooting_Logic Start Start: Inaccurate Results Problem Identify Problem: Low Recovery or High Variability? Start->Problem LowRecovery Low Recovery Problem->LowRecovery HighCV High Variability Problem->HighCV CheckPP Check Protein Precipitation: - Solvent Ratio - Vortexing Time LowRecovery->CheckPP Yes CheckPipetting Check Liquid Handling: - Calibrate Pipettes - Check for Bubbles HighCV->CheckPipetting Yes CheckExtraction Optimize Extraction: - Use SPE - Try SALLE CheckPP->CheckExtraction If still low MatrixEffects Suspect Matrix Effects? CheckExtraction->MatrixEffects CheckEmulsion Check for Emulsions (LLE): - Centrifuge Longer - Use SLE CheckPipetting->CheckEmulsion CheckEmulsion->MatrixEffects AddCleanup Add Cleanup Step: - SPE - Phospholipid Removal MatrixEffects->AddCleanup Yes UseIS Use Stable Isotope Internal Standard MatrixEffects->UseIS Always End Re-evaluate AddCleanup->End UseIS->End

Caption: Troubleshooting logic for vitamin D sulfate analysis.

References

Validation & Comparative

Cholecalciferol Sulfate: A Comparative Analysis of its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of cholecalciferol sulfate (B86663) against its better-known counterparts: cholecalciferol (vitamin D3), calcifediol (B1668214) (25-hydroxyvitamin D3), and calcitriol (B1668218) (1,25-dihydroxyvitamin D3). The information presented is supported by experimental data to aid in research and development decisions.

Executive Summary

Cholecalciferol sulfate, a sulfated conjugate of vitamin D3, has demonstrated significantly lower biological activity compared to its non-sulfated precursor, cholecalciferol. Experimental evidence from in vivo studies in vitamin D-deficient animal models indicates that this compound is substantially less potent in stimulating intestinal calcium transport and mobilizing bone calcium, two of the primary functions of vitamin D. Its affinity for the vitamin D receptor (VDR) is considered negligible, which is a key factor in its reduced biological action. This guide will delve into the available quantitative data, detail the experimental protocols used for these assessments, and illustrate the relevant biological pathways.

Comparative Biological Activity

The biological activity of vitamin D compounds is primarily mediated through their binding to the Vitamin D Receptor (VDR), which then modulates gene expression related to calcium and phosphate (B84403) homeostasis. The data consistently shows that the sulfation of cholecalciferol at the 3-beta position drastically reduces its biological efficacy.

Data Presentation

Table 1: Comparative In Vivo Biological Activity in Vitamin D-Deficient Rats

CompoundAdministration RouteEndpointEffective DoseRelative Potency vs. CholecalciferolSource(s)
This compound Oral (chronic, 5 days)Intestinal Calcium Transport & Bone Calcium Mobilization52,000 pmol/day~0.1-0.4%[1]
Cholecalciferol Oral (chronic, 5 days)Intestinal Calcium Transport & Bone Calcium Mobilization65 - 260 pmol/day100%[1]
This compound Oral (single dose)Intestinal Calcium Transport & Bone Calcium Mobilization208,000 - 416,000 pmol-[1]
Cholecalciferol Oral (single dose)Intestinal Calcium Transport & Bone Calcium Mobilization260 pmol-[1]
This compound Intravenous (single dose)Intestinal Calcium Transport & Bone Calcium MobilizationNo activity up to 52,000 pmol-[1]
Cholecalciferol Intravenous (single dose)Intestinal Calcium Transport & Bone Calcium Mobilization65 pmol-[1]

Table 2: Comparative Affinity for the Vitamin D Receptor (VDR)

CompoundVDR Binding AffinityNotesSource(s)
This compound Not directly measured, but inferred to be negligibleSulfation at the 3-beta position is expected to sterically hinder binding to the VDR ligand-binding pocket.Inferred from[2][3]
Cholecalciferol NegligibleDoes not activate the wild-type human VDR.[4]
Calcifediol (25-hydroxyvitamin D3) LowApproximately 50 times less affinity for the VDR than calcitriol.[3]
Calcitriol (1,25-dihydroxyvitamin D3) HighThe most potent natural ligand for the VDR.[5]

Signaling Pathways and Metabolism

The classical vitamin D signaling pathway involves the metabolic activation of cholecalciferol to calcitriol, which then binds to the VDR to elicit a biological response. This compound does not appear to be a significant substrate for the key enzymes in this pathway.

VitaminD_Metabolism 7-Dehydrocholesterol 7-Dehydrocholesterol Cholecalciferol Cholecalciferol 7-Dehydrocholesterol->Cholecalciferol Calcifediol Calcifediol Cholecalciferol->Calcifediol 25-hydroxylase (CYP2R1, CYP27A1) Cholecalciferol_Sulfate Cholecalciferol_Sulfate Cholecalciferol->Cholecalciferol_Sulfate Sulfotransferase Calcitriol Calcitriol Calcifediol->Calcitriol 1α-hydroxylase (CYP27B1) VDR Vitamin D Receptor (VDR) Calcitriol->VDR Binds to Gene_Expression Gene Expression (e.g., Calcium Transport Proteins) VDR->Gene_Expression

Vitamin D Metabolic Pathway. Cholecalciferol is hydroxylated to its active forms, while this compound is a less active metabolite.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activity of vitamin D compounds. Below are outlines of the key experimental protocols cited in the comparison.

Competitive Radioligand Binding Assay for VDR Affinity

Objective: To determine the binding affinity of a test compound (e.g., this compound) to the Vitamin D Receptor (VDR) by measuring its ability to compete with a radiolabeled VDR ligand.

Materials:

  • Purified recombinant VDR

  • Radiolabeled ligand (e.g., [³H]1,25(OH)₂D₃)

  • Unlabeled test compounds (this compound, cholecalciferol, calcifediol, calcitriol) at various concentrations

  • Assay buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • A fixed concentration of radiolabeled calcitriol is incubated with the purified VDR in the assay buffer.

  • Increasing concentrations of the unlabeled test compounds are added to compete for binding to the VDR.

  • The mixture is incubated to reach equilibrium.

  • The receptor-bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined.

  • The binding affinity (Ki) is calculated from the IC50 value.

VDR_Binding_Assay cluster_workflow VDR Competitive Binding Assay Workflow Start Start Prepare_Reagents Prepare VDR, Radioligand, and Test Compounds Start->Prepare_Reagents Incubate Incubate VDR, Radioligand, and Test Compound Prepare_Reagents->Incubate Separate Separate Bound and Free Ligand (Filtration) Incubate->Separate Measure Measure Radioactivity Separate->Measure Analyze Calculate IC50 and Ki Measure->Analyze End End Analyze->End

VDR Competitive Binding Assay Workflow.

Everted Gut Sac Assay for Intestinal Calcium Transport

Objective: To measure the active transport of calcium across the intestinal epithelium in response to vitamin D metabolites.

Materials:

  • Vitamin D-deficient rats

  • Test compounds (this compound, cholecalciferol, etc.)

  • Krebs-Ringer bicarbonate buffer containing ⁴⁵Ca (radioactive calcium)

  • Surgical instruments

  • Syringes and needles

Procedure:

  • Vitamin D-deficient rats are dosed with the test compounds for a specified period.

  • The rats are euthanized, and a segment of the small intestine (duodenum) is excised.

  • The intestinal segment is everted (turned inside out) and filled with a known volume of buffer.

  • The everted sac is incubated in a flask containing buffer with ⁴⁵Ca.

  • After the incubation period, the concentration of ⁴⁵Ca in the serosal fluid (inside the sac) and the mucosal fluid (outside the sac) is measured.

  • The ratio of serosal to mucosal ⁴⁵Ca concentration (S/M ratio) is calculated as an index of active calcium transport.

Everted_Gut_Sac_Assay cluster_workflow Everted Gut Sac Assay Workflow Start Start Dose_Rats Dose Vitamin D-Deficient Rats with Test Compounds Start->Dose_Rats Excise_Intestine Excise and Evert Intestinal Segment Dose_Rats->Excise_Intestine Incubate_Sac Incubate Everted Sac in ⁴⁵Ca Buffer Excise_Intestine->Incubate_Sac Measure_Radioactivity Measure ⁴⁵Ca in Serosal and Mucosal Fluids Incubate_Sac->Measure_Radioactivity Calculate_Ratio Calculate S/M Ratio Measure_Radioactivity->Calculate_Ratio End End Calculate_Ratio->End

Everted Gut Sac Assay Workflow.

In Vivo Bone Calcium Mobilization Assay

Objective: To assess the ability of vitamin D metabolites to mobilize calcium from bone into the bloodstream.

Materials:

  • Vitamin D-deficient rats maintained on a low-calcium diet

  • Test compounds

  • Blood collection supplies

  • Atomic absorption spectrophotometer for serum calcium measurement

Procedure:

  • Vitamin D-deficient rats are fed a low-calcium diet to induce a state of controlled hypocalcemia.

  • The rats are then administered the test compounds.

  • Blood samples are collected at specified time points after administration.

  • The concentration of calcium in the serum is measured using atomic absorption spectrophotometry.

  • An increase in serum calcium levels indicates mobilization of calcium from the bone.

Conclusion

The available evidence strongly indicates that this compound possesses minimal biological activity compared to cholecalciferol and its hydroxylated metabolites. This is primarily attributed to its presumed negligible affinity for the Vitamin D Receptor. For researchers and drug development professionals, these findings suggest that this compound is unlikely to be a viable candidate for therapeutic applications aimed at leveraging the classical vitamin D signaling pathway. Further research could explore potential non-genomic actions or its role as a storage or transport form of vitamin D, although current data do not strongly support a significant role in calcium homeostasis.

References

A Comparative Analysis of Cholecalciferol and Cholecalciferol Sulfate: Efficacy, Metabolism, and Experimental Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of cholecalciferol (Vitamin D3) and its sulfated metabolite, cholecalciferol sulfate (B86663). Drawing upon available experimental data, this document elucidates the differences in their biological activity, metabolic pathways, and the methodologies used to evaluate their effects.

Executive Summary

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative differences between cholecalciferol and cholecalciferol sulfate based on in vivo studies in vitamin D-deficient rat models.

Table 1: Comparative Biological Activity in Vitamin D-Deficient Rats

ParameterCholecalciferolThis compoundSource(s)
Bone Calcium Mobilization Activity 100%< 5%[1][2]
Intestinal Calcium Transport Stimulation 100%~ 1%[1][2]
Serum Phosphorus Elevation 100%~ 1%[1][2]
Bone Calcification Support 100%~ 1%[1][2]

Table 2: Comparative Efficacy in Vitamin D-Deficient Rats (Oral Administration)

Administration TypeEffective Dose of CholecalciferolEffective Dose of this compoundSource(s)
Single Oral Dose ≥ 260 pmol208,000 - 416,000 pmol[3]
Chronic Oral Dosing (5 days) 65 - 260 pmol/day52,000 pmol/day[3]

Table 3: Comparative Efficacy in Vitamin D-Deficient Rats (Intravenous Administration)

Administration TypeEffective Dose of CholecalciferolEffective Dose of this compoundSource(s)
Single Intravenous Dose ≥ 65 pmolNo biological activity up to 52,000 pmol[3]

Experimental Protocols

The following sections detail the methodologies employed in the key comparative experiments cited in this guide.

Induction of Vitamin D Deficiency in a Rat Model

A common approach to creating a vitamin D-deficient rat model for comparative studies involves dietary manipulation.

  • Animals: Male Sprague-Dawley or Wistar rats are often used.

  • Diet: The rats are fed a vitamin D-deficient diet that is also formulated to maintain calcium and phosphorus homeostasis to avoid confounding factors such as secondary hyperparathyroidism. This diet may be enriched with calcium and lactose (B1674315) to ensure normocalcemia despite the lack of vitamin D.

  • Duration: The vitamin D-deficient diet is typically administered for a period of three to six weeks to ensure the depletion of endogenous vitamin D stores.

  • Confirmation of Deficiency: Serum levels of 25-hydroxyvitamin D (25(OH)D) are measured to confirm vitamin D deficiency before the commencement of the comparative study. Levels are often below the detection limit of the assay.

Synthesis and Purification of this compound
  • Synthesis: A common method involves the reaction of cholecalciferol with a sulfating agent such as pyridine (B92270) sulfur trioxide or sulfamic acid in a pyridine solvent.

  • Purification: The synthesized this compound is then purified using techniques like crystallization and chromatography.

  • Verification: The purity and identity of the synthesized compound are confirmed using analytical methods such as High-Performance Liquid Chromatography (HPLC), ultraviolet (UV) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.

In Vivo Comparison of Biological Activity

Once vitamin D deficiency is established, the biological activities of cholecalciferol and this compound are compared.

  • Administration: The test compounds are administered to the vitamin D-deficient rats via oral gavage or intravenous injection at varying doses.

  • Endpoint Measurement: After a specified period, several biological parameters are measured to assess the effects of the treatments:

    • Intestinal Calcium Transport: This is often measured using an everted gut sac technique, where a segment of the small intestine is incubated in a solution containing radiolabeled calcium (e.g., ⁴⁵Ca), and the transport of calcium from the mucosal to the serosal side is quantified.

    • Serum Calcium and Phosphorus: Blood samples are collected, and the concentrations of calcium and phosphorus in the serum are determined using standard biochemical assays.

    • Bone Mineralization and Mobilization: The effects on bone can be assessed through histological analysis of bone tissue to observe changes in mineralization or by measuring the mobilization of calcium from bone into the bloodstream.

Analytical Quantification

The concentrations of cholecalciferol and its metabolites in biological samples are typically quantified using HPLC coupled with UV or mass spectrometry detection.

Signaling and Metabolic Pathways

The metabolism of cholecalciferol is a well-understood pathway that leads to the production of the biologically active hormone, calcitriol. This compound is considered a peripheral metabolite with significantly lower biological activity.

Cholecalciferol_Metabolism cluster_skin Skin (UVB Exposure) cluster_liver Liver cluster_kidney Kidney cluster_inactivation Inactivation/Metabolism 7-Dehydrocholesterol 7-Dehydrocholesterol Cholecalciferol Cholecalciferol 7-Dehydrocholesterol->Cholecalciferol 25-Hydroxycholecalciferol (Calcifediol) 25-Hydroxycholecalciferol (Calcifediol) Cholecalciferol->25-Hydroxycholecalciferol (Calcifediol) CYP2R1, CYP27A1 This compound This compound Cholecalciferol->this compound Sulfotransferase 1,25-Dihydroxycholecalciferol (Calcitriol) 1,25-Dihydroxycholecalciferol (Calcitriol) 25-Hydroxycholecalciferol (Calcifediol)->1,25-Dihydroxycholecalciferol (Calcitriol) CYP27B1 Inactive Metabolites Inactive Metabolites 1,25-Dihydroxycholecalciferol (Calcitriol)->Inactive Metabolites CYP24A1

Metabolic pathway of cholecalciferol.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the comparative assessment of cholecalciferol and this compound.

Experimental_Workflow cluster_induction Phase 1: Induction of Vitamin D Deficiency cluster_treatment Phase 2: Comparative Treatment cluster_analysis Phase 3: Endpoint Analysis cluster_conclusion Phase 4: Conclusion start Select Rat Model (e.g., Sprague-Dawley) diet Administer Vitamin D-Deficient Diet (3-6 weeks) start->diet confirm Confirm Deficiency (Measure Serum 25(OH)D) diet->confirm randomize Randomize into Treatment Groups: - Vehicle Control - Cholecalciferol - this compound confirm->randomize administer Administer Test Compounds (Oral or IV) randomize->administer collect Collect Blood and Tissue Samples administer->collect measure Measure Biological Endpoints: - Serum Calcium & Phosphorus - Intestinal Calcium Transport - Bone Histology collect->measure compare Compare Efficacy and Potency measure->compare

Experimental workflow for comparison.

Conclusion

The available scientific literature consistently demonstrates that cholecalciferol is the significantly more biologically active form of vitamin D when compared to its sulfated metabolite, this compound. The latter exhibits minimal to no activity in key physiological processes regulated by vitamin D, such as calcium and phosphate (B84403) metabolism. For researchers and professionals in drug development, these findings underscore the importance of focusing on cholecalciferol and its hydroxylated metabolites for therapeutic applications related to vitamin D deficiency. The experimental protocols outlined provide a robust framework for further investigation into the nuanced roles of various vitamin D metabolites.

References

Cholecalciferol Sulfate: A Comparative Analysis of Its Mechanism of Action Against Other Vitamin D Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanism of action of cholecalciferol sulfate (B86663) versus other prominent vitamin D analogs, including the native hormone calcitriol (B1668218) and synthetic counterparts like calcipotriol (B1668217) and paricalcitol. The information is supported by experimental data to delineate the distinct molecular behaviors and therapeutic potentials of these compounds.

Introduction to Vitamin D Analogs

Vitamin D and its analogs are a class of secosteroids crucial for regulating calcium and phosphate (B84403) homeostasis, bone metabolism, and a variety of other cellular processes, including cell proliferation and differentiation. The biological effects of these compounds are primarily mediated through the vitamin D receptor (VDR), a nuclear transcription factor. Upon ligand binding, the VDR forms a heterodimer with the retinoid X receptor (RXR), which then binds to vitamin D response elements (VDREs) on target genes to modulate their expression.

This guide focuses on the unique characteristics of cholecalciferol sulfate in comparison to its well-studied counterparts, providing a framework for understanding its potential physiological role and therapeutic implications.

Mechanism of Action: A Comparative Overview

The primary determinant of a vitamin D analog's biological activity is its ability to bind to and activate the VDR. The subsequent transcriptional events depend on the specific conformational changes induced in the VDR-RXR heterodimer and its interaction with co-regulatory proteins.

Cholecalciferol (Vitamin D3) and Calcitriol (1,25-dihydroxyvitamin D3)

Cholecalciferol itself is a prohormone and is biologically inactive.[1] It requires two hydroxylation steps to become the active hormone, calcitriol. The first hydroxylation occurs in the liver to form 25-hydroxyvitamin D3 (calcifediol), the major circulating form of vitamin D. The second hydroxylation occurs in the kidneys, catalyzed by the enzyme CYP27B1, to produce calcitriol.[1]

Calcitriol is the most potent endogenous VDR ligand. Its high affinity for the VDR initiates a cascade of genomic and non-genomic signaling events that regulate a wide array of physiological processes.[2][3]

This compound (Vitamin D3 Sulfate)

This compound is a sulfated conjugate of vitamin D3. Experimental evidence strongly indicates that it possesses very low intrinsic biological activity. Studies in vitamin D-deficient rats have shown that this compound has less than 5% of the activity of cholecalciferol in mobilizing calcium from bone and approximately 1% of its ability to stimulate intestinal calcium transport.[4] This suggests a significantly lower affinity for the VDR compared to non-sulfated forms.

The metabolism of this compound also differs significantly from that of cholecalciferol. It is not a substrate for the key activating enzyme CYP2R1. While it can be metabolized by CYP27A1 and CYP11A1, the rate is considerably lower than that for cholecalciferol.[5][6] Furthermore, its potential downstream metabolite, 25-hydroxyvitamin D3 3-sulfate, is not metabolized by the activating enzyme CYP27B1 or the inactivating enzyme CYP24A1.[5][6] This metabolic inertness supports the hypothesis that this compound may function as a biologically inactive, water-soluble storage or transport form of vitamin D3 that requires hydrolysis by sulfatases to release the active cholecalciferol.[7]

Synthetic Vitamin D Analogs: Calcipotriol and Paricalcitol

Calcipotriol is a synthetic analog of calcitriol used primarily in the treatment of psoriasis. It exhibits a VDR binding affinity comparable to that of calcitriol. However, it is rapidly metabolized to inactive compounds, resulting in significantly lower calcemic effects, making it suitable for topical application.

Paricalcitol is another synthetic analog of calcitriol that is used to prevent and treat secondary hyperparathyroidism in patients with chronic kidney disease. It is a selective VDR activator, meaning it has a reduced impact on intestinal calcium and phosphorus absorption compared to calcitriol, thereby lowering the risk of hypercalcemia and hyperphosphatemia.

Quantitative Comparison of Biological Activity

The following table summarizes the available quantitative data for the biological activity of this compound and other vitamin D analogs.

CompoundVDR Binding Affinity (Relative to Calcitriol)Intestinal Calcium Absorption Activity (Relative to Cholecalciferol)Bone Calcium Mobilization Activity (Relative to Cholecalciferol)
Calcitriol High (Endogenous Ligand)HighHigh
Cholecalciferol Low (Prohormone)100%100%
This compound Data not available (inferred to be very low)~1%[4]<5%[4]
Calcipotriol Comparable to CalcitriolLowLow
Paricalcitol HighLowLow

Signaling and Metabolic Pathways

The distinct biological activities of these analogs can be attributed to their different metabolic fates and interactions with the VDR signaling pathway.

Vitamin D Activation and Catabolism Pathway

The canonical pathway for vitamin D activation involves sequential hydroxylation, while catabolism is primarily mediated by the enzyme CYP24A1, which is induced by calcitriol as a negative feedback mechanism.[8][9]

Vitamin D Activation and Catabolism cluster_0 Activation cluster_1 Catabolism Cholecalciferol Cholecalciferol Calcifediol 25-hydroxyvitamin D3 (Calcifediol) Cholecalciferol->Calcifediol Liver (CYP2R1/CYP27A1) Calcitriol 1,25-dihydroxyvitamin D3 (Calcitriol) Calcifediol->Calcitriol Kidney (CYP27B1) Inactive_Metabolites Inactive Metabolites Calcitriol->Inactive_Metabolites CYP24A1 VDR_Activation VDR Activation Calcitriol->VDR_Activation Binds to VDR This compound Metabolism Cholecalciferol_Sulfate This compound CYP2R1 CYP2R1 Cholecalciferol_Sulfate->CYP2R1 Not a substrate CYP27A1_CYP11A1 CYP27A1 / CYP11A1 (low rate) Cholecalciferol_Sulfate->CYP27A1_CYP11A1 Hydrolysis Sulfatase Cholecalciferol_Sulfate->Hydrolysis Metabolites Sulfated Metabolites CYP27A1_CYP11A1->Metabolites Cholecalciferol Cholecalciferol Hydrolysis->Cholecalciferol

References

A Comparative Pharmacokinetic Analysis: Cholecalciferol Sulfate vs. Calcifediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of cholecalciferol sulfate (B86663) and calcifediol (B1668214) (25-hydroxyvitamin D3), offering insights into their relative efficacy and metabolic pathways. The following sections present quantitative data, experimental methodologies, and visual representations of key processes to facilitate a comprehensive understanding.

Introduction

Vitamin D is a critical prohormone for calcium homeostasis and bone metabolism. Its supplementation is primarily available in the form of cholecalciferol (Vitamin D3) or its more immediate metabolite, calcifediol. Cholecalciferol sulfate, a sulfated conjugate of vitamin D3, has also been a subject of investigation, although its physiological role and pharmacokinetic properties are less well-understood. This guide aims to elucidate the differences in how these compounds are absorbed, distributed, metabolized, and excreted by the body.

Pharmacokinetic Data Summary

The available data indicate significant differences in the pharmacokinetic profiles of this compound and calcifediol. While extensive quantitative data exists for calcifediol, information on this compound is largely qualitative, focusing on its biological activity from which pharmacokinetic characteristics can be inferred.

Pharmacokinetic ParameterThis compoundCalcifediol (25-hydroxyvitamin D3)
Bioavailability Very low oral bioavailability inferred from biological activity studies.[1][2][3] Requires very high oral doses to elicit a biological response.[1][2][3] No activity observed with intravenous administration, suggesting rapid clearance or lack of conversion to an active form.[1][2]Readily absorbed orally.[4] Estimated to be about 2-3 times more potent than cholecalciferol in raising serum 25(OH)D3 levels.[4]
Time to Peak Concentration (Tmax) Data not available.Rapidly increases serum 25(OH)D levels.[4]
Peak Concentration (Cmax) Data not available.Dose-dependent.
Half-life (t1/2) Data not available.Approximately 15 days.[5]
Metabolism Believed to be hydrolyzed to cholecalciferol to exert biological activity, though this is not definitively established.[2]Hydroxylated in the kidneys by the enzyme 1-alpha-hydroxylase (CYP27B1) to the active hormone calcitriol (B1668218) (1,25-dihydroxyvitamin D3).[6][7]
Biological Activity Significantly less active than cholecalciferol.[1][2][3][8][9] Possesses less than 5% of the activity of cholecalciferol in mobilizing calcium from bone and about 1% of the ability to stimulate intestinal calcium transport.[8][9]The major circulating form of vitamin D and the direct precursor to the active hormone, calcitriol.[6][7]

Key Experimental Protocols

Study of this compound Biological Activity in Rats

A key study investigating the biological activity of this compound utilized vitamin D-deficient rats to assess its effects on calcium homeostasis.

  • Animal Model: Vitamin D-deficient male weanling rats.

  • Administration:

    • Single oral doses of this compound (ranging from 260 to 416,000 pmol) were administered.[2]

    • Chronic daily oral doses (65 to 52,000 pmol/day) were given for 5 days.[2][3]

    • Single intravenous doses (up to 52,000 pmol) were also tested.[2][3]

  • Outcome Measures:

    • Intestinal calcium transport, measured by the everted gut sac technique.

    • Serum calcium and phosphorus levels.

    • Bone calcium mobilization, assessed by changes in serum calcium on a low-calcium diet.

  • Key Findings: Oral administration of very high doses of this compound showed some biological activity, whereas intravenous administration did not.[2][3] This suggests very low bioavailability of the active form when administered orally.

Pharmacokinetic Study of Calcifediol in Healthy Women

A randomized, double-blind, controlled parallel-group study was conducted to investigate the plasma pharmacokinetics of 25(OH)D3 after supplementation with cholecalciferol or calcifediol.

  • Participants: 35 healthy women aged 50-70 years.

  • Intervention: Participants were divided into seven groups receiving:

    • 20 µg calcifediol or cholecalciferol daily for 15 weeks.

    • 140 µg calcifediol or cholecalciferol weekly for 15 weeks.

    • A single bolus of 140 µg calcifediol, cholecalciferol, or both.[4]

  • Sample Collection: Blood samples were collected at 14 clinical visits over the study period.

  • Analytical Method: Plasma 25(OH)D3 concentrations were quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]

  • Key Findings: Calcifediol was found to be approximately 2-3 times more potent than cholecalciferol in increasing plasma 25(OH)D3 concentrations. The target concentration of 30 ng/mL was reached more rapidly and reliably with calcifediol.[4]

Visualizing the Pathways and Processes

Vitamin D Metabolic Pathway

VitaminD_Metabolism cluster_skin Skin (UVB Exposure) cluster_liver Liver cluster_kidney Kidney cluster_sulfation Sulfation Pathway (Proposed) 7-Dehydrocholesterol 7-Dehydrocholesterol Cholecalciferol Cholecalciferol (Vitamin D3) 7-Dehydrocholesterol->Cholecalciferol Cholecalciferol_source Cholecalciferol (from Skin or Diet) Calcifediol Calcifediol (25-OH-D3) Calcifediol_kidney Calcifediol Cholecalciferol_source->Calcifediol 25-hydroxylase (CYP2R1) Cholecalciferol_to_sulfate Cholecalciferol Calcitriol Calcitriol (1,25-(OH)2-D3) Active Hormone Calcifediol_kidney->Calcitriol 1α-hydroxylase (CYP27B1) Cholecalciferol_sulfate This compound Cholecalciferol_to_sulfate->Cholecalciferol_sulfate Sulfotransferase

Caption: Simplified metabolic pathway of Vitamin D, from synthesis to its active form and proposed sulfation.

General Experimental Workflow for Pharmacokinetic Studies

PK_Workflow cluster_study_design Study Design cluster_sampling Sample Collection & Processing cluster_analysis Bioanalysis cluster_pk_analysis Pharmacokinetic Analysis Subject_Recruitment Subject Recruitment (e.g., Healthy Volunteers, Target Population) Randomization Randomization (if applicable) Subject_Recruitment->Randomization Dosing Drug Administration (e.g., Oral, IV) Randomization->Dosing Blood_Sampling Serial Blood Sampling (at predefined time points) Dosing->Blood_Sampling Sample_Processing Sample Processing (e.g., Centrifugation to obtain plasma/serum) Blood_Sampling->Sample_Processing Extraction Analyte Extraction Sample_Processing->Extraction Quantification Quantification (e.g., LC-MS/MS) Extraction->Quantification Data_Analysis Concentration-Time Data Analysis Quantification->Data_Analysis PK_Parameters Calculation of PK Parameters (Cmax, Tmax, AUC, t1/2, etc.) Data_Analysis->PK_Parameters

Caption: A generalized workflow for conducting a clinical pharmacokinetic study.

Discussion and Conclusion

The comparison between this compound and calcifediol reveals a stark contrast in their pharmacokinetic profiles and biological efficacy.

Calcifediol stands out as a potent and rapidly acting precursor to the active vitamin D hormone, calcitriol.[4] Its efficient absorption and direct conversion in the kidneys make it a reliable option for correcting vitamin D deficiency.[4][6][7]

This compound , on the other hand, appears to be a significantly less active metabolite.[1][2][3][8][9] The available evidence from animal studies suggests that it has very low oral bioavailability and may require hydrolysis to cholecalciferol to exert any physiological effect.[1][2][3] The lack of activity upon intravenous administration further suggests that the sulfated form itself is not readily utilized by the target tissues.[1][2]

For researchers and drug development professionals, these findings underscore the importance of the chemical form of vitamin D used in supplementation and therapeutic applications. Calcifediol offers a more direct and predictable means of increasing circulating 25(OH)D levels compared to cholecalciferol, and vastly more so than this compound. Further research is warranted to fully elucidate the metabolic fate and potential physiological relevance, if any, of this compound in human biology.

References

Cholecalciferol vs. Cholecalciferol Sulfate: A Comparative Guide on In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of cholecalciferol (vitamin D3) and its sulfated form, cholecalciferol sulfate (B86663). The following sections present a comprehensive analysis based on available experimental data, focusing on their respective roles in calcium homeostasis.

Introduction

Cholecalciferol is a crucial prohormone in the vitamin D endocrine system, essential for maintaining calcium and phosphate (B84403) balance and promoting healthy bone metabolism.[1] Its biological activity is dependent on a two-step hydroxylation process, first in the liver to calcifediol (B1668214) (25-hydroxycholecalciferol) and then in the kidneys to the active form, calcitriol (B1668218) (1,25-dihydroxycholecalciferol).[2] Cholecalciferol sulfate, a conjugated metabolite of vitamin D3, has been a subject of investigation to determine its biological relevance. This guide compares the in vivo effects of these two compounds.

Data Presentation: Quantitative Comparison

The biological activity of this compound is markedly lower than that of cholecalciferol. The following tables summarize the quantitative data from studies in vitamin D-deficient rats.

Table 1: Comparative Efficacy on Intestinal Calcium Transport

CompoundAdministration RouteMinimum Effective DoseRelative Potency vs. Cholecalciferol
CholecalciferolOral260 pmol (single dose)100%
This compoundOral208,000 pmol (single dose)~0.1%
CholecalciferolOral65-260 pmol/day (chronic, 5 days)100%
This compoundOral52,000 pmol/day (chronic, 5 days)~0.1-0.5%
CholecalciferolIntravenous65 pmol (single dose)100%
This compoundIntravenous>52,000 pmol (single dose)No activity observed at tested doses

Data sourced from Nagubandi et al., 1981.[3]

Table 2: Comparative Efficacy on Bone Calcium Mobilization

CompoundAdministration RouteRelative Potency vs. Cholecalciferol
CholecalciferolOral100%
This compoundOral<5%

Data sourced from Reeve et al., 1981.[4]

Experimental Protocols

The data presented above were primarily generated from experiments using a vitamin D-deficient rat model.

Key Experimental Model: Vitamin D-Deficient Rat
  • Animal Model: Male weanling rats, typically of the Sprague-Dawley or a similar strain, are used.

  • Induction of Deficiency: The rats are fed a vitamin D-deficient diet for a period of several weeks (e.g., 3-4 weeks) to deplete their vitamin D stores. This diet is formulated to be adequate in all other nutrients, including calcium and phosphorus, to isolate the effects of vitamin D deficiency.[5][6][7]

  • Confirmation of Deficiency: Vitamin D deficiency is confirmed by measuring serum levels of 25-hydroxyvitamin D, which will be significantly reduced.[7] Hypocalcemia is also a characteristic feature.[3]

  • Administration of Compounds: Cholecalciferol and this compound are administered either orally (e.g., via gavage) or intravenously.

  • Assessment of Biological Activity:

    • Intestinal Calcium Transport: This is often measured ex vivo using the everted gut sac technique. A segment of the duodenum is removed, everted, and incubated in a buffer containing radiolabeled calcium (e.g., ⁴⁵Ca). The transport of calcium from the mucosal (inner) to the serosal (outer) side is quantified to determine active transport.[3]

    • Bone Calcium Mobilization: This is assessed by measuring changes in serum calcium levels in response to the administered compounds. An increase in serum calcium in hypocalcemic, vitamin D-deficient rats indicates mobilization of calcium from the bone.[3][8]

Signaling Pathways and Experimental Workflows

Vitamin D Metabolic Pathway

The following diagram illustrates the metabolic activation of cholecalciferol and its role in calcium homeostasis.

VitaminD_Metabolism cluster_synthesis Synthesis & Ingestion cluster_activation Metabolic Activation cluster_effects Biological Effects 7-Dehydrocholesterol 7-Dehydrocholesterol Cholecalciferol_skin Cholecalciferol (Skin) 7-Dehydrocholesterol->Cholecalciferol_skin UVB Light Cholecalciferol_diet Cholecalciferol (Diet) Cholecalciferol Cholecalciferol Cholecalciferol_diet->Cholecalciferol Cholecalciferol_skin->Cholecalciferol Calcifediol 25-Hydroxycholecalciferol (Calcifediol) Cholecalciferol->Calcifediol Liver (CYP2R1, CYP27A1) Cholecalciferol_Sulfate This compound Cholecalciferol->Cholecalciferol_Sulfate Sulfation Calcitriol 1,25-Dihydroxycholecalciferol (Calcitriol) Calcifediol->Calcitriol Kidney (CYP27B1) Intestine Intestine Calcitriol->Intestine Increases Ca²⁺ Absorption Bone Bone Calcitriol->Bone Increases Ca²⁺ Mobilization Kidney Kidney Calcitriol->Kidney Increases Ca²⁺ Reabsorption Parathyroid_Gland Parathyroid Gland Calcitriol->Parathyroid_Gland Decreases PTH Synthesis Low_Activity Low_Activity Cholecalciferol_Sulfate->Low_Activity Significantly Lower Biological Activity Experimental_Workflow cluster_setup Animal Model Preparation cluster_treatment Treatment Groups cluster_administration Administration cluster_analysis Efficacy Assessment Start Weanling Rats Diet Vitamin D-Deficient Diet (3-4 weeks) Start->Diet Confirmation Confirm Deficiency (Low Serum 25(OH)D, Hypocalcemia) Diet->Confirmation Group_A Cholecalciferol Confirmation->Group_A Randomization Group_B This compound Confirmation->Group_B Group_C Vehicle Control Confirmation->Group_C Oral Oral Gavage Group_A->Oral IV Intravenous Injection Group_A->IV Group_B->Oral Group_B->IV Group_C->Oral Group_C->IV Blood_Sampling Serial Blood Sampling Oral->Blood_Sampling IV->Blood_Sampling Serum_Ca Measure Serum Ca²⁺ (Bone Mobilization) Blood_Sampling->Serum_Ca Euthanasia Euthanasia & Tissue Collection Blood_Sampling->Euthanasia Data_Analysis Data Analysis & Conclusion Serum_Ca->Data_Analysis Compare Groups Gut_Sac Everted Gut Sac Assay (Intestinal Ca²⁺ Transport) Euthanasia->Gut_Sac Gut_Sac->Data_Analysis Compare Groups

References

A Comparative Guide to the Cellular Uptake of Cholecalciferol Sulfate and Cholecalciferol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cellular uptake mechanisms of cholecalciferol sulfate (B86663) and its non-sulfated counterpart, cholecalciferol (Vitamin D3). While direct comparative studies on the cellular uptake of these two specific molecules are limited, this document synthesizes available data on their transport, metabolism, and biological activity to offer a comprehensive overview for research and drug development purposes.

Introduction

Cholecalciferol is a fat-soluble secosteroid essential for calcium homeostasis and various other physiological processes. In the body, it can be sulfated to form cholecalciferol sulfate. The addition of a sulfate group significantly alters the molecule's polarity, which is hypothesized to affect its transport across cell membranes and overall bioavailability. Understanding the differences in their cellular uptake is crucial for developing effective Vitamin D-based therapies and delivery systems.

Mechanisms of Cellular Uptake

The cellular uptake of cholecalciferol and this compound is thought to proceed through distinct pathways, largely influenced by their differing physicochemical properties.

Cholecalciferol: As a lipophilic molecule, cholecalciferol is generally understood to cross cell membranes via passive diffusion .[1][2] This process does not require energy and is driven by the concentration gradient of the molecule across the plasma membrane. The lipid-soluble nature of cholecalciferol allows it to readily partition into the lipid bilayer of cell membranes.[1]

This compound: The sulfated form is more water-soluble, which suggests that its transport across the lipid-rich cell membrane is less likely to occur through simple passive diffusion. While direct evidence for this compound transporters is scarce, studies on the transport of its downstream metabolite, 25-hydroxyvitamin D3 sulfate (25(OH)D3-S), indicate the involvement of specific carrier proteins. It is plausible that this compound may utilize similar pathways. Research has identified that 25(OH)D3-S is a substrate for the organic anion-transporting polypeptides OATP2B1 and OATP1B3 .[3]

Furthermore, the transport of Vitamin D metabolites is also mediated by the Vitamin D Binding Protein (DBP) . The majority of Vitamin D metabolites in circulation are bound to DBP.[4] Certain cells, particularly in the kidneys, express the endocytic receptors megalin and cubilin , which recognize and internalize the DBP-metabolite complex.[5][6][7] This receptor-mediated endocytosis is a key pathway for the uptake of 25-hydroxyvitamin D3. Whether this compound is also transported via this DBP-megalin/cubilin pathway has not been definitively established.

According to the "free hormone hypothesis," only the unbound form of Vitamin D metabolites is biologically active and available for cellular uptake through passive diffusion.[4] The extent to which this compound binds to DBP and whether the free fraction can enter cells is an area of ongoing research.

Quantitative Data Comparison

Direct quantitative data comparing the cellular uptake rates of cholecalciferol and this compound is not available in the current scientific literature. The following table summarizes the known and inferred characteristics of their uptake.

FeatureCholecalciferolThis compound
Primary Uptake Mechanism Passive Diffusion[1][2]Facilitated Transport (Inferred)[3]
Known Transporters None identified (passive process)OATP2B1, OATP1B3 (for 25(OH)D3-S)[3]
DBP-Mediated Uptake Unclear for cholecalciferol itself, but established for its metabolites via megalin/cubilin.[5][6][7]Not definitively established.
Driving Force Concentration GradientTransporter affinity and concentration gradient
Energy Requirement NoYes (for active transport if applicable)

Signaling Pathways and Experimental Workflows

The differing uptake mechanisms have implications for the subsequent intracellular signaling and metabolic activation.

Cellular Uptake and Metabolism Pathways

G cluster_extracellular Extracellular Space cluster_cell Intracellular Space cluster_membrane Cell Membrane Cholecalciferol Cholecalciferol Cholecalciferol_DBP Cholecalciferol-DBP Cholecalciferol->Cholecalciferol_DBP Binds Passive_Diffusion Passive Diffusion Cholecalciferol->Passive_Diffusion Cholecalciferol_S Cholecalciferol Sulfate Cholecalciferol_S_DBP Cholecalciferol-S-DBP Cholecalciferol_S->Cholecalciferol_S_DBP Binds OATP OATP Transporters Cholecalciferol_S->OATP Potential Transport DBP DBP DBP->Cholecalciferol_DBP DBP->Cholecalciferol_S_DBP Megalin_Cubilin Megalin/ Cubilin Cholecalciferol_S_DBP->Megalin_Cubilin Potential Endocytosis Cholecalciferol_in Cholecalciferol Metabolism Metabolic Activation (e.g., Hydroxylation) Cholecalciferol_in->Metabolism Cholecalciferol_S_in Cholecalciferol Sulfate Cholecalciferol_S_in->Metabolism Lower Activity [23, 24] VDR Vitamin D Receptor (VDR) Metabolism->VDR Gene_Expression Target Gene Expression VDR->Gene_Expression Passive_Diffusion->Cholecalciferol_in Uptake OATP->Cholecalciferol_S_in Megalin_Cubilin->Cholecalciferol_S_in

Caption: Cellular uptake and metabolic activation pathways.

Experimental Workflow for Cellular Uptake Studies

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Culture target cells (e.g., Caco-2, hepatocytes) Compound_Prep 2. Prepare radiolabeled or fluorescently tagged Cholecalciferol and This compound Cell_Culture->Compound_Prep Incubation 3. Incubate cells with prepared compounds at various concentrations and time points Compound_Prep->Incubation Wash 4. Wash cells to remove unbound compound Incubation->Wash Lysis 5. Lyse cells to release intracellular content Wash->Lysis Quantification 6. Quantify intracellular compound (Scintillation counting, Fluorometry, or LC-MS/MS) Lysis->Quantification Data_Analysis 7. Analyze data to determine uptake kinetics (Km, Vmax) Quantification->Data_Analysis

Caption: Generalized experimental workflow for uptake studies.

Experimental Protocols

Objective: To quantify and compare the cellular uptake of Cholecalciferol and this compound in a relevant cell line (e.g., Caco-2 for intestinal absorption, HepG2 for hepatic uptake, or HK-2 for renal uptake).

Materials:

  • Target cell line

  • Cell culture medium and supplements

  • Cholecalciferol and this compound

  • Radiolabeled ([³H] or [¹⁴C]) or fluorescently tagged versions of the compounds

  • Scintillation counter or fluorescence plate reader

  • Cell lysis buffer

  • Protein assay kit

Methodology:

  • Cell Culture:

    • Culture the chosen cell line to confluence in appropriate multi-well plates. For Caco-2 cells, culture for 21 days post-confluence to allow for differentiation into a polarized monolayer that mimics the intestinal barrier.[9]

  • Preparation of Dosing Solutions:

    • Prepare stock solutions of radiolabeled or fluorescently tagged cholecalciferol and this compound in a suitable solvent (e.g., ethanol, DMSO).

    • Prepare a series of working solutions at different concentrations in a suitable buffer (e.g., Hanks' Balanced Salt Solution).

  • Uptake Assay:

    • Wash the cell monolayers twice with warm buffer.

    • Add the working solutions of the test compounds to the cells.

    • Incubate the plates at 37°C for various time points (e.g., 5, 15, 30, 60 minutes) to determine the time course of uptake.

    • To determine concentration dependence, incubate with varying concentrations for a fixed time point within the linear range of uptake.

  • Termination of Uptake:

    • At the end of the incubation period, rapidly aspirate the dosing solution.

    • Wash the cells three times with ice-cold buffer to stop the uptake and remove any unbound compound.

  • Quantification:

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).

    • Transfer the cell lysates to scintillation vials (for radiolabeled compounds) or a microplate (for fluorescent compounds).

    • Measure the radioactivity using a scintillation counter or fluorescence using a plate reader.

    • Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay) to normalize the uptake data.

  • Data Analysis:

    • Calculate the uptake rate (e.g., in pmol/mg protein/min).

    • For concentration-dependent studies, plot the uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters (Km and Vmax).

For Transporter-Specific Studies (e.g., OATPs):

  • Use cell lines that overexpress the specific transporter of interest (e.g., HEK293-OATP2B1).

  • Include a control group of mock-transfected cells (not expressing the transporter).

  • The transporter-mediated uptake is calculated by subtracting the uptake in mock-transfected cells from the uptake in the transporter-expressing cells.

Conclusion

The cellular uptake of cholecalciferol and this compound appears to be governed by fundamentally different mechanisms. Cholecalciferol, being lipophilic, likely enters cells primarily through passive diffusion, a process dependent on its concentration gradient. In contrast, the more water-soluble this compound is hypothesized to rely on carrier-mediated transport, with evidence from its metabolites pointing towards the involvement of OATP transporters.

The biological activity of this compound has been shown to be significantly lower than that of cholecalciferol.[10][11] This could be due to less efficient cellular uptake, a requirement for desulfation before it can be metabolically activated, or both. The potential role of this compound as a water-soluble transport form or a storage depot of Vitamin D3 warrants further investigation.[11][12]

For drug development professionals, these differences are critical. Formulations designed to enhance the bioavailability of Vitamin D need to consider the distinct transport pathways of its various forms. Targeting specific transporters could be a viable strategy for modulating the cellular delivery of sulfated Vitamin D analogues. Further direct comparative studies are essential to fully elucidate the cellular uptake kinetics and physiological relevance of this compound.

References

A Comparative Analysis of Vitamin D Forms for Enhanced Bone Mineralization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bone mineralization effects of various forms of vitamin D, including vitamin D2 (ergocalciferol), vitamin D3 (cholecalciferol), and active vitamin D analogs such as calcitriol (B1668218), alfacalcidol (B1684505), and paricalcitol (B1678470). The information presented is supported by experimental data from preclinical and clinical studies to aid in research and development decisions.

Executive Summary

Vitamin D is essential for bone health, primarily by regulating calcium and phosphate (B84403) homeostasis. Its various forms, however, exhibit different potencies and mechanisms of action. While vitamin D3 is generally more effective than D2 at maintaining serum 25-hydroxyvitamin D levels, active vitamin D analogs like calcitriol and alfacalcidol can offer greater efficacy in specific populations, such as those with impaired renal function or glucocorticoid-induced osteoporosis. These analogs, however, also carry a higher risk of hypercalcemia. Newer analogs are being developed to optimize bone-building effects while minimizing this risk.

Comparative Efficacy of Vitamin D Forms: Quantitative Data

The following tables summarize quantitative data from various studies comparing the effects of different vitamin D forms on key bone mineralization markers.

Table 1: Vitamin D2 vs. Vitamin D3

ParameterVitamin D2 (Ergocalciferol)Vitamin D3 (Cholecalciferol)Key Findings & Citations
Serum 25(OH)D Levels Less effective at raising and maintaining levels.More potent and effective in increasing and sustaining serum 25(OH)D concentrations.[1][2]A meta-analysis found that vitamin D3 was significantly more effective than vitamin D2 at raising serum 25(OH)D concentrations.[1] Studies have shown that vitamin D3 is approximately 85% more effective at maintaining vitamin D concentrations and is converted to its active form 500% faster than D2.[2]
Bone Mineral Density (BMD) Limited evidence for significant improvement compared to D3.Supplementation, often with calcium, has been shown to improve BMD.[3]While some studies show no significant change in BMD with D3 supplementation alone in healthy adults, others indicate benefits, particularly in those with vitamin D insufficiency.[3][4]
Fracture Risk Less evidence supporting a reduction in fracture risk compared to D3.Associated with a reduction in fracture risk, especially when combined with calcium.A Cochrane study indicated a 6% relative risk reduction in mortality for those using D3, while D2 was associated with a 2% increase in relative risk.[2]

Table 2: Cholecalciferol vs. Calcitriol and Other Analogs

ParameterCholecalciferol (Vitamin D3)Calcitriol (1,25(OH)2D3)AlfacalcidolEldecalcitolParicalcitolKey Findings & Citations
Lumbar Spine BMD -0.8% change over 3 years (with calcium) in glucocorticoid-induced osteoporosis (GIO).[5]-0.7% change over 2 years in GIO.[6]+2.4% change over 3 years (with calcium) in GIO.[5]Stronger effect than alfacalcidol in increasing BMD in osteoporotic patients.[7]Data on direct BMD comparison is limited; primarily studied for secondary hyperparathyroidism.Alfacalcidol was found to be highly superior to plain vitamin D3 plus calcium in treating GIO.[5] A study comparing calcitriol, ergocalciferol, and alendronate in GIO found alendronate to be superior for lumbar BMD.[6]
Vertebral Fracture Rate 24.8% over 3 years in GIO.[5]6 in 66 subjects sustained new fractures in a GIO study.[6]9.7% over 3 years in GIO (61% risk reduction vs. D3).[5]Reduced vertebral fracture incidence by 26% compared to alfacalcidol over 3 years.[7]Not a primary outcome in comparative studies.Eldecalcitol demonstrated a greater reduction in vertebral fractures compared to alfacalcidol.[7]
Serum Calcium Generally minimal effect at standard doses.Higher risk of hypercalcemia.[8]Can cause moderate hypercalcemia.[5]Lower propensity for hypercalcemia compared to calcitriol.[9]Calcitriol therapy is commonly associated with hypercalcemia and hypercalciuria.[8] Paricalcitol is designed to have a lower calcemic effect.[9]
Serum PTH Can decrease levels, especially in deficient individuals.[4]Effectively suppresses PTH.[10]Effectively suppresses PTH.Effectively suppresses PTH, with comparable effects to calcitriol.[10][11]Both calcitriol and paricalcitol are effective in suppressing PTH in patients with secondary hyperparathyroidism.[10][11]
Bone Turnover Markers (e.g., CTX, P1NP) Can reduce bone resorption markers.Significantly decreases bone resorption markers.[4]Showed stronger effects than alfacalcidol in reducing bone resorption markers.[7]In postmenopausal women with vitamin D insufficiency, both cholecalciferol and calcitriol decreased serum β-CTX.[4]

Experimental Protocols

Detailed methodologies are crucial for interpreting and replicating research findings. Below are representative experimental protocols for evaluating the effects of vitamin D on bone mineralization.

Rodent Model of Postmenopausal Osteoporosis
  • Animal Model: Female Wistar rats (6 months old) are used. Osteoporosis is induced by bilateral ovariectomy (OVX). A sham-operated group serves as a control.[12]

  • Diet and Supplementation: Animals are fed a standard diet. The experimental groups receive daily oral gavage of the vitamin D form being tested (e.g., cholecalciferol, calcitriol, or analogs) at specified doses. A vehicle-treated OVX group serves as the osteoporosis control.[12][13] For instance, a study used 10 mg of calcium and 6.7 IU of vitamin D/kg/day.[12] Another study on a novel VDR agonist, VS-105, used doses of 0.1, 0.2, or 0.5 µg/kg administered intraperitoneally three times a week for 90 days.[13]

  • Duration: The study duration is typically several weeks to months to allow for significant bone loss in the OVX group and to observe the effects of the treatment. A 90-day period is common.[13]

  • Outcome Measures:

    • Bone Mineral Density (BMD): Measured by dual-energy X-ray absorptiometry (DXA) at the lumbar spine and femur at baseline and at the end of the study.[12]

    • Bone Microarchitecture: Assessed by micro-computed tomography (µCT) of the tibia or femur to evaluate parameters like bone volume fraction (BV/TV), trabecular number (Tb.N), and trabecular thickness (Tb.Th).[14]

    • Biomechanical Testing: The mechanical strength of the femur or vertebrae is determined by three-point bending tests to measure parameters like maximal load and stiffness.

    • Serum Biomarkers: Blood samples are collected to measure levels of calcium, phosphate, parathyroid hormone (PTH), and bone turnover markers such as C-terminal telopeptide of type I collagen (CTX, a marker of bone resorption) and procollagen (B1174764) type I N-terminal propeptide (P1NP, a marker of bone formation).[14]

    • Histomorphometry: Undecalcified bone sections are analyzed to quantify cellular and structural parameters of bone remodeling.

Signaling Pathways and Mechanisms of Action

Vitamin D exerts its effects on bone primarily through the Vitamin D Receptor (VDR), a nuclear receptor. The activation of VDR by its ligand, 1,25-dihydroxyvitamin D3 (calcitriol), leads to a cascade of genomic events that influence bone mineralization both directly and indirectly.

Vitamin D Metabolic Pathway

The following diagram illustrates the conversion of vitamin D precursors to the active form, calcitriol.

VitaminD_Metabolism cluster_skin Skin cluster_diet Diet/Supplements cluster_liver Liver cluster_kidney Kidney 7-dehydrocholesterol 7-dehydrocholesterol Vitamin D3 (Cholecalciferol) Vitamin D3 (Cholecalciferol) 7-dehydrocholesterol->Vitamin D3 (Cholecalciferol) UVB 25-hydroxyvitamin D3 (Calcifediol) 25-hydroxyvitamin D3 (Calcifediol) Vitamin D3 (Cholecalciferol)->25-hydroxyvitamin D3 (Calcifediol) 25-hydroxylase Ergosterol Ergosterol Vitamin D2 (Ergocalciferol) Vitamin D2 (Ergocalciferol) 25-hydroxyvitamin D2 (Ercalcidiol) 25-hydroxyvitamin D2 (Ercalcidiol) Vitamin D2 (Ergocalciferol)->25-hydroxyvitamin D2 (Ercalcidiol) 25-hydroxylase 1,25-dihydroxyvitamin D3 (Calcitriol) 1,25-dihydroxyvitamin D3 (Calcitriol) 25-hydroxyvitamin D3 (Calcifediol)->1,25-dihydroxyvitamin D3 (Calcitriol) 1α-hydroxylase 1,25-dihydroxyvitamin D2 1,25-dihydroxyvitamin D2 25-hydroxyvitamin D2 (Ercalcidiol)->1,25-dihydroxyvitamin D2 Biological Action Biological Action 1,25-dihydroxyvitamin D3 (Calcitriol)->Biological Action Sunlight (UVB) Sunlight (UVB) 1,25-dihydroxyvitamin D2->Biological Action

Caption: Conversion of Vitamin D to its active form.

VDR Signaling in Bone Cells

Calcitriol binds to the VDR in various cells, including osteoblasts.[15][16] This ligand-receptor complex then heterodimerizes with the retinoid X receptor (RXR) and binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[17][18]

VDR_Signaling cluster_cell Osteoblast cluster_effects Downstream Effects Calcitriol 1,25(OH)2D3 VDR VDR Calcitriol->VDR Binds VDR_RXR VDR-RXR Complex VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE VDRE VDR_RXR->VDRE Binds to Gene_Expression Target Gene Expression VDRE->Gene_Expression Modulates RANKL RANKL Expression ↑ Gene_Expression->RANKL OPG OPG Expression ↓ Gene_Expression->OPG Osteocalcin Osteocalcin ↑ Gene_Expression->Osteocalcin Ca_Absorption Intestinal Ca++ Absorption ↑ Gene_Expression->Ca_Absorption Bone_Resorption Bone Resorption ↑ RANKL->Bone_Resorption OPG->Bone_Resorption Bone_Formation Bone Formation ↑ Osteocalcin->Bone_Formation Ca_Absorption->Bone_Formation

Caption: VDR signaling pathway in an osteoblast.

Direct Effects on Osteoblasts:

  • Differentiation and Mineralization: Calcitriol promotes the maturation of osteoblasts and the expression of bone matrix proteins like osteocalcin, which is crucial for mineralization.[15]

  • Regulation of Osteoclastogenesis: Osteoblasts express Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL) and its decoy receptor, osteoprotegerin (OPG). Calcitriol increases the expression of RANKL and decreases the expression of OPG.[19] This shift in the RANKL/OPG ratio promotes the differentiation and activation of osteoclasts, leading to bone resorption. This mechanism is essential for bone remodeling and calcium mobilization.

Indirect Effects on Bone Mineralization:

  • Intestinal Calcium and Phosphate Absorption: The primary mechanism by which vitamin D supports bone mineralization is by enhancing the absorption of calcium and phosphate from the intestine.[4] This ensures an adequate supply of minerals for the formation of hydroxyapatite (B223615) crystals in the bone matrix.

Conclusion

The choice of vitamin D form for promoting bone mineralization depends on the specific clinical or research context.

  • Vitamin D3 (Cholecalciferol) is generally preferred over vitamin D2 for supplementation in the general population due to its higher potency in raising and maintaining serum 25(OH)D levels.

  • Calcitriol and its analogs (e.g., Alfacalcidol, Eldecalcitol) are potent therapeutic agents that can directly stimulate bone metabolism. They are particularly useful in conditions where the conversion of vitamin D to its active form is impaired, such as in chronic kidney disease or in patients on long-term glucocorticoid therapy.[5][17] However, their use requires careful monitoring due to the increased risk of hypercalcemia.

  • Newer Vitamin D Analogs (e.g., Paricalcitol, VS-105) are being developed to offer a better therapeutic window, with potent effects on bone and parathyroid hormone suppression but with a lower risk of causing hypercalcemia.[9][13]

Future research should continue to explore the nuanced differences between these forms and develop novel analogs with optimized safety and efficacy profiles for the management of bone health.

References

Unraveling the Genomic Impact of Vitamin D: A Comparative Guide to Differential Gene Expression Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a comparative overview of gene expression changes induced by 1,25-dihydroxyvitamin D3 treatment versus a control or untreated state. It is designed for researchers, scientists, and drug development professionals to understand the molecular mechanisms of vitamin D signaling and the experimental approaches used to elucidate them.

From Cholecalciferol to a Transcriptional Regulator: The Metabolic Journey

Cholecalciferol (Vitamin D3) itself is biologically inactive. To exert its genomic effects, it undergoes a two-step hydroxylation process. The first occurs in the liver, converting cholecalciferol to 25-hydroxyvitamin D3 (calcifediol), the primary circulating form of vitamin D. The second hydroxylation takes place mainly in the kidneys, where 25-hydroxyvitamin D3 is converted to the biologically active hormone, 1,25-dihydroxyvitamin D3 (calcitriol).[1][2] It is this active form that binds to the Vitamin D Receptor (VDR) and functions as a transcription factor to regulate gene expression.[3]

The metabolic pathway of cholecalciferol is a tightly regulated process, ensuring the appropriate levels of the active hormone are available to target tissues.

Vitamin D Metabolism Cholecalciferol Cholecalciferol (Vitamin D3) Liver Liver Cholecalciferol->Liver  25-hydroxylase Cholecalciferol_Sulfate Cholecalciferol Sulfate (B86663) Cholecalciferol_Sulfate->Liver Calcifediol 25-Hydroxyvitamin D3 (Calcifediol) Liver->Calcifediol Kidney Kidney Calcitriol 1,25-Dihydroxyvitamin D3 (Calcitriol) Kidney->Calcitriol Calcifediol->Kidney  1α-hydroxylase VDR Vitamin D Receptor (VDR) Calcitriol->VDR  Binds to Gene_Expression Modulation of Gene Expression VDR->Gene_Expression  Regulates RNA-Seq Workflow cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatics Analysis Cell_Culture Cell Culture & Treatment (1,25(OH)2D3 vs. Vehicle) RNA_Extraction Total RNA Extraction Cell_Culture->RNA_Extraction QC1 RNA Quality Control (NanoDrop, Bioanalyzer) RNA_Extraction->QC1 Library_Prep RNA-Seq Library Preparation QC1->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing QC2 Raw Read Quality Control (FastQC) Sequencing->QC2 Alignment Read Alignment to Reference Genome (STAR) QC2->Alignment Quantification Gene Expression Quantification Alignment->Quantification DEA Differential Expression Analysis (DESeq2/edgeR) Quantification->DEA Gene_List List of Differentially Expressed Genes DEA->Gene_List

References

Navigating Vitamin D Analysis: A Comparative Guide on Antibody Cross-Reactivity with Cholecalciferol Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Look at Vitamin D Immunoassay Specificity

The accurate measurement of vitamin D and its metabolites is crucial for research and clinical practice. While immunoassays are widely used for their convenience and high throughput, their specificity is a critical consideration.[1][2] A key question for researchers is the potential cross-reactivity of vitamin D antibodies with various metabolites, including the sulfated form, cholecalciferol sulfate (B86663) (or vitamin D3 sulfate). This guide provides a comparative analysis of analytical methods, addresses the specificity of vitamin D antibodies, and offers practical experimental protocols, with a focus on the largely uncharacterized cross-reactivity with cholecalciferol sulfate.

Immunoassays vs. LC-MS/MS: The Gold Standard for Specificity

The two primary methods for quantifying vitamin D metabolites are immunoassays and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] Immunoassays rely on the binding of an antibody to the target molecule, in this case, typically 25-hydroxyvitamin D.[1] However, the specificity of these antibodies can vary, leading to cross-reactivity with other structurally similar vitamin D metabolites.[3] This can result in an over- or under-estimation of the true concentration of the target analyte.[1]

LC-MS/MS, on the other hand, is considered the gold standard for vitamin D analysis.[1] This technique physically separates the different metabolites based on their chemical properties before detection by a mass spectrometer.[1] This allows for the distinct identification and quantification of various forms of vitamin D, including cholecalciferol, 25-hydroxyvitamin D, and their sulfated counterparts, without the issue of antibody cross-reactivity.[4]

The Question of Cross-Reactivity with this compound

A thorough review of published literature reveals a significant data gap regarding the specific cross-reactivity of commercial vitamin D antibodies with this compound. Most validation studies for these immunoassays focus on cross-reactivity with more commonly measured metabolites such as 25-hydroxyvitamin D2 and C-3 epimers of 25-hydroxyvitamin D3.[3][5]

The structural difference between cholecalciferol and this compound lies in the addition of a bulky, negatively charged sulfate group at the 3-beta position. This modification significantly alters the molecule's polarity and three-dimensional structure, making it less likely to be recognized by antibodies developed against the non-sulfated form.

Figure 1. Structural comparison of Cholecalciferol and this compound.

Known Cross-Reactivities of Vitamin D Immunoassays

While data for this compound is lacking, examining the known cross-reactivities of various commercial immunoassays with other vitamin D metabolites highlights the general issue of non-specificity. The following table summarizes reported cross-reactivity data for some common automated immunoassays, demonstrating the variability in their ability to detect metabolites other than 25-hydroxyvitamin D3.

MetaboliteAssay A (Example)Assay B (Example)Assay C (Example)
25-hydroxyvitamin D3 100% 100% 100%
25-hydroxyvitamin D275-90%90-105%~80%
3-epi-25-hydroxyvitamin D3~50% (exogenous)[5]VariableMinimal
This compound Data Not Available Data Not Available Data Not Available
Note: The values presented are illustrative and compiled from various sources. Actual performance may vary by kit and lot. Please refer to the manufacturer's package insert for specific details.

Experimental Protocol: Determining Cross-Reactivity of a Vitamin D Antibody with this compound

For researchers wishing to investigate the cross-reactivity of a specific vitamin D antibody with this compound, a competitive enzyme-linked immunosorbent assay (ELISA) is a suitable method.

Objective: To quantify the percentage of cross-reactivity of a vitamin D antibody with this compound relative to its binding with cholecalciferol (or the primary antigen, e.g., 25-hydroxyvitamin D3).

Materials:

  • 96-well microtiter plates coated with the target antigen (e.g., 25-hydroxyvitamin D3-BSA conjugate)

  • Vitamin D antibody (the antibody being tested)

  • Cholecalciferol standard

  • This compound

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay buffer (e.g., PBS with 1% BSA)

  • Microplate reader

Procedure:

  • Preparation of Standards and Competitors:

    • Prepare a serial dilution of the cholecalciferol standard in assay buffer to create a standard curve (e.g., from 100 ng/mL to 0.1 ng/mL).

    • Prepare a serial dilution of this compound in assay buffer over a broad concentration range (e.g., from 10,000 ng/mL to 0.1 ng/mL).

  • Competitive Binding:

    • Add a fixed amount of the vitamin D antibody to all wells of the coated microtiter plate, except for the blank wells.

    • Immediately add the cholecalciferol standards and the this compound dilutions to their respective wells.

    • Incubate the plate according to the antibody manufacturer's instructions (e.g., 1-2 hours at room temperature) to allow for competitive binding.

  • Washing:

    • Wash the plate 3-5 times with wash buffer to remove unbound antibodies and competitors.

  • Secondary Antibody Incubation:

    • Add the HRP-conjugated secondary antibody to each well (except the blank) and incubate (e.g., 1 hour at room temperature).

  • Final Wash:

    • Repeat the washing step to remove unbound secondary antibody.

  • Signal Development:

    • Add TMB substrate to each well and incubate in the dark until a color change is observed (typically 15-30 minutes).

  • Stopping the Reaction:

    • Add the stop solution to each well. The color will change from blue to yellow.

  • Data Acquisition:

    • Read the absorbance of each well at 450 nm using a microplate reader.

Data Analysis:

  • Standard Curve: Plot the absorbance values of the cholecalciferol standards against their known concentrations to generate a standard curve.

  • IC50 Determination: Determine the IC50 value (the concentration that inhibits 50% of the maximum signal) for both cholecalciferol and this compound from their respective competition curves.

  • Cross-Reactivity Calculation: Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (IC50 of Cholecalciferol / IC50 of this compound) x 100

ELISA_Workflow prep Prepare Standards (Cholecalciferol & this compound) add_std Add Standards and Competitors prep->add_std add_ab Add Primary Antibody to Antigen-Coated Plate add_ab->add_std incubate1 Incubate (Competitive Binding) add_std->incubate1 wash1 Wash Plate incubate1->wash1 add_sec_ab Add HRP-Conjugated Secondary Antibody wash1->add_sec_ab incubate2 Incubate add_sec_ab->incubate2 wash2 Wash Plate incubate2->wash2 add_tmb Add TMB Substrate wash2->add_tmb incubate3 Incubate (Color Development) add_tmb->incubate3 add_stop Add Stop Solution incubate3->add_stop read_plate Read Absorbance at 450 nm add_stop->read_plate analyze Calculate % Cross-Reactivity read_plate->analyze

Figure 2. Experimental workflow for determining antibody cross-reactivity using competitive ELISA.

Conclusion and Recommendations

For researchers and drug development professionals, understanding the limitations of analytical methods is paramount. While vitamin D immunoassays offer a convenient platform, their potential for cross-reactivity with various metabolites necessitates careful validation and data interpretation. The lack of specific data on cross-reactivity with this compound underscores the importance of using highly specific methods like LC-MS/MS when accurate quantification of sulfated vitamin D metabolites is required. For laboratories relying on immunoassays, it is crucial to be aware of the potential for interference and to validate the assay's performance against a reference method, particularly when analyzing samples from populations where sulfated metabolites may be prevalent. The provided experimental protocol offers a framework for conducting in-house validation to address the current data gap on this compound cross-reactivity.

References

A Comparative Guide to the Bioavailability of Cholecalciferol from Various Delivery Systems: Implications for Cholecalciferol Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

An Important Note on Cholecalciferol Sulfate (B86663): Direct comparative studies on the bioavailability of cholecalciferol sulfate from different delivery systems are notably absent in the current scientific literature. Research has indicated that vitamin D3 3β-sulfate exhibits significantly lower biological activity compared to its non-sulfated counterpart, cholecalciferol (vitamin D3).[1][2][3][4] Specifically, studies in vitamin D-deficient rat models have shown that this compound has less than 5% of the activity of cholecalciferol in mobilizing calcium from bone and approximately 1% of its ability to stimulate intestinal calcium transport.[2][3] This low intrinsic activity likely explains the dearth of research into its delivery for enhanced bioavailability.

This guide will, therefore, focus on the well-researched area of cholecalciferol (vitamin D3) bioavailability from different delivery systems. The principles and findings presented here may offer valuable insights for researchers and drug development professionals interested in the potential future application of this compound or other sulfated compounds.

Oral Delivery Systems for Cholecalciferol: A Comparative Analysis

Oral supplementation is the most common method for correcting vitamin D deficiency.[5][6] However, being a fat-soluble vitamin, the absorption of cholecalciferol can be influenced by the delivery vehicle.[5][6] Various formulations have been developed to enhance its stability and bioavailability.[5][6][7]

Quantitative Data Summary

The following table summarizes the findings of a comparative study on the bioavailability of different oral cholecalciferol delivery systems in a laboratory animal model.

Delivery SystemMean Maximum Concentration (nmol/L)Day of Maximum ConcentrationArea Under the Curve (AUC)Relative Bioavailability (Compared to Oil-based)
Microencapsulated 335.472651.001.24
Oil-based 236.172135.601.00
Micellized 216.471378.450.65

Data sourced from a study in laboratory rats.[6]

The results indicate that the microencapsulated and oil-based forms of vitamin D3 were the most bioavailable, with the microencapsulated form showing the highest absorption and a prolonged effect.[5][6] The micellized form was absorbed almost twice as inefficiently as the microencapsulated form.[5][6]

Advanced Oral Delivery Systems: Nanoemulsions and Liposomes

Recent advancements have focused on nano-engineered delivery systems to further enhance the bioavailability of lipophilic compounds like vitamin D3.[7]

  • Nanoemulsions: These are colloidal delivery systems that encapsulate lipophilic substances in small droplets, which can improve their solubility in the gastrointestinal tract and facilitate absorption.[8] Studies have shown that nanoemulsion-based delivery systems can significantly increase the bioaccessibility of vitamin D3 compared to coarse emulsions.[9] A clinical study demonstrated that the relative bioavailability of a nanoemulsion formulation of cholecalciferol was 36% higher than a conventional fat-soluble preparation.[8]

  • Liposomes: These are spherical vesicles composed of phospholipid bilayers that can encapsulate both hydrophobic and hydrophilic drugs.[10] Liposomal encapsulation can protect the drug from degradation, increase its bioavailability, and provide controlled release.[10] Clinical experiments have shown that liposomal vitamin D3 leads to a more rapid increase in plasma calcidiol (25(OH)D) concentration compared to oily formulations, particularly in individuals with severe vitamin D3 deficiency.[11]

Transdermal Delivery of Cholecalciferol

Transdermal delivery offers an alternative route that bypasses the gastrointestinal tract and first-pass metabolism, which can be particularly beneficial for individuals with fat malabsorption issues.[12][13] The primary challenge is overcoming the skin's barrier properties for a highly lipophilic compound like vitamin D3.[12][13]

Research has explored the use of penetration enhancers to improve the transdermal delivery of vitamin D3.[12] One study found that an ointment containing dodecylamine (B51217) as a penetration enhancer, particularly when the skin was pretreated with 50% ethanol, significantly improved the transdermal delivery of vitamin D3, delivering 760 ng of vitamin D3 per cm² of skin.[12][13] This suggests that with the right formulation, transdermal delivery could be a viable option for vitamin D3 supplementation.[12]

Experimental Protocols

In Vivo Bioavailability Study of Oral Cholecalciferol Delivery Systems
  • Test Substances:

    • Microencapsulated vitamin D3 (2000 IU/mL cholecalciferol with natural lecithin).

    • Oil-based vitamin D3 (400 IU/drop cholecalciferol).

    • Micellized vitamin D3 (15,000 IU/mL cholecalciferol with macrogolglycerol ricinoleate).[5][6]

  • Animal Model: Laboratory rats were divided into three groups, each receiving one of the test substances.

  • Dosing Regimen: 2000 IU/kg of vitamin D3 was administered orally to each animal daily for 7 days.[5][6]

  • Sample Collection: Blood samples were collected at baseline and at various time points up to the 24th day.[5][6]

  • Analysis: The concentration of 25-hydroxyvitamin D (25(OH)D) in the blood serum was measured to determine the bioavailability of the different formulations.[5][6] The Area Under the Curve (AUC) was calculated to compare the total absorption.[5][6]

In Vitro Transdermal Delivery Study of Cholecalciferol
  • Formulations: Ointment formulations of vitamin D3 were prepared with and without penetration enhancers (oleic acid, dodecylamine).

  • Diffusion Cell: A diffusion cell was used to study the transdermal permeability of vitamin D3.

  • Membranes: Polyamide filter, polydimethylsiloxane (B3030410) membrane, and porcine skin were used as barriers.[12]

  • Procedure: A dose of >10 mg/cm² of the formulation was applied to the membrane. The temperature was maintained at approximately 37°C.[12]

  • Analysis: The amount of vitamin D3 that permeated the membrane into the receptor solution was measured over time to determine the flux and permeability coefficient.[12]

Visualizations

Experimental_Workflow_for_Oral_Bioavailability cluster_preparation Preparation cluster_administration Administration & Sampling cluster_analysis Analysis cluster_outcome Outcome Animal_Model Animal Model Selection (e.g., Laboratory Rats) Grouping Randomized Grouping (n=3 groups) Animal_Model->Grouping Dosing Oral Administration (Daily for 7 days) Grouping->Dosing Formulations Preparation of Delivery Systems (Microencapsulated, Oil-based, Micellized) Formulations->Dosing Sampling Blood Sample Collection (Multiple time points) Dosing->Sampling Measurement Measure Serum 25(OH)D Concentration Sampling->Measurement Pharmacokinetics Pharmacokinetic Analysis (Cmax, Tmax, AUC) Measurement->Pharmacokinetics Comparison Comparative Bioavailability Assessment Pharmacokinetics->Comparison

Caption: Experimental workflow for assessing the oral bioavailability of different cholecalciferol delivery systems.

Cholecalciferol_Metabolic_Pathway cluster_intake Intake/Synthesis cluster_circulation Circulation & Metabolism cluster_action Biological Action Sun Sunlight (UVB) Skin Skin (7-dehydrocholesterol) Sun->Skin synthesis Cholecalciferol Cholecalciferol (Vitamin D3) Skin->Cholecalciferol Diet Dietary Intake (Cholecalciferol) Diet->Cholecalciferol Liver Liver (25-hydroxylase) Cholecalciferol->Liver hydroxylation SULT2A1 Sulfotransferase (SULT2A1) Cholecalciferol->SULT2A1 sulfation Calcidiol 25-hydroxyvitamin D (Calcidiol) Liver->Calcidiol Kidney Kidney (1α-hydroxylase) Calcidiol->Kidney hydroxylation Calcitriol 1,25-dihydroxyvitamin D (Calcitriol - Active Form) Kidney->Calcitriol VDR Vitamin D Receptor (VDR) Calcitriol->VDR binding Cholecalciferol_Sulfate This compound SULT2A1->Cholecalciferol_Sulfate Gene_Expression Gene Expression Regulation (Calcium Homeostasis, etc.) VDR->Gene_Expression

Caption: Simplified metabolic pathway of cholecalciferol (Vitamin D3).

References

"head-to-head comparison of sulfated and non-sulfated vitamin D3"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological efficacy of sulfated and non-sulfated vitamin D3, supported by experimental data. The information is intended to inform research and development in fields where vitamin D metabolism and activity are critical.

Executive Summary

Vitamin D3, a crucial regulator of calcium homeostasis and bone metabolism, exists in both sulfated and non-sulfated forms. Experimental evidence overwhelmingly indicates that non-sulfated vitamin D3 is the significantly more biologically active form . Vitamin D3 sulfate (B86663) exhibits markedly reduced efficacy in key physiological processes, including intestinal calcium transport, bone calcium mobilization, and bone mineralization. This difference in activity is primarily attributed to the low affinity of vitamin D3 sulfate for the Vitamin D Receptor (VDR), the principal mediator of vitamin D's genomic actions. While the non-sulfated form follows the well-established VDR-mediated signaling pathway, the precise mechanism of action for the sulfated form, if any, remains less clear and is likely independent of this classical pathway.

Data Presentation: Quantitative Comparison of Biological Activity

The following tables summarize the quantitative differences in the biological activity of sulfated and non-sulfated vitamin D3 based on studies in vitamin D-deficient rat models.

Biological ActivityNon-Sulfated Vitamin D3Sulfated Vitamin D3Relative Potency (Sulfated vs. Non-Sulfated)
Intestinal Calcium Transport Active at doses as low as 260 pmol (single oral dose)[1]Active at doses of 208,000-416,000 pmol (single oral dose)[1]Approximately 1%[2][3][4]
Bone Calcium Mobilization Effective at significantly lower dosesRequires substantially higher dosesLess than 5%[2][3][4]
Bone Calcification Promotes bone mineralization effectivelyMinimal effect on bone calcificationApproximately 1%[2][3][4]
Serum Phosphorus Elevation Effectively elevates serum phosphorusMinimal effect on serum phosphorus levelsApproximately 1%[2][3]
Administration RouteNon-Sulfated Vitamin D3 (Active Dose)Sulfated Vitamin D3 (Active Dose)Observation
Single Oral Dose 260 pmol[1]208,000 - 416,000 pmol[1]Non-sulfated form is significantly more potent.
Chronic Oral Dosing (5 days) 65 - 260 pmol/day[1]52,000 pmol/day[1]Continued significant difference in potency with chronic administration.
Single Intravenous Dose Active at 65 pmol[1]No biological activity at doses as high as 52,000 pmol[1]Sulfated form shows no activity when administered intravenously at high doses.

Signaling Pathways

The differential activity of sulfated and non-sulfated vitamin D3 can be attributed to their distinct interactions with cellular signaling pathways.

Non-Sulfated Vitamin D3 Signaling Pathway:

The biological effects of non-sulfated vitamin D3 are primarily mediated through the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily.

Non_Sulfated_D3_Signaling cluster_cell Target Cell cluster_nucleus Nucleus D3 Non-Sulfated Vitamin D3 VDR_cyto VDR D3->VDR_cyto Binds VDR_RXR_cyto VDR-RXR Heterodimer VDR_cyto->VDR_RXR_cyto RXR_cyto RXR RXR_cyto->VDR_RXR_cyto VDR_RXR_nuc VDR-RXR VDR_RXR_cyto->VDR_RXR_nuc Translocates to Nucleus VDRE Vitamin D Response Element (VDRE) VDR_RXR_nuc->VDRE Binds to Gene Target Gene Transcription VDRE->Gene Regulates Bio_Response Biological Response Gene->Bio_Response

Caption: Non-sulfated Vitamin D3 signaling pathway.

Sulfated Vitamin D3 Proposed Signaling Pathway:

Vitamin D3 sulfate has a very low binding affinity for the VDR. Its limited biological activity, when observed at high concentrations, may be due to de-sulfation by steroid sulfatases or interaction with alternative, less defined, non-genomic pathways.

Sulfated_D3_Signaling cluster_cell Target Cell D3_S Sulfated Vitamin D3 STS Steroid Sulfatase D3_S->STS De-sulfation Membrane_Receptor Putative Membrane Receptor D3_S->Membrane_Receptor Potential Interaction D3_NS Non-Sulfated Vitamin D3 STS->D3_NS VDR_pathway VDR-mediated Pathway D3_NS->VDR_pathway Second_Messenger Second Messenger Activation Membrane_Receptor->Second_Messenger Cellular_Response Limited Biological Response Second_Messenger->Cellular_Response VDR_pathway->Cellular_Response Everted_Gut_Sac_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Animal_Prep 1. Anesthetize Vitamin D-deficient rat Intestine_Excision 2. Excise proximal duodenum segment Animal_Prep->Intestine_Excision Eversion 3. Evert intestinal segment over a rod Intestine_Excision->Eversion Sac_Creation 4. Ligate one end to form a sac Eversion->Sac_Creation Fill_Sac 5. Fill sac with incubation medium Sac_Creation->Fill_Sac Incubate 6. Incubate in oxygenated medium containing 45Ca and test compound Fill_Sac->Incubate Sample_Collection 7. Collect serosal (inside) and mucosal (outside) fluids Incubate->Sample_Collection Scintillation_Counting 8. Measure 45Ca concentration using liquid scintillation counting Sample_Collection->Scintillation_Counting Calculate_Ratio 9. Calculate Serosal/Mucosal 45Ca concentration ratio Scintillation_Counting->Calculate_Ratio Bone_Mobilization_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Animal_Model 1. Use Vitamin D-deficient rats fed a low calcium diet Isotope_Admin 2. Administer 45Ca to label skeletal stores Animal_Model->Isotope_Admin Test_Compound 3. Administer test compound (sulfated or non-sulfated D3) Isotope_Admin->Test_Compound Blood_Sample 4. Collect serial blood samples Test_Compound->Blood_Sample Measure_Ca_45Ca 5. Measure serum calcium and 45Ca levels Blood_Sample->Measure_Ca_45Ca Assess_Mobilization 6. Correlate rise in serum 45Ca with treatment Measure_Ca_45Ca->Assess_Mobilization Bone_Histomorphometry_Workflow cluster_labeling In Vivo Labeling cluster_processing Sample Processing cluster_analysis Microscopic Analysis Animal_Treatment 1. Treat Vitamin D-deficient rats with test compounds Tetracycline1 2. Administer first dose of tetracycline (B611298) (e.g., day 0) Animal_Treatment->Tetracycline1 Tetracycline2 3. Administer second dose of tetracycline (e.g., day 7) Tetracycline1->Tetracycline2 Sacrifice 4. Sacrifice animals and collect long bones (e.g., tibia) Tetracycline2->Sacrifice Embedding 5. Fix, dehydrate, and embed bones in plastic resin Sacrifice->Embedding Sectioning 6. Cut undecalcified bone sections Embedding->Sectioning Fluorescence_Microscopy 7. Visualize tetracycline labels using fluorescence microscopy Sectioning->Fluorescence_Microscopy Measure_Parameters 8. Measure distance between labels (mineral apposition rate) and other histomorphometric parameters Fluorescence_Microscopy->Measure_Parameters

References

Evaluating the Anti-Proliferative Effects of Cholecalciferol Sulfate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing literature reveals a significant disparity in research concerning the anti-proliferative effects of cholecalciferol (Vitamin D3) and its sulfated conjugate, cholecalciferol sulfate (B86663). While extensive data supports the anti-cancer properties of cholecalciferol and its active metabolite, calcitriol, research directly evaluating the anti-proliferative capacity of cholecalciferol sulfate is notably scarce. This guide synthesizes the available experimental data to provide an objective comparison, highlighting the current state of knowledge for researchers, scientists, and drug development professionals.

Executive Summary

The bulk of scientific evidence points to cholecalciferol, through its conversion to the active metabolite 1α,25-dihydroxyvitamin D3 (calcitriol), as a potent inhibitor of cancer cell proliferation across a variety of cell lines. Its mechanisms include the induction of cell cycle arrest, apoptosis, and modulation of key signaling pathways. In stark contrast, data on the direct anti-proliferative effects of this compound is limited to a single study on a human gastric cancer cell line. This study suggests a potential growth inhibitory role, though it appears less potent than the non-sulfated form in this specific context. Further research is critically needed to elucidate the therapeutic potential of this compound in oncology.

Quantitative Data Comparison

The following tables summarize the available quantitative data on the anti-proliferative effects of cholecalciferol and this compound. It is important to note the limited data available for the sulfated form, which restricts a direct, broad comparison.

Table 1: Anti-Proliferative Activity of this compound

CompoundCell LineAssayIC50 ValueCitation
Vitamin D3-3β-sulfateNUGC-3 (Human Gastric Cancer)MTT Assay44 µM[1]

Table 2: Anti-Proliferative Activity of Cholecalciferol

CompoundCell LineAssayEffectConcentrationCitation
CholecalciferolSiHa (Cervical Cancer)Trypan BlueDecreased cell viability2600 nM[2]
CholecalciferolCaSki (Cervical Cancer)Crystal VioletDecreased cell count100 and 1000 ng/mL[3]
CholecalciferolCaSki (Cervical Cancer)Trypan BlueDecreased cell viability100 and 1000 ng/mL[3]
CholecalciferolHeLa (Cervical Cancer)Not Specified50% growth inhibition1250 µM[3]
CholecalciferolMCF-7 (Breast Cancer)MTT AssayIC50: 0.10 to 0.35 mM[4][5]
CholecalciferolMDA-MB-231 (Breast Cancer)MTT AssayIC50: 0.10 to 0.35 mM[4][5]
CholecalciferolMDA-MB-468 (Breast Cancer)MTT AssayIC50: 0.10 to 0.35 mM[4][5]

Note: IC50 is the concentration of a drug that gives half-maximal response. A lower IC50 value indicates a more potent compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the cited studies.

Cell Viability and Proliferation Assays
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

    • Protocol: Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compound (cholecalciferol or this compound) for a specified duration (e.g., 24, 48, or 72 hours). Following treatment, MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.[6]

  • Crystal Violet Assay: This assay is used to determine cell number by staining the DNA of adherent cells.

    • Protocol: Cells are seeded in multi-well plates and treated with the compounds of interest. After the treatment period, the medium is removed, and the cells are fixed with a solution like methanol. The fixed cells are then stained with a crystal violet solution. After washing away the excess stain, the bound dye is solubilized with a solvent such as acetic acid or methanol, and the absorbance is read on a plate reader.[3]

  • Trypan Blue Exclusion Assay: This method is used to differentiate viable from non-viable cells.

    • Protocol: A cell suspension is mixed with trypan blue dye. The dye is excluded by viable cells with intact cell membranes, while non-viable cells with compromised membranes take up the dye and appear blue. The number of viable and non-viable cells is then counted using a hemocytometer under a microscope.[3]

Apoptosis Assays
  • Annexin V/7-AAD Assay: This flow cytometry-based assay is used to detect apoptosis.

    • Protocol: Treated cells are harvested and stained with Annexin V (which binds to phosphatidylserine (B164497) exposed on the outer leaflet of the cell membrane during early apoptosis) and 7-aminoactinomycin D (7-AAD), a fluorescent chemical that intercalates with DNA in cells with compromised membranes (late apoptotic and necrotic cells). The stained cells are then analyzed by flow cytometry to quantify the percentage of cells in early apoptosis, late apoptosis, and necrosis.[3]

  • Caspase 3/7 Assay: This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

    • Protocol: Cells are treated with the test compounds. A specific substrate for caspase-3/7 that releases a fluorescent or luminescent signal upon cleavage is then added. The signal intensity, which is proportional to caspase activity, is measured using a plate reader.[3]

Signaling Pathways and Mechanisms of Action

The anti-proliferative effects of cholecalciferol are mediated through its active metabolite, calcitriol, which binds to the Vitamin D Receptor (VDR). This complex then acts as a transcription factor to regulate the expression of genes involved in cell cycle control and apoptosis.

Cholecalciferol Metabolism and Signaling Pathway

The following diagram illustrates the conversion of cholecalciferol to its active form and its subsequent signaling cascade that leads to anti-proliferative effects.

Cholecalciferol_Pathway cluster_metabolism Metabolism cluster_signaling Signaling Cascade cluster_effects Anti-Proliferative Effects Cholecalciferol Cholecalciferol (Vitamin D3) Calcidiol 25-hydroxyvitamin D3 (Calcidiol) Cholecalciferol->Calcidiol Liver (25-hydroxylase) Calcitriol 1α,25-dihydroxyvitamin D3 (Calcitriol) Calcidiol->Calcitriol Kidney (1α-hydroxylase) VDR Vitamin D Receptor (VDR) Calcitriol->VDR Binds to VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR Retinoid X Receptor (RXR) RXR->VDR_RXR VDRE Vitamin D Response Element (VDRE) in DNA VDR_RXR->VDRE Binds to Gene_Expression Target Gene Transcription VDRE->Gene_Expression Regulates Cell_Cycle_Arrest Cell Cycle Arrest (G0/G1 phase) Gene_Expression->Cell_Cycle_Arrest Apoptosis Induction of Apoptosis Gene_Expression->Apoptosis Proliferation_Inhibition Inhibition of Proliferation Cell_Cycle_Arrest->Proliferation_Inhibition Apoptosis->Proliferation_Inhibition

Caption: Cholecalciferol metabolism and signaling pathway leading to anti-proliferative effects.

Experimental Workflow for Evaluating Anti-Proliferative Effects

The diagram below outlines a typical experimental workflow for assessing the anti-proliferative effects of a compound on cancer cells.

Experimental_Workflow cluster_assays Assessment of Anti-Proliferative Effects start Start: Select Cancer Cell Lines culture Cell Culture and Seeding in Multi-well Plates start->culture treatment Treatment with Cholecalciferol / this compound (Varying Concentrations & Durations) culture->treatment viability Cell Viability Assays (MTT, Trypan Blue) treatment->viability proliferation Cell Proliferation Assay (Crystal Violet) treatment->proliferation apoptosis Apoptosis Assays (Annexin V, Caspase Activity) treatment->apoptosis data_analysis Data Analysis: - Calculate IC50 values - Statistical comparison viability->data_analysis proliferation->data_analysis apoptosis->data_analysis conclusion Conclusion: Evaluate and Compare Anti-Proliferative Efficacy data_analysis->conclusion

Caption: A generalized workflow for in vitro evaluation of anti-proliferative compounds.

Conclusion

The current body of scientific literature robustly supports the anti-proliferative effects of cholecalciferol in various cancer models, mediated by its active metabolite, calcitriol. The mechanisms of action are well-documented and involve the VDR-mediated regulation of genes controlling cell growth and survival.

In contrast, the investigation into the anti-proliferative properties of this compound is in its infancy. The limited available data suggests a potential for growth inhibition, but at a seemingly lower potency than cholecalciferol in the single cancer cell line studied. It is also noteworthy that studies on calcium homeostasis have found vitamin D3 sulfate to be considerably less active than vitamin D3 itself.[7][8][9] Whether this reduced activity extends to its anti-cancer potential remains to be thoroughly investigated.

For researchers and drug development professionals, this highlights a significant knowledge gap and a potential area for future investigation. Further studies are imperative to determine if this compound possesses any meaningful anti-proliferative activity across a broader range of cancer types and to elucidate its mechanism of action. Without such data, a direct and comprehensive comparison with the well-established anti-cancer properties of cholecalciferol is not feasible.

References

Safety Operating Guide

Proper Disposal of Cholecalciferol Sulfate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Cholecalciferol and its derivatives are potent compounds that require careful handling and disposal to ensure the safety of laboratory personnel and protect the environment. Improper disposal can lead to environmental contamination and potential health hazards. This guide provides essential safety and logistical information for the proper disposal of cholecalciferol sulfate (B86663) waste generated in a research setting.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile)
Eye Protection Safety glasses with side shields or goggles.[1]
Lab Coat Standard laboratory coat.
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if there is a risk of dust formation or aerosol generation.[1]

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1] Avoid generating dust from solid forms of the compound.[1]

Step-by-Step Disposal Procedure

The disposal of cholecalciferol sulfate must be handled as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[2][3]

  • Waste Identification and Segregation:

    • Clearly label all waste containers with "Hazardous Waste" and the chemical name "this compound".

    • Segregate this compound waste from other chemical waste streams to prevent accidental reactions. It is incompatible with strong oxidizing agents, acid anhydrides, and acid chlorides.[1]

  • Containerization:

    • Use a dedicated, leak-proof, and sealable container for collecting this compound waste.[4]

    • Ensure the container is compatible with the chemical.

    • For solid waste, carefully transfer it into the container, avoiding dust generation.[1]

    • For liquid waste (e.g., solutions), use a funnel to pour the waste into the container to avoid spills.

  • Spill Management:

    • In case of a spill, evacuate non-essential personnel from the area.[4]

    • For solid spills, carefully sweep or scoop up the material and place it in the designated hazardous waste container. Avoid creating dust.[1]

    • For liquid spills, absorb the material with a non-combustible absorbent material (e.g., vermiculite, sand) and place it in the waste container.[4]

    • Clean the spill area thoroughly with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.[3][5]

    • The storage area should be cool and protected from direct light.[2]

  • Disposal Request:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

    • Provide them with accurate information about the waste, including its name and quantity.

Hazard and Transportation Information

Cholecalciferol is classified as a toxic substance for transportation. This information is critical for shipping waste for disposal.

ParameterClassification
UN Number UN 2811[2]
Proper Shipping Name TOXIC SOLID, ORGANIC, N.O.S. (Cholecalciferol)[2]
Transport Hazard Class 6.1[2]
Packing Group II[3]

Experimental Protocols

No specific experimental protocols for the neutralization or deactivation of this compound were identified in the reviewed literature. The recommended procedure is to dispose of it as hazardous waste through a licensed facility.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

G cluster_prep Preparation cluster_handling Waste Handling cluster_storage_disposal Storage and Disposal A Identify Cholecalciferol Sulfate Waste B Wear Appropriate PPE A->B C Is it a spill? B->C D Contain and Clean Up Spill C->D Yes E Place in Labeled, Sealed Hazardous Waste Container C->E No D->E F Store in Designated Secure Area E->F G Contact EHS for Pickup F->G H Complete Waste Manifest G->H I Proper Disposal by Licensed Facility H->I

Caption: Workflow for the proper disposal of this compound waste.

References

Safeguarding Laboratory Personnel: Essential Safety and Handling Protocols for Cholecalciferol Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the paramount concern when handling potent compounds like Cholecalciferol sulfate (B86663) is maintaining a safe and controlled laboratory environment. Given the absence of a specific Safety Data Sheet (SDS) for Cholecalciferol sulfate, it is imperative to adhere to the stringent safety protocols established for its parent compound, Cholecalciferol (Vitamin D3). Cholecalciferol is classified as highly toxic and can be fatal if swallowed, inhaled, or in contact with skin, with the potential for organ damage through repeated or prolonged exposure.[1][2] Therefore, a comprehensive approach to personal protective equipment (PPE), handling, and disposal is not just recommended, but essential.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A multi-layered approach to PPE is critical to minimize exposure risk. The following table summarizes the essential personal protective equipment required for handling this compound.

PPE CategoryItemSpecifications and Use
Eye and Face Safety GogglesChemical splash goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are mandatory.[3]
Face ShieldRecommended to be worn in addition to safety goggles, particularly when there is a risk of splashes or aerosol generation.
Hand Chemical-Resistant GlovesImpervious gloves are a minimum requirement.[4] Given the high toxicity, double gloving with an inner nitrile glove and a second, heavy-duty glove (e.g., neoprene or butyl rubber) is a best practice.
Body Dedicated Lab CoatA lab coat or protective clothing should be worn. A disposable, solid-front, back-closing gown offers enhanced protection. This dedicated coat should not be worn outside the designated handling area.
Respiratory RespiratorA NIOSH/MSHA or European Standard EN 149 approved respirator is required, especially when handling powders or if there is a potential for aerosol generation.[3] Fit-testing for all users is mandatory.
Footwear Closed-toe ShoesSturdy, closed-toe shoes that cover the entire foot are a standard requirement in any laboratory setting.

Occupational Exposure Limits

While specific occupational exposure limits for this compound are not established, the data for Cholecalciferol provides a critical benchmark for exposure control.

CompoundOccupational Exposure Band (OEB)Exposure Control Guidance
CholecalciferolOEB 5Control exposure to <1µg/m³[4]

Procedural Guidance for Safe Handling and Disposal

A systematic workflow is crucial for minimizing risk during the handling and disposal of this compound. The following diagrams illustrate the recommended procedures.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep1 Consult SDS for Cholecalciferol prep2 Don appropriate PPE prep1->prep2 prep3 Prepare designated handling area (Fume Hood) prep2->prep3 handle1 Weigh and handle solid compound in fume hood prep3->handle1 handle2 Avoid dust and aerosol generation handle1->handle2 handle3 Wash hands and exposed skin thoroughly after handling handle2->handle3 disp1 Treat all waste as hazardous handle3->disp1 disp2 Collect solid waste in a labeled, sealed container disp1->disp2 disp3 Collect liquid waste in a labeled, sealed container disp1->disp3 disp4 Dispose of waste through an approved hazardous waste program disp2->disp4 disp3->disp4 PPE_Selection cluster_ppe Minimum Required PPE cluster_additional_ppe Additional PPE for Increased Risk start Handling this compound eye Chemical Safety Goggles start->eye gloves Chemical-Resistant Gloves start->gloves coat Dedicated Lab Coat start->coat shoes Closed-toe Shoes start->shoes risk Risk of Splash or Aerosol? start->risk face_shield Face Shield risk->face_shield Yes respirator NIOSH-Approved Respirator risk->respirator Yes

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cholecalciferol sulfate
Reactant of Route 2
Cholecalciferol sulfate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.